2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Description
The exact mass of the compound 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(2-3-11)6(12)10-7(8)9-4/h11H,2-3H2,1H3,(H3,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFZYFYTJJGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289288 | |
| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-45-0 | |
| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60130 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one CAS 6940-45-0
An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS 6940-45-0)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a key heterocyclic building block. As a substituted pyrimidinone, this compound holds significant value as a synthetic intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and life sciences sectors. This document delves into its chemical identity, physicochemical properties, logical synthetic pathways, analytical characterization, and safe handling protocols, offering field-proven insights for its practical application.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development. This section outlines the essential identifiers and physicochemical data for CAS 6940-45-0.
Nomenclature and Structural Identifiers
The compound is systematically identified through various nomenclature standards, ensuring unambiguous communication in a global scientific context.
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IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1]
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Common Synonyms: 5-(2-Hydroxyethyl)-6-methylisocytosine, 2-Amino-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol, NSC 60130[1][3][4]
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Canonical SMILES: CC1=C(C(=O)NC(=N1)N)CCO[1]
Physicochemical Data Summary
The compound's physical and chemical properties dictate its behavior in various solvents and reaction conditions, which is critical for process development, formulation, and analytical method design. The data presented below has been aggregated from multiple authoritative sources.
| Property | Value | Source(s) |
| Physical Form | Solid | [2] |
| Melting Point | 265-270 °C (with decomposition) | [3][4] |
| Boiling Point | 344.9 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.45 g/cm³ (Predicted) | [3][4] |
| XLogP3 | -1.0 to -1.3 | [1][3] |
| Polar Surface Area (PSA) | 87.7 Ų | [1][3] |
| Refractive Index | 1.636 (Predicted) | [3][4] |
Causality Insight: The low XLogP3 value of approximately -1 indicates a high degree of hydrophilicity. This is attributed to the presence of multiple hydrogen bond donors (amine, hydroxyl, amide N-H) and acceptors (carbonyl, hydroxyl oxygen, ring nitrogens). This property suggests high solubility in polar protic solvents like water, methanol, and ethanol, but poor solubility in nonpolar organic solvents such as hexanes or diethyl ether. This is a critical consideration for selecting appropriate solvent systems for synthesis, purification, and analysis.
Synthesis and Purification Strategies
While specific, peer-reviewed synthetic preparations for CAS 6940-45-0 are not extensively detailed in readily available literature, a robust and logical synthetic approach can be designed based on the principles of heterocyclic chemistry. The most common and industrially scalable method for constructing the core pyrimidinone ring is through the Biginelli condensation or a related variant.
Retrosynthetic Analysis
A logical retrosynthetic pathway simplifies the complex target molecule into readily available starting materials. The key disconnection strategy involves breaking the C-N bonds within the pyrimidinone ring, a classic approach for this heterocycle.
Caption: Retrosynthetic analysis of the target pyrimidinone.
Proposed Synthetic Protocol
This protocol describes a plausible, laboratory-scale synthesis via the condensation of a suitable β-ketoester equivalent with guanidine.
Principle: The reaction proceeds via a base-catalyzed condensation between the nucleophilic guanidine and an electrophilic β-ketoester. The initial addition is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidinone ring. The choice of ethyl 2-acetyl-4-hydroxybutanoate as the starting ketoester directly incorporates the required methyl and hydroxyethyl side chains.
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium ethoxide (1.1 equivalents) to absolute ethanol (100 mL). Stir until the base is fully dissolved.
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Addition of Reagents: Add guanidine hydrochloride (1.0 equivalent) to the flask. Stir for 15 minutes to allow for the formation of free guanidine. Subsequently, add ethyl 2-acetyl-4-hydroxybutanoate (1.0 equivalent) dropwise over 20 minutes.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. Neutralize the solution carefully with glacial acetic acid until pH ~7. This will precipitate the crude product.
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Filtration: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove residual impurities.
-
Purification: The primary method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot water or an ethanol/water mixture until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. Collect the purified crystals by vacuum filtration.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight to yield 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as a white to off-white solid.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system of analysis.
Standard Analytical Workflow
The logical flow from a crude synthetic product to a fully characterized and validated compound follows a standard sequence of analytical tests.
Caption: Standard workflow for analytical characterization.
Expected Spectroscopic and Chromatographic Data
While public spectral databases for this specific compound are sparse, its structure allows for the accurate prediction of its analytical signatures.
| Technique | Expected Results |
| ¹H NMR | δ (ppm, DMSO-d₆): ~1.2-1.5 (t, 3H, -CH₂CH₃ ), ~2.1 (s, 3H, Ar-CH₃ ), ~2.5 (t, 2H, Ar-CH₂ -), ~3.5 (t, 2H, -CH₂ -OH), ~4.5 (t, 1H, -OH), ~6.5 (br s, 2H, -NH₂), ~10.5 (br s, 1H, ring N-H). |
| ¹³C NMR | δ (ppm, DMSO-d₆): ~20 (Ar-C H₃), ~30 (Ar-C H₂-), ~60 (-C H₂-OH), ~110 (C -CH₂), ~150 (C -CH₃), ~155 (C -NH₂), ~165 (C =O). |
| Mass Spec (ESI+) | m/z: 170.09 [M+H]⁺, calculated for C₇H₁₂N₃O₂⁺. |
| IR Spectroscopy | ν (cm⁻¹): 3400-3200 (O-H, N-H stretches), 3000-2850 (C-H stretches), ~1650 (C=O stretch, amide), ~1600 (C=C, C=N stretches). |
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for assessing the purity of the final compound.
Rationale: A reversed-phase C18 column is chosen due to the polar nature of the analyte. A gradient elution is employed to ensure good separation of the main peak from any potential nonpolar or highly polar impurities. Acetonitrile is a common organic modifier, and formic acid is added to the mobile phase to protonate the analyte, leading to sharper peak shapes and better retention. UV detection at 254 nm is appropriate for the aromatic pyrimidinone chromophore.
Step-by-Step Protocol:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.
Applications in Drug Discovery and Development
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile synthetic intermediate . Substituted pyrimidinones are privileged structures in medicinal chemistry, forming the core of numerous drugs.
Case Study: Kinase Inhibitors The aminopyrimidine scaffold is central to many kinase inhibitors used in oncology. For example, the structure of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, features a related 2-aminopyrimidine core.[5] While not the exact same intermediate, the synthesis of such complex molecules relies on functionalized pyrimidine building blocks like CAS 6940-45-0. The amine group at the 2-position provides a key vector for further chemical elaboration, while the hydroxyethyl group at the 5-position can be used for secondary modifications to modulate solubility or target engagement. The development of advanced APIs often involves the use of such pre-functionalized heterocyclic intermediates to streamline complex synthetic routes.[6]
Safety and Handling
Proper handling is crucial to ensure laboratory safety. Based on aggregated GHS data, the compound presents moderate hazards.
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Hazard Statements:
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Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
-
References
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
-
LookChem. (n.d.). Cas 517-23-7, 2-Acetylbutyrolactone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]
-
Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. Retrieved from [Link]
-
PubMed. (2025). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. National Center for Biotechnology Information. Retrieved from [Link]
-
Katwijk Chemie. (n.d.). Fine Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
Internet Archive. (n.d.). Full text of "Sessional papers of the Dominion of Canada 1912". Retrieved from [Link]
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 6940-45-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fine Chemicals - Katwijk Chemie [katwijk-chemie.nl]
physical and chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS No: 6940-45-0). The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, this guide outlines robust, step-by-step experimental protocols for the determination of its key properties, ensuring scientific integrity and reproducibility. The information presented herein is supported by authoritative references and is designed to be a valuable resource for those working with this pyrimidinone derivative.
Introduction: Unveiling a Versatile Pyrimidinone Derivative
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of nucleic acids and is found in numerous biologically active molecules. The specific substitutions on this particular derivative—an amino group at the 2-position, a hydroxyethyl group at the 5-position, and a methyl group at the 6-position—confer a unique combination of polarity, hydrogen bonding potential, and reactivity.
Understanding the intrinsic physical and chemical properties of this molecule is paramount for its effective utilization in research and development. These properties govern its solubility, stability, and interaction with biological targets, thereby influencing its potential as a lead compound or a key intermediate in the synthesis of more complex molecules. This guide aims to provide a thorough and practical understanding of this compound, moving beyond a simple recitation of data to explain the "why" behind the experimental methodologies and the interpretation of results.
Structural and Physicochemical Profile
The structural and physicochemical properties of a compound are the bedrock of its chemical identity and behavior. The following sections detail the key characteristics of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Chemical Structure and Identifiers
The unambiguous identification of a chemical entity is crucial for scientific communication and data integrity.
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IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1]
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Canonical SMILES: CC1=C(C(=O)NC(=N1)N)CCO
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InChI Key: OJXFZYFYTJJGFU-UHFFFAOYSA-N
Caption: 2D structure of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of the title compound.
| Property | Value | Source(s) |
| Molecular Weight | 169.18 g/mol | [1][2] |
| Melting Point | 265-270 °C (decomposes) | [3] |
| Boiling Point | 344.9 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.45 g/cm³ (Predicted) | [3] |
| logP (Octanol-Water Partition Coefficient) | -1.0 (Predicted) | [3] |
| Physical Form | Solid |
Synthesis and Reactivity
A thorough understanding of a compound's synthesis and reactivity is crucial for its practical application and for the design of new chemical entities.
Synthetic Approaches
A plausible synthetic route for the target molecule could involve the condensation of a suitable β-ketoester bearing the hydroxyethyl and methyl functionalities with guanidine (as the source of the 2-amino group). The general principle of pyrimidine synthesis often involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety.[8]
Caption: Plausible synthetic pathway via cyclocondensation.
Chemical Reactivity
The reactivity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is dictated by the interplay of its functional groups:
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Amino Group: The exocyclic amino group at the 2-position is nucleophilic and can participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.
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Pyrimidinone Ring: The pyrimidinone ring system possesses both electron-donating (amino group) and electron-withdrawing (keto group) substituents, influencing its aromaticity and reactivity. The nitrogen atoms in the ring can be protonated or alkylated.
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Hydroxyethyl Group: The primary alcohol of the hydroxyethyl side chain can undergo typical alcohol reactions, including oxidation, esterification, and etherification. This functional group provides a handle for further derivatization.
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Methyl Group: The methyl group at the 6-position is generally unreactive but can influence the steric and electronic properties of the pyrimidine ring.
Spectral Analysis
Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.1 - 2.3 | Singlet | 3H |
| -CH₂- (attached to ring) | ~2.4 - 2.6 | Triplet | 2H |
| -CH₂-OH | ~3.4 - 3.6 | Triplet | 2H |
| -OH | ~4.5 - 5.0 | Triplet (may be broad) | 1H |
| -NH₂ | ~6.0 - 6.5 | Broad Singlet | 2H |
| -NH- (ring) | ~10.5 - 11.5 | Broad Singlet | 1H |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~15 - 20 |
| -CH₂- (attached to ring) | ~25 - 30 |
| -CH₂-OH | ~55 - 60 |
| C5 | ~110 - 115 |
| C6 | ~150 - 155 |
| C2 | ~155 - 160 |
| C4 | ~165 - 170 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in a molecule. The PubChem entry for this compound references an FTIR spectrum obtained using a KBr wafer.[2] Key expected absorption bands include:
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~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and O-H stretching of the alcohol.
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~3100-3000 cm⁻¹: C-H stretching of the methyl and ethyl groups.
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~1680-1640 cm⁻¹: C=O stretching of the pyrimidinone ring (amide carbonyl).
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~1620-1580 cm⁻¹: N-H bending of the amino group and C=N stretching of the ring.
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~1450-1350 cm⁻¹: C-H bending of the methyl and ethyl groups.
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~1200-1000 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The PubChem entry indicates the availability of GC-MS data.[2] For electrospray ionization (ESI), a soft ionization technique suitable for this polar molecule, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 170.1.
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve:
-
Loss of the hydroxyethyl side chain.
-
Cleavage of the C-C bond in the side chain.
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Fragmentation of the pyrimidine ring.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the determination of the key physical and chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. Finely powder the sample using a mortar and pestle if necessary.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate determination in the subsequent steps.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.
Solubility Determination
5.2.1. Thermodynamic Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a given solvent system.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline (PBS) at various pH values)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a vial. Ensure that there is undissolved solid present.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet. Dilute the supernatant with an appropriate solvent if necessary.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a pre-validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC. A calibration curve of the compound in the same solvent system should be prepared.
-
Reporting: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
5.2.2. Kinetic Solubility
Principle: This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when diluted into an aqueous buffer.
Materials:
-
Stock solution of the compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in the 96-well plate with the aqueous buffer to create a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.
-
Detection:
-
Nephelometry: Measure the turbidity (light scattering) of each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration is determined from a calibration curve.
-
Spectroscopic Analysis Protocols
5.3.1. NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
5.3.2. ATR-FTIR Spectroscopy of a Solid Sample
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
5.3.3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid or ammonium hydroxide to promote ionization).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI probe to generate a fine spray of charged droplets.
-
Mass Analysis: The desolvated ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.
Safety and Handling
While specific toxicity data for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a multifaceted pyrimidinone derivative with a range of functional groups that impart specific physicochemical properties. This guide has provided a detailed overview of its structural characteristics, physical properties, and expected spectral features. The inclusion of standardized experimental protocols offers a practical framework for researchers to obtain reliable and reproducible data. A comprehensive understanding of these fundamental properties is essential for advancing the potential applications of this compound in medicinal chemistry and other scientific disciplines. Further research to elucidate a definitive synthetic route and to obtain complete experimental spectral data would be of significant value to the scientific community.
References
-
Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24(1), 1317–1319. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
-
Salehi, H., & Guo, Q. X. (2004). A new and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones catalyzed by zinc chloride. Synthetic Communications, 34(23), 4349-4357. [Link]
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium (III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of 1, 3-dicarbonyl compounds, aldehydes, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270-6272. [Link]
-
Lakhvich, F. A., & Abramov, I. G. (2004). β-Dicarbonyl compounds in the synthesis of pyrimidines. Russian Chemical Reviews, 73(9), 847. [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]
- 3. echemi.com [echemi.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Structure Elucidation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous bioactive molecules, including antiviral and anticancer agents. The precise characterization of novel pyrimidine derivatives is therefore a critical step in drug discovery and development. This guide provides an in-depth, practical walkthrough for the structure elucidation of a specific pyrimidine derivative, 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a molecule of interest due to its potential biological activities.
This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will explore the "why" behind each analytical step, providing a framework for robust scientific inquiry. The protocols and data interpretations that follow are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Foundational Analysis: What Do We Know?
Before embarking on a comprehensive spectroscopic analysis, a foundational understanding of the target molecule is essential. A preliminary literature and database review reveals the following key information for 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one:
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | |
| Molecular Weight | 169.18 g/mol | |
| CAS Number | 6940-45-0 |
From the molecular formula, we can calculate the degree of unsaturation (DoU) to be 4. This suggests the presence of rings and/or double bonds, which is consistent with the proposed pyrimidinone structure.
The Elucidation Workflow: A Strategic Approach
A multi-spectroscopic approach is indispensable for unambiguous structure determination.[1] Our strategy will be to use Mass Spectrometry (MS) to confirm the molecular weight and gain fragmentation insights, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) techniques to map the carbon-hydrogen framework and establish connectivity.
Caption: Key predicted HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument for optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY: Acquire a standard gradient-selected COSY spectrum.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC spectrum.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D spectra to identify all signals and then use the 2D spectra to build the molecular framework by connecting the individual spin systems.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating the data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, we can confidently elucidate the structure of 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. The MS data confirms the molecular formula, the IR data identifies the key functional groups, and the comprehensive NMR analysis provides an unambiguous map of the atomic connectivity. This methodical, evidence-based approach ensures the scientific integrity of the structural assignment, a critical foundation for any further research or development involving this compound.
References
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive and scientifically robust pathway for the synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presented methodology is grounded in established principles of organic synthesis and offers a logical, step-by-step approach for researchers in the field.
I. Strategic Overview: A Retrosynthetic Approach
A retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The core pyrimidinone ring can be constructed through a well-established cyclocondensation reaction between guanidine and a suitably substituted β-keto ester. This approach simplifies the synthesis to the preparation of a key intermediate, ethyl 2-(2-acetoxyethyl)-3-oxobutanoate.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic blueprint outlines a three-step synthesis commencing with the alkylation of ethyl acetoacetate, followed by cyclocondensation with guanidine, and culminating in a final deprotection step.
II. The Synthetic Pathway: From Starting Materials to Final Product
The chosen synthetic route is designed for efficiency and scalability, utilizing readily available starting materials. The hydroxyl group of the 2-hydroxyethyl side chain is protected as an acetate ester to prevent undesirable side reactions during the base-catalyzed cyclocondensation step.
A Comprehensive Technical Guide to the Solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a heterocyclic compound with potential significance in medicinal chemistry and drug development. Recognizing the critical role of solubility in the journey from discovery to formulation, this document offers a detailed framework for its determination and interpretation. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for analogous pyrimidine derivatives, providing a robust starting point for researchers.
Introduction: The Criticality of Solubility
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, manufacturability, and the feasibility of various dosage forms. Poor aqueous solubility, a common challenge in drug discovery, can impede absorption and lead to inconsistent therapeutic outcomes. Therefore, a thorough understanding and empirical determination of a compound's solubility profile are paramount from the early stages of research.
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with its pyrimidinone core, possesses functional groups that suggest a complex interplay of factors governing its solubility. The presence of amino and hydroxyl groups provides sites for hydrogen bonding, potentially enhancing aqueous solubility, while the methyl group and the overall ring structure contribute to its lipophilic character.
Table 1: Physicochemical Properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
| Property | Value | Source |
| Molecular Formula | C7H11N3O2 | PubChem[1] |
| Molecular Weight | 169.18 g/mol | PubChem[1] |
| Melting Point | 265-270 °C (decomposed) | Echemi[2][3] |
| XLogP3 | -1 | Echemi[2][3] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
The negative XLogP3 value suggests a degree of hydrophilicity, though experimental validation is crucial.
Theoretical Framework: Understanding the Thermodynamics of Dissolution
The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes, as described by the Gibbs equation: ΔG = ΔH - TΔS.
Several thermodynamic models can be employed to correlate and predict solubility data. These models are invaluable for understanding the dissolution behavior of a compound and for extrapolating solubility to different conditions.
The Modified Apelblat Equation
A widely used semi-empirical model for correlating solubility with temperature is the modified Apelblat equation.[4][5] It provides a straightforward and often accurate representation of the temperature dependence of solubility. The equation is expressed as:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A , B , and C are empirical parameters obtained by fitting the equation to experimental data. 'A' and 'B' are related to the enthalpy and entropy of solution, while 'C' accounts for the effect of temperature on the heat capacity of the solution.
The utility of the Apelblat equation lies in its ability to smooth experimental data and to interpolate solubility values at temperatures where experiments have not been conducted.
The van't Hoff Equation
The van't Hoff equation provides a means to calculate the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution from the temperature dependence of solubility.[4]
The relationship between solubility and these thermodynamic parameters can be expressed as:
ln(x) = -ΔH°/(RT) + ΔS°/R
where:
-
x is the mole fraction solubility
-
R is the ideal gas constant
-
T is the absolute temperature
By plotting ln(x) against 1/T (a van't Hoff plot), a linear relationship is often observed, from which ΔH° and ΔS° can be determined from the slope and intercept, respectively. ΔG° can then be calculated at a specific temperature using the Gibbs equation.
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to fully characterize the solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This involves determining both its thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[6] It is a critical parameter for understanding the intrinsic properties of the molecule. The shake-flask method is the most common technique for its determination.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one to a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents). Ensure that a visible excess of the solid remains.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but this should be experimentally determined.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Diagram: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically prepared by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[6] While not a true equilibrium measurement, it is a valuable parameter in early drug discovery for its high-throughput nature and its ability to mimic the conditions of many in vitro biological assays.
Protocol: Nephelometric Method for Kinetic Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to create a range of concentrations. This rapid addition creates a supersaturated solution.
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Diagram: Kinetic vs. Thermodynamic Solubility
Caption: Conceptual difference between kinetic and thermodynamic solubility.
Factors Influencing the Solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Several factors can significantly impact the solubility of this pyrimidinone derivative. A systematic investigation of these factors is essential for a comprehensive understanding.
-
pH: The amino group on the pyrimidine ring can be protonated at acidic pH, and the hydroxyl group can be deprotonated at basic pH. These ionizations will likely increase the aqueous solubility. Therefore, determining the pKa of the compound and measuring solubility across a range of pH values is crucial.[7][8]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[9][10] The extent of this effect should be quantified experimentally.
-
Solvent Polarity: The solubility in different organic solvents will depend on the balance of polar and non-polar interactions. "Like dissolves like" is a guiding principle; polar solvents are expected to be better solvents for this molecule than non-polar ones.
-
Co-solvents: The use of co-solvents, such as ethanol or polyethylene glycol (PEG), can significantly enhance the aqueous solubility of poorly soluble compounds.[7] This is a common strategy in formulation development.
-
Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on solubility. Different polymorphs can have different lattice energies and, consequently, different solubilities.[11] Characterization of the solid form used in solubility studies is therefore important.
Data Interpretation and Application
The solubility data generated for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one should be interpreted in the context of its intended application.
-
For Drug Discovery: Early-stage kinetic solubility data can help in selecting compounds with a lower risk of precipitation in biological assays. Thermodynamic solubility provides a baseline for understanding the intrinsic properties of the molecule and for guiding lead optimization efforts.
-
For Formulation Development: A comprehensive solubility profile in various pharmaceutically acceptable solvents and co-solvents is essential for designing appropriate dosage forms. The pH-solubility profile will inform the selection of buffers and excipients.
-
For Process Chemistry: Solubility data in various organic solvents is critical for developing efficient crystallization and purification processes.
Conclusion
While specific, publicly available solubility data for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is limited, this technical guide provides a comprehensive framework for its determination and interpretation. By employing the established experimental protocols and theoretical models discussed herein, researchers can generate the critical data needed to advance the development of this compound. A thorough understanding of its solubility profile is not merely an academic exercise but a fundamental prerequisite for unlocking its full therapeutic potential.
References
- Palasz, A. & Ciez, D. (2015). In the world of pyrimidine and its derivatives: a review. European Journal of Medicinal Chemistry, 97, 587-610.
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link][1]
-
Singh, D., et al. (2013). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 58(10), 2740–2746.[4]
-
Jadhav, S. B., et al. (2013). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Retrieved from [Link][5]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link][8]
-
Chemistry LibreTexts. (2023). Factors Affecting Solubility. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)[10]
-
International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link][11]
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
An In-Depth Technical Guide on the Biological Activity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and outlines a strategic framework for the investigation of its potential biological activities. It is important to note that, as of the date of this publication, there is a notable absence of specific biological or pharmacological data for this compound in the peer-reviewed scientific literature. The experimental strategies and potential activities discussed herein are therefore propounded based on the well-established biological relevance of the pyrimidine scaffold and are intended to serve as a technical guide for future research endeavors.
Introduction and Compound Profile
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with CAS Number 6940-45-0, is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and a plethora of biologically active compounds, including numerous approved pharmaceuticals. The presence of amino, hydroxyl, and methyl groups on this core structure provides multiple points for potential interactions with biological macromolecules, making it a molecule of significant interest for drug discovery.
Table 1: Chemical and Physical Properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
| Property | Value | Source |
| CAS Number | 6940-45-0 | [1][2] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 169.18 g/mol | [1] |
| IUPAC Name | 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | [1] |
| Physical Form | Solid | [2] |
| XLogP3 | -1.3 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
The structural features of this molecule suggest its potential for biological activity. The pyrimidine core is a well-known pharmacophore, and its substituents may modulate its interaction with various biological targets.[1]
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities. This structural motif is integral to numerous therapeutic agents, highlighting its versatility and importance in drug design. Notable examples of pyrimidine-based drugs and their activities include:
-
Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with nucleic acid synthesis. Furthermore, the pyrimidine ring is a key component of many kinase inhibitors.
-
Antimicrobial Agents: Pyrimidine derivatives have been developed as antibacterial, antifungal, and antiviral agents.
-
Anti-inflammatory Agents: Certain pyrimidine-containing compounds have shown potent anti-inflammatory effects.
Given this precedent, it is scientifically sound to hypothesize that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one may possess therapeutically relevant biological activities.
A Proposed Research Framework for Elucidating Biological Activity
In the absence of existing data, a systematic, multi-tiered screening approach is proposed to uncover the pharmacological profile of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This framework is designed to first assess broad cytotoxic effects, followed by targeted screening in key therapeutic areas.
Tier 1: Foundational Cytotoxicity and Safety Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window and guides concentration ranges for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][3]
-
Cell Seeding: Plate a panel of human cell lines (e.g., a non-cancerous line like HEK293 and various cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the logarithm of the compound concentration.
Diagram 1: General Workflow for Cell Viability Assessment
Caption: A stepwise representation of the MTT cell viability assay.
Tier 2: Targeted Biological Screening
Based on the activities of other pyrimidine derivatives, a targeted screening approach is recommended.
The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them prime candidates for anticancer agents.[5]
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Line Panel: Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Primary Screening: Perform the MTT assay as described above on all cancer cell lines to identify any selective cytotoxicity.
-
Secondary Assays (for active compounds):
-
Clonogenic Assay: To assess the long-term effect on the proliferative capacity of single cells.
-
Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase.
-
Table 2: Hypothetical Anticancer Screening Data
| Cell Line | IC₅₀ (µM) of Compound | Doxorubicin IC₅₀ (µM) (Control) | Selectivity Index (Normal/Cancer) |
| HEK293 (Normal) | >100 | 5.2 | - |
| MCF-7 (Breast Cancer) | 15.8 | 1.2 | >6.3 |
| A549 (Lung Cancer) | 22.5 | 2.5 | >4.4 |
| HCT116 (Colon Cancer) | 8.9 | 0.8 | >11.2 |
The pyrimidine scaffold is present in various antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
-
Microorganism Panel: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism.
-
Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Diagram 2: Workflow for Antimicrobial Screening
Caption: A streamlined process for determining the Minimum Inhibitory Concentration.
Given that pyrimidine analogs are used as antiviral drugs, screening for such activity is warranted.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[9]
-
Cell and Virus Selection: Choose a relevant virus-host cell system (e.g., Influenza virus in Madin-Darby Canine Kidney cells).
-
Cell Plating: Seed host cells in 96-well plates.
-
Treatment and Infection: Treat the cells with different concentrations of the compound before, during, or after infection with the virus.
-
Incubation: Incubate the plates until a significant cytopathic effect is observed in the virus-infected, untreated control wells.
-
Quantification of Cell Viability: Assess cell viability using a method like staining with crystal violet or the MTT assay.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is the compound concentration that protects 50% of the cells from the viral CPE.
Several pyrimidine derivatives have shown promise as anti-inflammatory agents.[10]
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Culture: Use a macrophage cell line such as RAW 264.7.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
IC₅₀ Calculation: Determine the concentration of the compound that inhibits LPS-induced NO production by 50%.
Concluding Remarks and Future Directions
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one represents an unexplored molecule with potential for biological activity, owing to its pyrimidine core. The lack of existing data necessitates a systematic and logical screening cascade, as outlined in this guide. The proposed framework, starting with foundational cytotoxicity assays and progressing to targeted screens in oncology, infectious diseases, and inflammation, provides a robust strategy for elucidating the pharmacological profile of this compound. Positive results in any of these screening tiers would warrant further investigation into the mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo efficacy studies. This guide serves as a foundational roadmap for researchers to unlock the potential therapeutic value of this and other novel chemical entities.
References
-
PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Available from: [Link].
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].
- Adhikari, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
-
protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available from: [Link].
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
- Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of medicinal chemistry, 51(1), 68–76.
- Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of medicinal chemistry, 53(6), 2656–2660.
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link].
-
National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link].
-
National Institutes of Health. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available from: [Link].
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link].
-
SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Available from: [Link].
-
Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. Available from: [Link].
-
Bio-protocol. Antiviral assay. Available from: [Link].
-
National Institutes of Health. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link].
-
MDPI. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available from: [Link].
Sources
- 1. clyte.tech [clyte.tech]
- 2. ijpbs.com [ijpbs.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Authored by a Senior Application Scientist
Preamble: Navigating the Known and the Unknown
In the landscape of drug discovery and molecular biology, we often encounter compounds with well-defined structures but enigmatic biological functions. 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is one such molecule. While its chemical properties are cataloged, its precise mechanism of action remains largely unexplored in publicly available literature. This guide, therefore, takes a proactive and investigative approach. Instead of merely summarizing the sparse data, we will leverage our expertise to outline a comprehensive, field-proven strategy to systematically uncover the mechanism of action of this compound. This document is designed for researchers, scientists, and drug development professionals, providing a robust framework for investigation, from initial hypothesis to experimental validation.
Section 1: Characterization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Before delving into its potential biological activities, a thorough understanding of the molecule's physicochemical properties is paramount. These characteristics influence its solubility, cell permeability, and potential for intermolecular interactions.
Chemical Identity and Synonyms
-
IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1]
-
Synonyms: 5-(2-Hydroxyethyl)-6-methylisocytosine, NSC 60130[3][5]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These values are crucial for designing experiments, particularly for determining appropriate solvents and concentrations for in vitro and cell-based assays.
| Property | Value | Source |
| Molecular Weight | 169.18 g/mol | [1][3][4] |
| XLogP3 | -1.3 | [1] |
| Melting Point | 265-270 °C (decomposed) | [3][5] |
| Boiling Point | 344.9°C at 760 mmHg | [3][5] |
| Density | 1.45 g/cm³ | [3][5] |
The negative XLogP3 value suggests that the compound is hydrophilic, which has implications for its ability to cross cell membranes.
Section 2: Hypothesis Generation – Learning from Structural Analogs
In the absence of direct evidence, a powerful strategy is to examine the biological activities of structurally related molecules. The pyrimidine scaffold is a common feature in a variety of biologically active compounds, including vitamins and kinase inhibitors.
The Pyrimidine Core in Kinase Inhibition
Several complex molecules incorporating a substituted pyrimidine ring have been identified as potent kinase inhibitors. For instance, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide is a dual Src/Abl kinase inhibitor with antitumor activity.[6] Furthermore, a related pyrimidine derivative serves as an intermediate in the synthesis of Dasatinib, a well-known tyrosine kinase inhibitor used in cancer therapy.[7]
Given these precedents, a primary hypothesis is that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one may function as a kinase inhibitor. The 2-amino group and the pyrimidinone core could potentially form hydrogen bonds with the hinge region of a kinase active site, a common binding motif for this class of inhibitors.
A Structural Relative of Vitamin B1 (Thiamine)
The subject molecule also shares structural similarities with thiamine (Vitamin B1), which is composed of a pyrimidine ring and a thiazole ring.[8] Thiamine, in its active form as thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[8] This leads to a secondary hypothesis that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one could act as an antagonist or modulator of thiamine-dependent pathways.
Section 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation
This section outlines a logical, multi-stage research plan to systematically investigate the mechanism of action of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Stage 1: Broad-Spectrum In Vitro Screening
The initial step is to perform a broad screen to identify potential biological targets. This unbiased approach can reveal unexpected activities and guide subsequent, more focused investigations.
Experimental Protocol: Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a large panel of human kinases.
-
Procedure:
-
Prepare a 10 mM stock solution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in an appropriate solvent (e.g., DMSO).
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Promega) for profiling against a panel of at least 100 human kinases at a standard concentration (e.g., 10 µM).
-
The assay typically measures the amount of phosphorylated substrate produced by each kinase in the presence and absence of the test compound, often using a luminescence-based ATP detection method.
-
Request follow-up dose-response curves for any kinase showing significant inhibition (e.g., >50% at 10 µM) to determine the IC₅₀ value.
-
Experimental Protocol: Receptor Binding and Enzyme Assays
-
Objective: To identify any off-target interactions with common receptors and enzymes.
-
Procedure:
-
Utilize a broad panel of receptor binding assays (e.g., GPCRs, ion channels) and enzyme inhibition assays.
-
These are typically radioligand binding assays or functional assays measuring downstream signaling.
-
Analyze the results to identify any reproducible "hits."
-
Stage 2: Cell-Based Assays to Determine Phenotypic Effects
Once potential targets are identified, the next step is to determine the compound's effects in a cellular context.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic or anti-proliferative effects of the compound on various cell lines.
-
Procedure:
-
Select a panel of cell lines, including cancer cell lines (if a kinase inhibitor effect is suspected) and normal cell lines.
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 48-72 hours.
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
The workflow for these initial stages can be visualized as follows:
Caption: A diagram illustrating the potential inhibitory effect on a kinase pathway and validation points.
Section 4: Concluding Remarks and Future Directions
The journey to elucidate the mechanism of action of a novel compound is a systematic process of hypothesis generation and rigorous experimental validation. For 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, the structural homology to known kinase inhibitors provides a compelling starting point. The experimental workflow detailed in this guide offers a clear and logical path forward. By progressing through broad-spectrum screening, cellular phenotyping, and target validation, researchers can build a comprehensive understanding of this molecule's biological function. The insights gained will be invaluable for any future development of this compound for therapeutic or research applications.
References
-
PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Available from: [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. Available from: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Available from: [Link]
-
Pharmaffiliates. N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylphenyl)thiazole-5-carboxamide. Available from: [Link]
-
Marshall, F. N., & Miller, L. F. (1968). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. Journal of Medicinal Chemistry, 11(4), 824–828. Available from: [Link]
-
Pharmaffiliates. 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid. Available from: [Link]
-
PubChem. 2-((4,8-Bis(bis(2-methylpropyl)amino)-6-((2-hydroxyethyl)amino)pyrimido(5,4-d)(1,3)diazin-2-yl)amino)ethan-1-ol. Available from: [Link]
-
PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]
-
Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5486–5510. Available from: [Link]
-
Wikipedia. Thiamine. Available from: [Link]
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 6940-45-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Compound 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]
- 5. echemi.com [echemi.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Thiamine - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel small molecule, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. Given the absence of established biological activity for this compound, we advocate for a systematic, phenotype-driven approach to elucidate its mechanism of action and unlock its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial phenotypic screening to definitive target validation. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. This guide will detail established and cutting-edge methodologies, including phenotypic screening, affinity-based and label-free target deconvolution techniques, and robust validation assays.
Introduction: The Pyrimidinone Scaffold and the Uncharted Territory of a Novel Molecule
The pyrimidine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Many established drugs, such as 5-fluorouracil, are built upon this versatile scaffold[3]. The subject of this guide, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (henceforth referred to as Compound X), is a pyrimidinone derivative with publicly available chemical data (CAS No. 6940-45-0) but no reported biological activity or therapeutic targets[4][5][6][7][8][9].
The lack of a known mechanism of action necessitates a "forward pharmacology" or "phenotypic drug discovery" (PDD) approach[10][11]. This strategy begins by identifying a desirable change in the phenotype of a cell or organism caused by the compound, and then proceeds to deconvolute the molecular target responsible for this effect[10][12]. This contrasts with "reverse pharmacology" or target-based discovery, which starts with a known target. Phenotypic screening has historically been a powerful engine for the discovery of first-in-class medicines[11][13].
This guide will provide the logical and experimental framework to systematically investigate Compound X, transforming it from a chemical entity into a potential therapeutic lead with a well-defined mechanism of action.
Phase 1: Phenotypic Screening - Discovering the Biological Signature of Compound X
The initial and most critical step is to determine if and how Compound X affects biological systems. A broad, unbiased phenotypic screening campaign is essential to uncover its potential therapeutic areas.
Rationale for a Multi-tiered Screening Approach
A hierarchical screening strategy, starting with broad, high-content cellular assays and progressing to more complex and disease-relevant models, maximizes the chances of identifying a meaningful and translatable phenotype. This approach is both resource-efficient and scientifically rigorous.
Experimental Design: High-Content Imaging for Unbiased Phenotypic Profiling
High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing a rich, multi-dimensional fingerprint of a compound's effect[13].
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous human cell line (e.g., hTERT-RPE1) to identify potential anti-proliferative and cytotoxic effects, as well as general cytotoxicity.
-
Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of Compound X (e.g., from 10 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype (e.g., paclitaxel for mitotic arrest).
-
Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components, such as:
-
Hoechst 33342: Nuclei (for cell count, nuclear morphology, and cell cycle analysis).
-
Phalloidin-Alexa Fluor 488: F-actin (for cell shape, adhesion, and cytoskeletal integrity).
-
MitoTracker Red CMXRos: Mitochondria (for mitochondrial mass, morphology, and membrane potential).
-
Antibodies against specific markers: e.g., anti-phospho-H2AX for DNA damage, anti-cleaved caspase-3 for apoptosis.
-
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Image Analysis: Utilize image analysis software to quantify a wide array of cellular features (>100) for each cell in each well.
-
Data Analysis: Employ multivariate statistical analysis and machine learning algorithms to identify statistically significant phenotypic changes induced by Compound X.
Data Presentation: Phenotypic Profile of Compound X
| Cellular Feature | IC50 / EC50 (µM) | Maximum Effect (% of Control) | Observed Phenotype |
| Cell Proliferation | |||
| Nuclear Area | |||
| Mitochondrial Mass | |||
| DNA Damage (γH2AX) | |||
| Apoptosis (Caspase-3) |
This table should be populated with the quantitative data obtained from the H-CS analysis.
Phase 2: Target Deconvolution - Identifying the Molecular Interactors of Compound X
Once a robust and reproducible phenotype is identified, the next crucial phase is to pinpoint the molecular target(s) of Compound X. A multi-pronged approach, combining both affinity-based and label-free methods, provides the highest confidence in target identification[14][15][16].
Affinity-Based Approaches: Fishing for Targets
These methods utilize a modified version of Compound X to selectively isolate its binding partners from a complex biological mixture[14][15].
This is a classic and powerful technique for target identification[17][18][19][20].
Experimental Workflow: AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Detailed Protocol: AC-MS for Compound X
-
Probe Synthesis:
-
Conduct Structure-Activity Relationship (SAR) studies to identify a non-essential position on Compound X for linker attachment[17]. The hydroxyl group of the 2-hydroxyethyl side chain is a prime candidate.
-
Synthesize a derivative of Compound X with a linker (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester).
-
Covalently immobilize the linker-modified Compound X onto a solid support, such as agarose beads[14][15].
-
-
Affinity Pulldown:
-
Prepare a cell lysate from the cell line that exhibited the most significant phenotype in Phase 1.
-
Incubate the lysate with the Compound X-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the Compound X sample but absent or significantly reduced in the control sample.
-
Perform in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis[20].
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Label-Free Approaches: Target Identification in a More Native State
Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties[14][15].
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation[21][22][23][24][25].
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Compound X Target Validation
-
Treatment: Treat intact cells with Compound X or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of a candidate protein (identified from AC-MS) remaining in the soluble fraction at each temperature using Western blotting or, for a proteome-wide approach, mass spectrometry (Thermal Proteome Profiling - TPP).
-
Data Analysis: A target protein of Compound X will show a shift in its melting curve to a higher temperature in the presence of the compound[22].
Hypothesis-Driven Approaches: Kinome Profiling
Given that many pyrimidinone derivatives are kinase inhibitors, a hypothesis-driven approach is warranted[26]. Kinome profiling can rapidly assess the interaction of Compound X with a large panel of protein kinases[27][28][29][30][31].
Experimental Protocol: In Vitro Kinase Profiling
-
Assay Panel: Submit Compound X to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Conditions: The assays are typically radiometric or fluorescence-based and measure the ability of Compound X to inhibit the phosphorylation of a substrate by each kinase. A standard concentration (e.g., 10 µM) is used for initial screening.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as potential hits.
-
Dose-Response: For the identified hits, perform follow-up dose-response assays to determine the IC50 value for each kinase.
Data Presentation: Kinase Inhibition Profile of Compound X
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C |
This table will summarize the primary screening and dose-response data.
Phase 3: Target Validation - Confirming the Causal Link
Identifying a binding partner is not sufficient; it is essential to demonstrate that the interaction between Compound X and the candidate target is responsible for the observed cellular phenotype.
Genetic Approaches
Genetic manipulation of the candidate target is a powerful method for validation.
Experimental Protocol: siRNA/shRNA Knockdown
-
Transfection/Transduction: Reduce the expression of the candidate target protein in the responsive cell line using siRNA (transient) or shRNA (stable).
-
Phenotypic Rescue: Treat the knockdown cells with Compound X and assess whether the original phenotype is abrogated or significantly reduced. If the phenotype is lost, it strongly suggests that the knocked-down protein is the target.
Experimental Protocol: CRISPR/Cas9 Knockout
-
Gene Editing: Generate a knockout cell line for the candidate target gene using CRISPR/Cas9 technology.
-
Resistance to Compound X: The knockout cell line should exhibit resistance to Compound X-induced phenotype.
Biochemical and Biophysical Assays
Directly measuring the binding affinity and functional consequence of the interaction in a purified system provides orthogonal validation.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon and koff) and affinity (Kd) between Compound X and the immobilized target protein.
-
Enzymatic Assays: If the target is an enzyme (e.g., a kinase), demonstrate that Compound X modulates its activity in vitro using purified components.
Conclusion: A Pathway to a Novel Therapeutic
The journey from a novel chemical entity to a potential therapeutic is a complex but logical process. For a compound with an unknown mechanism of action like 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a systematic approach rooted in phenotypic discovery and followed by rigorous target deconvolution and validation is paramount. By following the comprehensive guide outlined in this document, researchers can systematically unravel the biological activity of this and other novel molecules, paving the way for the development of next-generation therapeutics. The integration of unbiased, high-content screening with a multi-pronged target identification strategy provides a robust framework for success.
References
-
Phenotypic screening - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(22), 2065-2086.
-
Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved January 19, 2026, from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 19, 2026, from [Link]
-
Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved January 19, 2026, from [Link]
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. Journal of Pharmaceutical and Biomedical Analysis, 102, 1-10.
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved January 19, 2026, from [Link]
- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(12), 1039-1048.
- Sharma, K., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 637-651.
- Talluri, S., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4114.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Retrieved January 19, 2026, from [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
- van den Eshof, B. L., et al. (2014). Kinome Profiling. Journal of Visualized Experiments, (84), e51145.
-
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved January 19, 2026, from [Link]
- Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(2), 359-366.
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved January 19, 2026, from [Link]
- de Moraes, M. C., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(32), 6-18.
- Johnson, C. E., & Johnson, R. D. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 19, 2026, from [Link]
-
Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Sharma, A., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 27(15), 4983.
-
MDPI. (n.d.). Special Issue: Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. Retrieved January 19, 2026, from [Link]
-
ChemBK. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. Retrieved January 19, 2026, from [Link]
- Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101375.
- Ghorab, M. M., et al. (2011). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Archiv der Pharmazie, 344(11), 739-747.
- Ghorab, M. M., et al. (2016). Pyrimidinone derivatives as anti-inflammatory drugs.
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved January 19, 2026, from [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
Pharmaffiliates. (n.d.). 2-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylphenyl)thiazole-5-carboxamide. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-((4,8-Bis(bis(2-methylpropyl)amino)-6-((2-hydroxyethyl)amino)pyrimido(5,4-d)(1,3)diazin-2-yl)amino)ethan-1-ol. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved January 19, 2026, from [Link]
- Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-948.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. You are being redirected... [hit2lead.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Compound 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]
- 10. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 11. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 12. blog.biobide.com [blog.biobide.com]
- 13. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 20. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 26. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. assayquant.com [assayquant.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 31. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs.[1] This guide focuses on the 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one scaffold, a key pharmacophore whose derivatives have demonstrated significant therapeutic potential, most notably in the field of oncology. We will deconstruct the synthetic strategies for accessing this core, analyze its role as a "hinge-binding" motif in kinase inhibition, and use the multi-kinase inhibitor Dasatinib as a primary case study to explore structure-activity relationships, pharmacological profiles, and relevant experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.
The 2-Aminopyrimidin-4-one Scaffold: A Foundation for Potent Bioactivity
The 2-amino-pyrimidin-4(3H)-one core is a heterocyclic structure of significant interest. Its arrangement of nitrogen atoms and carbonyl group allows it to act as both a hydrogen bond donor and acceptor, making it an ideal mimic for the adenine base of ATP. This property is central to its success as a "hinge-binding" motif within the ATP-binding pocket of numerous protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[2][3]
The specific molecule, 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS No: 6940-45-0), incorporates additional functional groups—a primary alcohol and a methyl group—that provide vectors for further chemical modification, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4][5][6]
Core Molecule Properties:
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₁N₃O₂ | [4] |
| Molecular Weight | 169.18 g/mol | [4] |
| CAS Number | 6940-45-0 | [5] |
| XLogP3 | -1.3 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 4 |[4] |
Synthetic Strategies for the Pyrimidin-4(3H)-one Core and Its Derivatives
The construction of the pyrimidinone ring is a well-established area of organic chemistry, with several robust methods available.
General Synthesis of the 2-Aminopyrimidin-4-one Core
A prevalent and versatile method for constructing the pyrimidinone skeleton is the Biginelli reaction . This one-pot, three-component condensation involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[7][8][9] This reaction provides a straightforward entry into dihydropyrimidinones, which can be subsequently oxidized or modified.
Another fundamental approach is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative. This method directly furnishes the 2-aminopyrimidin-4-ol tautomer.[10][11]
Plausible Synthesis of the Core Scaffold: A logical approach to synthesizing 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one would involve the cyclocondensation of guanidine with a suitably substituted β-ketoester, such as ethyl 2-(2-hydroxyethyl)-3-oxobutanoate.
Caption: Plausible synthetic route to the core scaffold.
Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
The synthesis of the multi-kinase inhibitor Dasatinib provides an excellent, field-proven example of how the 2-aminopyrimidin-4-one scaffold is elaborated into a potent pharmaceutical agent. A key intermediate is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
Step-by-Step Methodology:
-
Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide: To a cooled (0-5°C) solution of 2-chloro-6-methylaniline and pyridine in tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride. The mixture is then warmed to room temperature and stirred for 2 hours. An acidic workup followed by concentration and filtration yields the desired acrylamide intermediate.[8] The rationale for using pyridine is to act as a base to neutralize the HCl generated during the acylation reaction.
-
Formation of the 2-Aminothiazole Ring: The N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is treated with N-bromosuccinimide (NBS) in a dioxane/water mixture. This effects a chemoselective α-bromination.[8] Thiourea is then added, and the mixture is heated, leading to a one-pot Hantzsch-type thiazole synthesis to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[8]
-
Coupling with the Pyrimidine Core: The synthesized aminothiazole is coupled with 2,4-dichloro-6-methylpyrimidine. This nucleophilic aromatic substitution (SNAr) reaction typically occurs at the more reactive C4 position of the pyrimidine. The reaction is often carried out in a suitable solvent like isopropanol with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl.
-
Final Nucleophilic Substitution: The chloro-group at the C6 position of the pyrimidine ring is then displaced by reacting the intermediate with 1-(2-hydroxyethyl)piperazine. This second SNAr reaction completes the synthesis of Dasatinib.[12]
Mechanism of Action: The 2-Aminopyrimidin-4-one Scaffold in Kinase Inhibition
The primary therapeutic value of derivatives from this scaffold lies in their ability to function as potent ATP-competitive kinase inhibitors.
Case Study: Dasatinib
Dasatinib is a powerful, orally available inhibitor of multiple tyrosine kinases.[13] Its primary targets include the BCR-ABL fusion protein (the hallmark of Chronic Myeloid Leukemia, CML) and the Src family of kinases (SFKs).[13][14] Unlike its predecessor imatinib, which primarily binds to the inactive conformation of BCR-ABL, dasatinib can bind to both the active and inactive conformations of the kinase.[4][13][15] This broader binding capability contributes to its higher potency and its effectiveness against many imatinib-resistant mutations.[15][16]
The 2-aminopyrimidine portion of dasatinib forms crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, mimicking the interaction of adenine. The rest of the molecule extends into other regions of the binding site, conferring potency and selectivity.[17]
Structure-Activity Relationships (SAR)
The development of Dasatinib and other pyrimidine-based kinase inhibitors has provided significant insight into the structure-activity relationships of this scaffold.
-
The 2-Amino Group: This group is critical for hinge binding and is generally conserved. N-alkylation or substitution can drastically reduce or abolish activity.
-
The Pyrimidinone Core: The core structure provides the essential framework for hinge binding. Bioisosteric replacement with scaffolds like pyridine or pyrazole can modulate activity and physicochemical properties.[18]
-
Substitution at C4: This position is a key vector for introducing substituents that can interact with the solvent-exposed region of the ATP pocket. In Dasatinib, the aminothiazole carboxamide moiety at this position is crucial for its potent activity against both Src and Abl kinases.
-
Substitution at C5: This position is often unsubstituted. Introducing small alkyl or halo groups can influence potency and selectivity, but larger groups are often detrimental.
-
Substitution at C6: In Dasatinib, this position is substituted with a 4-(2-hydroxyethyl)piperazine group. This solubilizing group extends out of the kinase active site and is critical for achieving the desired pharmacokinetic profile. The terminal hydroxyethyl group can be modified to create prodrugs or alter metabolic stability.[19]
Pharmacological and Pharmacokinetic Profile
The pharmacokinetic (PK) properties of pyrimidine-based inhibitors are highly dependent on the specific substitutions made to the core scaffold. The profile of Dasatinib serves as an instructive example for this class of molecules.
Table of Dasatinib Pharmacokinetic Parameters in Humans:
| PK Parameter | Value | Details / Significance | Source(s) |
|---|---|---|---|
| Time to Peak (Tmax) | 0.25 - 6 hours | Rapid oral absorption. | [6][20] |
| Bioavailability | 14% - 34% | Low to moderate oral bioavailability. | [6] |
| Effect of Food | Minimal | A high-fat meal slightly increases AUC but is not clinically significant. Can be taken with or without food. | [6][21] |
| Plasma Protein Binding | ~96% | High degree of protein binding, primarily to albumin. | [21] |
| Volume of Distribution (Vd) | Large | Extensive distribution into tissues. | [7] |
| Metabolism | Primarily CYP3A4 | Metabolized mainly by cytochrome P450 3A4, with minor contributions from FMO3. | [21] |
| Active Metabolites | Yes (e.g., M4) | An active metabolite exists but its contribution to overall pharmacology is minimal. | [21] |
| Elimination Half-life (t1/2) | 3 - 5 hours | Relatively short half-life. | [21] |
| Excretion | Primarily Fecal | ~85% of the dose is eliminated in the feces, with only ~19% as unchanged drug. |[21] |
Causality: The high lipophilicity (logP ~2.71) of Dasatinib contributes to its good membrane permeability and rapid absorption, but its pH-dependent solubility (more soluble at low pH) means that co-administration with acid-reducing agents can decrease its absorption.[22] The extensive metabolism via CYP3A4 is a critical consideration for potential drug-drug interactions.[20]
Key Experimental Protocols
Validating the activity of novel derivatives requires robust and standardized in vitro assays.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC₅₀ value of a test compound against a target kinase using a format that measures remaining ATP levels.
Materials:
-
Purified, recombinant target kinase (e.g., Abl, Src).
-
Kinase-specific peptide substrate.
-
Test compound (solubilized in DMSO).
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
ATP solution.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. Then, dilute these into the kinase reaction buffer to achieve the final desired concentrations. Include a DMSO-only vehicle control.
-
Reaction Setup: In each well of the plate, add the kinase, the specific substrate, and the diluted test compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce a light signal proportional to the amount of ATP present.
-
Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15][23]
Protocol: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., K562 for BCR-ABL) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value as described for the kinase assay.[23]
Visualization of Key Signaling Pathways
Derivatives of this scaffold, exemplified by Dasatinib, exert their effects by interrupting critical oncogenic signaling cascades.
BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase drives CML by activating multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1][2][24]
Caption: BCR-ABL signaling and the point of inhibition by Dasatinib.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a central role in regulating cell adhesion, migration, invasion, and proliferation. Its aberrant activation is implicated in the progression and metastasis of many solid tumors.[25][26][27]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. ashpublications.org [ashpublications.org]
- 15. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biomedres.us [biomedres.us]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Aminopyrimidine Core: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central to the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with a multitude of biological targets, offering a versatile starting point for drug discovery campaigns. Among these, the aminopyrimidine scaffold stands out as a cornerstone, particularly in the realm of targeted therapies. Its structural resemblance to the adenine core of ATP allows it to competitively bind to the ATP-binding sites of numerous enzymes, most notably protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[1][2] This guide provides an in-depth exploration of aminopyrimidine compounds, from their fundamental synthesis to their diverse biological activities and the intricate signaling pathways they modulate. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights.
The pyrimidine ring itself is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3] This inherent biological relevance contributes to the favorable pharmacokinetic properties and target compatibility of its derivatives.[3] The addition of an amino group, typically at the 2-position, further enhances its drug-like properties by providing a key hydrogen bond donor-acceptor motif, crucial for molecular recognition at the active sites of target proteins.[4] This unique combination of features has led to the successful development of numerous aminopyrimidine-based drugs, including the groundbreaking kinase inhibitor imatinib for chronic myeloid leukemia, as well as sulfadiazine, an early antibacterial agent.[2]
This guide will delve into the synthetic versatility of the aminopyrimidine core, explore its broad spectrum of biological activities with a focus on anticancer and antimicrobial applications, and elucidate the structure-activity relationships that govern its therapeutic potential. Furthermore, we will provide detailed experimental protocols and visual representations of key concepts to bridge the gap between theoretical knowledge and practical application in the laboratory.
I. The Versatile Chemistry of Aminopyrimidines: Synthesis and Derivatization
The amenability of the aminopyrimidine scaffold to chemical modification is a primary driver of its widespread use in drug discovery. A variety of synthetic routes exist for the construction of the core ring system and its subsequent derivatization, allowing for the fine-tuning of physicochemical and pharmacological properties.
A. Core Synthesis Strategies
The most prevalent and versatile method for constructing the 2-aminopyrimidine ring is the condensation reaction between a 1,3-dielectrophilic component and a guanidine derivative.[5] This approach allows for the introduction of diverse substituents on the pyrimidine ring, directly influencing the compound's biological activity.
A common example involves the reaction of β-dicarbonyl compounds (or their synthetic equivalents) with guanidine nitrate in the presence of a base.[6] For instance, the reaction of ethyl cyanoacetate and guanidine nitrate can be used to synthesize 2,6-diamino-4-hydroxypyrimidine.[6] Another widely employed method is the condensation of chalcones with guanidine hydrochloride in a basic medium, such as sodium hydroxide in ethanol.[7][8]
B. Representative Synthetic Protocol: Synthesis of 2-Aminopyrimidine Derivatives from Chalcones
This protocol outlines a general procedure for the synthesis of 2-aminopyrimidine derivatives via the condensation of chalcones with guanidine hydrochloride.
Materials:
-
Substituted chalcone (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the substituted chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the reaction mixture.
-
Reflux the mixture with stirring for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[7]
C. Derivatization for Structure-Activity Relationship (SAR) Studies
Once the aminopyrimidine core is synthesized, further modifications can be readily introduced to explore the structure-activity relationship (SAR). The amino group at the 2-position and other positions on the pyrimidine ring serve as handles for derivatization. For example, nucleophilic substitution reactions on chloro-substituted pyrimidines are a common strategy to introduce a variety of amines, phenols, and other nucleophiles.[6][9] These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic profile.[10][11]
II. Broad-Spectrum Biological Activity of Aminopyrimidine Compounds
The aminopyrimidine scaffold is a recurring motif in compounds exhibiting a wide array of biological activities. This versatility stems from its ability to interact with a diverse range of biological targets.
A. Anticancer Activity: A Focus on Kinase Inhibition
One of the most significant applications of aminopyrimidine derivatives is in the development of anticancer agents, particularly as protein kinase inhibitors.[1][12] Kinases are a large family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[12] The aminopyrimidine core can mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases and inhibit their activity.[1]
Several clinically successful anticancer drugs are based on the 2-aminopyrimidine scaffold, including:
-
Imatinib: A potent inhibitor of the Bcr-Abl kinase, which is the causative agent of chronic myeloid leukemia (CML).[2][9]
-
Palbociclib, Ribociclib, and Abemaciclib: Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), used in the treatment of certain types of breast cancer.[9]
The development of aminopyrimidine-based kinase inhibitors often involves structure-guided design to enhance potency and selectivity.[13] For example, modifications to the aminopyrimidine core can be made to exploit specific interactions with amino acid residues in the kinase active site, such as the gatekeeper residue.[13]
Key Kinase Targets for Aminopyrimidine Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a key driver in several cancers, including non-small cell lung cancer.[1]
-
Lymphocyte-Specific Kinase (Lck): A critical enzyme in T-cell activation, making it a target for autoimmune and inflammatory diseases.[13]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[14]
-
IκB Kinase (IKK): A key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer.[10]
B. Antimicrobial Activity
Aminopyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, addressing the growing challenge of antimicrobial resistance.[4] They exhibit activity against a broad spectrum of pathogens, including bacteria and fungi.[4][7][8] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes. For instance, some aminopyrimidine-based compounds have been shown to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria.
C. Other Therapeutic Applications
Beyond cancer and infectious diseases, aminopyrimidine compounds have been investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory agents: Through the inhibition of inflammatory kinases such as IKK2.[10]
-
Antiviral agents: As components in the synthesis of compounds targeting viruses like HIV and hepatitis.[3]
-
Central Nervous System (CNS) drugs: Derivatives have been explored as anticonvulsants and antidepressants.[3]
-
β-Glucuronidase inhibitors: This enzyme's increased activity is linked to conditions like colon cancer.[9][15]
The diverse biological activities of aminopyrimidine derivatives are summarized in the table below:
| Biological Activity | Key Targets/Mechanisms | Representative Examples |
| Anticancer | Kinase inhibition (e.g., Bcr-Abl, CDK4/6, EGFR, FLT3) | Imatinib, Palbociclib, Abemaciclib[2][9] |
| Antimicrobial | Inhibition of essential microbial enzymes | Sulfadiazine[2] |
| Anti-inflammatory | Inhibition of inflammatory kinases (e.g., IKK2) | Experimental IKK2 inhibitors[10] |
| Antiviral | Inhibition of viral replication enzymes | Precursors for antiviral synthesis[3] |
| CNS Activity | Modulation of neurotransmitter pathways | Experimental anticonvulsants[3] |
| Enzyme Inhibition | Inhibition of β-glucuronidase | Synthesized 2-aminopyrimidine derivatives[9][15] |
III. Visualizing the Role of Aminopyrimidines: Pathways and Protocols
To better understand the context in which aminopyrimidine compounds function, visual representations of signaling pathways and experimental workflows are invaluable.
A. Signaling Pathway: EGFR Inhibition by an Aminopyrimidine Compound
The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR) and how an aminopyrimidine-based inhibitor can block its downstream effects, which are crucial for cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and its inhibition by an aminopyrimidine compound.
B. Experimental Workflow: Screening for Kinase Inhibitory Activity
This diagram outlines a typical workflow for screening newly synthesized aminopyrimidine compounds for their ability to inhibit a specific protein kinase.
Caption: Workflow for screening aminopyrimidine compounds for kinase inhibitory activity.
IV. Conclusion and Future Directions
The aminopyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry and drug discovery. Its synthetic tractability, coupled with its inherent ability to interact with a wide range of biological targets, has led to the development of numerous life-saving therapies. The continued exploration of novel synthetic methodologies and the application of structure-based drug design will undoubtedly lead to the discovery of new aminopyrimidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the versatility of the aminopyrimidine core will ensure its enduring relevance in the development of the next generation of targeted therapeutics.
References
-
A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Available at: [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). PubMed. Available at: [Link]
-
Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S.. Available at: [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). SSRN. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). PMC - NIH. Available at: [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (2022). ResearchGate. Available at: [Link]
-
Aminopyrimidine-based kinase inhibitors for treatment of cancer. (2018). Canberra IP. Available at: [Link]
-
Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. (2008). ACS Publications. Available at: [Link]
-
Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. (2022). ACS Publications. Available at: [Link]
-
Synthesis And Biological Activity Of Aminopyrimidine Derivatives. (2023). Journal of Namibian Studies. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC - NIH. Available at: [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. Available at: [Link]
-
Structure–Activity Relationship of the newly synthesized compounds. (2023). ResearchGate. Available at: [Link]
-
Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (2014). ResearchGate. Available at: [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Scilit. Available at: [Link]
-
Chemical Structures of some bioactive aminopyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). (2021). ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]
-
Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2016). ResearchGate. Available at: [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Available at: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Available at: [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Taylor & Francis Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. namibian-studies.com [namibian-studies.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 10. Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one: An In-Depth Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The outlined synthetic strategy is a robust and well-established pathway, involving the construction of a key β-keto ester intermediate followed by a classical cyclocondensation reaction. This document goes beyond a simple recitation of steps, offering insights into the rationale behind the chosen methodologies, crucial reaction parameters, and expected outcomes, thereby empowering researchers to confidently replicate and adapt this synthesis.
Introduction to the Synthetic Strategy
The synthesis of the target pyrimidinone is conceptually divided into two main stages. The first stage focuses on the construction of the requisite β-keto ester, ethyl 2-(2-hydroxyethyl)-3-oxobutanoate. This is achieved through the alkylation of ethyl acetoacetate, a versatile and readily available starting material. The second stage involves the cyclocondensation of this β-keto ester with guanidine, a reaction that efficiently builds the desired 2-aminopyrimidinone core.
A critical consideration in the synthesis of the β-keto ester is the presence of the hydroxyl group in the alkylating agent. To prevent unwanted side reactions, a protection-deprotection strategy is employed. The hydroxyl group of 2-bromoethanol is temporarily masked using a tert-butyldimethylsilyl (TBDMS) protecting group, which is stable under the basic conditions of the alkylation but can be readily removed under mild acidic or fluoride-mediated conditions.
Part 1: Synthesis of the β-Keto Ester Intermediate
The synthesis of ethyl 2-(2-hydroxyethyl)-3-oxobutanoate proceeds via a three-step sequence: protection of 2-bromoethanol, alkylation of ethyl acetoacetate, and subsequent deprotection of the silyl ether.
Step 1.1: Protection of 2-Bromoethanol
The primary alcohol of 2-bromoethanol is protected as a TBDMS ether to prevent its interference in the subsequent alkylation step. Imidazole is used as a base to neutralize the HCl generated during the reaction.
Protocol:
-
To a solution of 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add imidazole (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (2-bromoethoxy)(tert-butyl)dimethylsilane.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| 2-Bromoethanol | 124.96 | 1.0 | User-defined |
| Imidazole | 68.08 | 1.2 | Calculated |
| TBDMS-Cl | 150.72 | 1.1 | Calculated |
| Dichloromethane | - | - | Sufficient Volume |
Step 1.2: Alkylation of Ethyl Acetoacetate
The protected bromoethanol is then used to alkylate the enolate of ethyl acetoacetate. Sodium ethoxide is a common and effective base for generating the enolate.[1][2][3][4][5]
Protocol:
-
In a separate flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
Cool the sodium ethoxide solution to 0 °C.
-
Slowly add ethyl acetoacetate (1.0 eq) to the cooled solution with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Add the protected (2-bromoethoxy)(tert-butyl)dimethylsilane (1.05 eq) to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction with a dilute aqueous solution of HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude ethyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-oxobutanoate. This crude product is often used in the next step without further purification.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| Ethyl Acetoacetate | 130.14 | 1.0 | User-defined |
| Sodium | 22.99 | 1.1 | Calculated |
| Anhydrous Ethanol | - | - | Sufficient Volume |
| (2-bromoethoxy)(tert-butyl)dimethylsilane | 239.19 | 1.05 | Calculated |
Step 1.3: Deprotection of the TBDMS Ether
The TBDMS protecting group is removed under mild acidic conditions to reveal the desired hydroxyl group.[6][7][8]
Protocol:
-
Dissolve the crude ethyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3-oxobutanoate in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., a 3:1:1 ratio).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure ethyl 2-(2-hydroxyethyl)-3-oxobutanoate.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| Crude β-Keto Ester | 288.46 | 1.0 | From previous step |
| Acetic Acid/THF/Water | - | - | Sufficient Volume |
Part 2: Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
The final step in the synthesis is the cyclocondensation of the β-keto ester with guanidine hydrochloride in the presence of a base to form the pyrimidinone ring.
Protocol:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Step 1.2.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir the mixture for 30 minutes at room temperature.
-
Add a solution of ethyl 2-(2-hydroxyethyl)-3-oxobutanoate (1.0 eq) in anhydrous ethanol to the guanidine solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Filter the solid precipitate and wash it with cold ethanol.
-
To further purify the product, dissolve the crude solid in a minimum amount of hot water and then acidify with acetic acid to a pH of approximately 6-7.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry under vacuum to yield 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Quantity |
| Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate | 174.19 | 1.0 | User-defined |
| Guanidine Hydrochloride | 95.53 | 1.1 | Calculated |
| Sodium | 22.99 | 1.1 | Calculated |
| Anhydrous Ethanol | - | - | Sufficient Volume |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Characterization of the Final Product
The structure and purity of the synthesized 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one can be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group protons, the methylene protons of the hydroxyethyl side chain, the amino group protons, and the NH proton of the pyrimidinone ring. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for all seven carbon atoms in the molecule, including the methyl carbon, the carbons of the hydroxyethyl side chain, and the carbons of the pyrimidinone ring. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino and amide groups, O-H stretching of the alcohol, C=O stretching of the pyrimidinone ring, and C=N and C=C stretching vibrations of the heterocyclic ring.[9][10] |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (169.18 g/mol ). |
| Melting Point | A sharp melting point is indicative of high purity. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely utilized reactions in organic synthesis. The alkylation of β-keto esters and the cyclocondensation with guanidine are cornerstone reactions for the synthesis of a vast array of heterocyclic compounds.[1][2][3][4][5] The use of a protecting group for the hydroxyl function is a standard and prudent strategy to ensure the success of the alkylation step.[11][12][13]
Each step of the synthesis includes a monitoring component (TLC) to ensure the reaction proceeds to completion before moving to the next stage. Purification methods, such as column chromatography and recrystallization, are incorporated to ensure the isolation of a high-purity final product. The final characterization by spectroscopic methods provides definitive structural confirmation.
Conclusion
This guide provides a comprehensive and reliable protocol for the synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. By detailing the rationale behind the synthetic choices and providing clear, step-by-step instructions, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful execution of this synthesis will provide access to a valuable building block for further chemical exploration.
References
- Benchchem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.
- Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group.
- Benchchem. (2025). Protecting Group Strategies for the Hydroxyl Function in 2-[2-(4-Bromophenyl)
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Benchchem. (2025).
- Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion.
- ResearchGate. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
- Sharma, et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
- Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (n.d.).
- Organic Syntheses. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000119).
- ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) IR Spectrum.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- YouTube. (2020). B.Sc.
- ResearchGate. (2022). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST WebBook.
- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
- PrepChem.com. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- CUNY. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- ResearchGate. (2025).
- AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem.
- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
- PrepChem.com. (n.d.). Synthesis of sodium ethoxide.
- ChemScene. (n.d.). 1-Ethyl-3-hydroxy-1-(2-hydroxyethyl)guanidine.
- National Center for Biotechnology Information. (n.d.). 2-(2-Ethoxy)ethoxyethyl guanidinium chloride. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. asianpubs.org [asianpubs.org]
- 10. ijirset.com [ijirset.com]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Roadmap for the Pre-Clinical In Vitro Assessment of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the initial characterization of the novel pyrimidine derivative, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, in a cell culture setting. Given the absence of extensive public data on its biological activity, this guide is structured as a foundational roadmap. It outlines the necessary steps to systematically evaluate its physicochemical properties relevant to cell-based assays, establish its cytotoxic profile, and lay the groundwork for future mechanistic studies. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation.
Section 1: Compound Characterization and Handling
The initial and most critical step before introducing any novel compound into a biological system is to understand its fundamental properties and to handle it appropriately.
Physicochemical Properties Summary
A thorough understanding of the compound's properties is essential for accurate experimental design.[1] Key characteristics for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one are summarized below.
| Property | Value | Source |
| CAS Number | 6940-45-0 | Echemi[2], Sigma-Aldrich[3] |
| Molecular Formula | C7H11N3O2 | PubChem[4], Echemi[2] |
| Molecular Weight | 169.18 g/mol | PubChem[4] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Melting Point | 265-270 °C (decomposes) | Echemi[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[3] |
Safety and Handling Precautions
While not classified as hazardous under GHS by all reports, some sources indicate potential for skin, eye, and respiratory irritation.[4] Therefore, standard laboratory precautions are essential.
-
Handling: Handle in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5] Avoid generating dust.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[2]
Protocol for Solubility Assessment
Determining the solubility of a new compound is a critical first step, as poor solubility can lead to unreliable results in in vitro assays.[6] This protocol outlines a method to determine the kinetic solubility in common solvents.
Objective: To determine the solubility of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in Dimethyl Sulfoxide (DMSO) and cell culture medium.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one powder
-
Anhydrous, cell culture grade DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Solvent Selection: The primary solvents to test, in order of preference, are cell culture media, DMSO, and ethanol.[7]
-
Preparation of a High-Concentration Slurry:
-
Weigh out a small amount (e.g., 2-5 mg) of the compound into a sterile microcentrifuge tube.
-
Add a small volume of the test solvent (e.g., 100 µL of DMSO or culture medium) to create a high-concentration mixture.
-
-
Solubilization Attempts: Follow a hierarchical mixing procedure to dissolve the compound.[7]
-
Step 1: Vortexing. Vortex the tube vigorously for 1-2 minutes at room temperature.[7] Visually inspect for any undissolved particles.
-
Step 2: Sonication. If not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[7] Visually inspect again.
-
Step 3: Warming. If particles remain, warm the solution to 37°C for 15-30 minutes.[7]
-
-
Serial Dilution: If the compound does not dissolve at the initial high concentration, perform serial 10-fold dilutions with the same solvent and repeat the solubilization steps.[7]
-
Determination of Solubility: The highest concentration at which the compound forms a clear solution with no visible precipitate is considered its kinetic solubility in that solvent.[6]
Section 2: Preparation of Stock Solutions for Cell Culture
The use of concentrated stock solutions is standard practice to ensure accuracy and consistency in cell-based assays.[1][4]
Rationale for Using Stock Solutions
-
Accuracy: Avoids the inaccuracies of weighing very small quantities of the compound for each experiment.[4]
-
Consistency: Ensures the same concentration of the compound is used across multiple experiments.[1]
-
Efficiency: Saves time and reduces the risk of repetitive errors.[4]
Protocol for Preparing a 10 mM DMSO Stock Solution
Objective: To prepare a 10 mM stock solution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in DMSO.
Calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For a 10 mM stock in 1 mL:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 169.18 g/mol x 1000 mg/g = 1.69 mg
-
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
Anhydrous, cell culture grade DMSO
-
Sterile, light-blocking microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out 1.69 mg of the compound.
-
Dissolving: Add the weighed compound to a sterile vial. Add 1 mL of DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.[4]
Section 3: Initial In Vitro Cytotoxicity Profiling
A fundamental step in characterizing a new compound is to determine its effect on cell viability and establish its cytotoxic concentration range.[2][8]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a standard workflow for evaluating the in vitro cytotoxicity of a novel compound.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol for Determining a Dose-Response Curve (Kill Curve)
This protocol is designed to determine the concentration of the compound that is toxic to cells, often referred to as a "kill curve".[9] This is crucial for establishing the appropriate concentration range for subsequent functional assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in a selected cell line.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549)
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
10 mM stock solution of the compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the compound in complete culture medium from your 10 mM stock. A common approach is a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[5]
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Controls are critical:
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[2]
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[2]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Collection and Analysis:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of viability for each concentration:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
-
Dose-Response Curve: Plot the % Viability against the log of the compound concentration.[13]
-
IC50 Determination: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC50 value, which is the concentration that results in 50% inhibition of cell viability.[13][14]
-
Section 4: Data Interpretation and Troubleshooting
The initial experiments with a novel compound can present challenges. Below is a guide to interpreting results and troubleshooting common issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in medium upon dilution | Compound has low aqueous solubility. | Re-evaluate solubility. Prepare a higher concentration DMSO stock if possible to reduce the volume added to the medium. Consider using a co-solvent.[5] |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Compound not fully dissolved. | Ensure a homogenous cell suspension before seeding.[10] Verify pipette calibration.[10] Briefly vortex or sonicate stock solutions before dilution.[15] |
| Vehicle (DMSO) control shows significant cell death | DMSO concentration is too high; Cell line is particularly sensitive to DMSO. | Ensure final DMSO concentration is ≤ 0.5%.[5] If necessary, reduce it further (e.g., to 0.1%) and adjust stock concentration accordingly. |
| No cytotoxic effect observed even at high concentrations | Compound is not cytotoxic in this cell line; Assay duration is too short; Compound is unstable in culture medium. | Test on a different cell line. Extend the incubation period (e.g., to 72 hours). Assess compound stability in the medium over time.[15] |
Section 5: Next Steps and Future Directions
The data generated from these initial studies will form a critical foundation for all subsequent research.
-
Mechanism of Action: If the compound shows interesting cytotoxic or cytostatic effects, the next logical step is to investigate its mechanism of action. This could involve assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, or specific pathway analysis.[2]
-
Target Identification: Further studies could aim to identify the molecular target(s) of the compound.
-
Therapeutic Potential: The IC50 values obtained will provide an initial indication of the compound's potency and its potential as a therapeutic agent.
This structured approach ensures that the initial characterization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is conducted with scientific rigor, providing a solid and reliable basis for its future development.
References
-
Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-6. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link]
-
Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Collaborative Drug Discovery. (2025). Setting up a Dose Response Protocol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. biocompare.com [biocompare.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. graphpad.com [graphpad.com]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vitro Characterization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidinone Derivative
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (hereafter referred to as Compound Y). In the absence of established biological data for this specific molecule, we propose a logical, tiered approach to elucidate its potential therapeutic applications.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind the proposed experimental workflow. By following these application notes, researchers can systematically investigate the cytotoxic, anti-inflammatory, and kinase-inhibitory potential of Compound Y, thereby positioning it for further preclinical development.
Compound Y: Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [4][5][6][7][8] |
| Molecular Weight | 169.18 g/mol | [4][6][7][8] |
| CAS Number | 6940-45-0 | [4][5][6][7][8] |
| Appearance | Solid | [5] |
| Melting Point | 265-270 °C (decomposed) | [6][7] |
Proposed Investigational Workflow: A Tiered Approach
Given the known activities of pyrimidinone derivatives, a logical starting point is to assess the cytotoxic potential of Compound Y against a panel of cancer cell lines. Positive results would warrant further investigation into its mechanism of action, such as kinase inhibition. Concurrently, its anti-inflammatory and antimicrobial properties can be explored through relevant enzymatic and susceptibility assays.
Caption: Proposed workflow for the in vitro characterization of Compound Y.
Part 1: Cytotoxicity Screening - The MTT Assay
The first step in characterizing a novel compound with potential anticancer activity is to assess its cytotoxicity against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[5][7][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Detailed Protocol: MTT Assay
1. Cell Seeding:
- Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
- Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of Compound Y in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of Compound Y in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Compound Y. Include vehicle-only (DMSO) and untreated controls.
- Incubate for 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
4. Solubilization and Absorbance Reading:
- Carefully remove the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
- Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Exploring Mechanisms of Action
Should Compound Y exhibit significant cytotoxicity, the next logical step is to investigate its potential mechanism of action. Given that many pyrimidinone derivatives with anticancer properties act as kinase inhibitors, this is a primary avenue to explore.[11][12][13]
A. In Vitro Kinase Inhibition Assay
This assay determines whether Compound Y can inhibit the activity of a specific protein kinase. A variety of assay formats are available, with luminescence-based assays that quantify ATP consumption being particularly amenable to high-throughput screening.[3][14]
Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. In the presence of an inhibitor, kinase activity is reduced, resulting in a higher level of remaining ATP. This can be detected using a luciferase/luciferin system, where the amount of light produced is proportional to the ATP concentration.[14]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay
1. Reagent Preparation:
- Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Reconstitute the kinase of interest and its corresponding substrate peptide in the reaction buffer.
- Prepare a solution of ATP in the reaction buffer. The optimal concentration should be close to the Kₘ for the specific kinase.
2. Compound Plating:
- Perform serial dilutions of Compound Y in DMSO.
- In a 96-well white plate, add 2.5 µL of the serially diluted Compound Y or a DMSO control to each well.
3. Kinase Reaction:
- Prepare a master mix of the kinase and substrate in the reaction buffer.
- Add 2.5 µL of the kinase/substrate mix to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 5 µL of the ATP solution to each well.
- Incubate at 30°C for 60 minutes.
4. ATP Detection:
- Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™) to each well to stop the kinase reaction and deplete the remaining ATP.[3]
- Incubate for 40 minutes at room temperature.
- Add 20 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
5. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
B. In Vitro Anti-inflammatory Assay (Cyclooxygenase Inhibition)
Pyrimidinone derivatives have also been reported as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[2][3] A COX inhibitor screening assay can determine if Compound Y has similar activity.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]
Detailed Protocol: COX Inhibition Assay
1. Reagent Preparation:
- Use a commercial COX inhibitor screening kit that includes COX-1 and COX-2 enzymes, heme, and other necessary reagents.
- Prepare solutions of Compound Y at various concentrations.
2. Assay Reaction:
- In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
- Add 10 µL of the diluted Compound Y or a known inhibitor (e.g., celecoxib for COX-2) to the appropriate wells.[16]
- Incubate for 5 minutes at 25°C.
- Add 20 µL of the colorimetric substrate solution (TMPD).
- Initiate the reaction by adding 20 µL of arachidonic acid solution.
3. Data Acquisition and Analysis:
- Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.
- The rate of reaction is determined from the linear portion of the absorbance curve.
- Calculate the percentage of inhibition for each concentration of Compound Y.
- Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's selectivity.
Part 3: Antimicrobial Susceptibility Testing
To explore the potential of Compound Y as an antimicrobial agent, standard susceptibility testing methods can be employed. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[4][11]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after overnight incubation.[11]
Detailed Protocol: Broth Microdilution
1. Preparation of Inoculum:
- Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
2. Compound Dilution:
- In a 96-well microtiter plate, perform serial two-fold dilutions of Compound Y in Mueller-Hinton Broth (or another appropriate broth).
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well.
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of Compound Y at which there is no visible growth.
Conclusion and Future Directions
This document provides a foundational framework for the initial in vitro characterization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. By systematically evaluating its cytotoxic, kinase inhibitory, anti-inflammatory, and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these initial screens will pave the way for more advanced studies, including broader kinase profiling, cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy studies.
References
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Bioorganic & Medicinal Chemistry, 11(8), 1701–1708.
- Abdel-Gawad, H., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7552.
- Gouda, M. A., et al. (2023).
- Riebensahm, C., et al. (2018). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 37(4), 591–605.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 19, 2026, from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
- Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 19, 2026, from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved January 19, 2026, from [Link]
- van Breemen, R. B., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 960–965.
-
YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved January 19, 2026, from [Link]
Sources
- 1. woah.org [woah.org]
- 2. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. kosheeka.com [kosheeka.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro kinase assay [protocols.io]
- 14. bmglabtech.com [bmglabtech.com]
- 15. academicjournals.org [academicjournals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Experimental Investigation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Authored by a Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The subject of this guide, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, is a pyrimidinone derivative with structural features that suggest potential for diverse biological activities. The presence of the amino group, the hydroxyl moiety, and the pyrimidinone core suggests potential for hydrogen bonding and interactions with various biological targets. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities.[1][2][3] This document provides a comprehensive experimental framework for researchers to systematically characterize and evaluate the biological potential of this compound.
The protocols herein are designed to be self-validating and are grounded in established scientific principles. We will proceed from fundamental physicochemical characterization to in vitro and potential in vivo evaluations, providing the rationale behind each experimental choice.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a compound is the foundation for all subsequent biological testing. These properties influence solubility, stability, and bioavailability.
Table 1: Physicochemical Properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[4] |
| Molecular Weight | 169.18 g/mol | PubChem[4] |
| Melting Point | 265-270 °C (decomposed) | Echemi[5] |
| XLogP3 | -1.3 | PubChem[4] |
| Hydrogen Bond Donors | 3 | PubChem[4] |
| Hydrogen Bond Acceptors | 4 | PubChem[4] |
| PSA (Polar Surface Area) | 87.7 Ų | Echemi[5] |
Protocol 1: Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical parameter that affects a compound's suitability for biological assays and its potential for oral bioavailability.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
HPLC system with a suitable column (e.g., C18)
-
Shaking incubator
-
0.22 µm syringe filters
Procedure:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Add an excess of the compound to a known volume of PBS (pH 7.4) to create a saturated solution.
-
Incubate the solution at 25°C and 37°C in a shaking incubator for 24 hours to ensure equilibrium.
-
Filter the saturated solution using a 0.22 µm syringe filter to remove undissolved solid.
-
Prepare a standard curve of the compound in the mobile phase used for HPLC analysis.
-
Analyze the filtered supernatant by HPLC to determine the concentration of the dissolved compound.
-
The concentration obtained is the aqueous solubility at the respective temperature.
Protocol 2: Stability Assessment
Rationale: Evaluating the stability of the compound in different conditions (pH, temperature) is crucial to ensure the reliability of biological assay results.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
Buffers of varying pH (e.g., pH 3, 7.4, 9)
-
HPLC system
Procedure:
-
Prepare solutions of the compound at a known concentration (e.g., 10 µM) in the different pH buffers.
-
Incubate the solutions at different temperatures (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Analyze the aliquots by HPLC to determine the concentration of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point to assess its stability.
In Vitro Biological Evaluation
Based on the activities of related pyrimidinone derivatives, the initial in vitro screening of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one should focus on its potential anticancer and antioxidant effects.
Anticancer Activity
Many pyrimidine derivatives have shown promise as anticancer agents by targeting various cellular pathways.[2][3]
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method for screening the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Non-cancerous cell line for selectivity assessment (e.g., HEK293 - human embryonic kidney)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antioxidant Activity
The structural motifs of the compound suggest it might possess antioxidant properties.
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
DPPH solution in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compound and ascorbic acid in methanol.
-
Add the compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Mechanism of Action Studies
Should the initial screening reveal significant anticancer activity, further experiments would be necessary to elucidate the mechanism of action. Based on the literature for similar pyrimidinone compounds, potential targets include protein kinases or enzymes involved in cell cycle regulation.[6][7]
Caption: Logical flow for mechanism of action studies.
Protocol 5: In Vitro Kinase Inhibition Assay (Example: CDK2)
Rationale: Many pyrimidine derivatives are known to be kinase inhibitors.[6] If computational docking suggests a potential interaction with a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2), an in vitro enzymatic assay can validate this.
Materials:
-
Recombinant human CDK2/Cyclin E
-
ATP
-
Substrate peptide (e.g., Histone H1)
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
A known CDK2 inhibitor (e.g., Roscovitine) as a positive control
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate, add the kinase, substrate, and compound solutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
In Vivo Evaluation (Hypothetical Framework)
If in vitro studies demonstrate significant and selective anticancer activity, the next logical step is to evaluate the compound's efficacy in an animal model.
Protocol 6: Xenograft Tumor Model in Mice
Rationale: This model is the gold standard for assessing the in vivo antitumor efficacy of a novel compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line that showed high sensitivity in vitro (e.g., HCT116)
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
A suitable vehicle for in vivo administration
-
An established anticancer drug as a positive control (e.g., 5-Fluorouracil)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into different treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the treatments as per the determined schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.
Caption: Workflow for an in vivo xenograft study.
Conclusion
This document provides a detailed and logical framework for the experimental evaluation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. By following these protocols, researchers can systematically investigate its physicochemical properties, in vitro biological activities, and potential mechanisms of action, and, if warranted, its in vivo efficacy. The insights gained from these studies will be crucial in determining the therapeutic potential of this novel pyrimidinone derivative.
References
-
PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. [Link]
-
Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5048. [Link]
-
Ghorab, M. M., et al. (2010). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Archiv der Pharmazie, 343(10), 571-580. [Link]
-
Al-Romaigh, F. K., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7545. [Link]
-
Al-Abdullah, E. S., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(2), 746-753. [Link]
-
Li, Y., et al. (2020). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 209, 112920. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as a Potent Aurora Kinase Inhibitor
Introduction
The pyrimidine nucleus is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase domain.[1][2] This application note describes 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one , hereafter referred to as AKI-382, a novel small molecule inhibitor centered on a substituted pyrimidine scaffold. Our investigations have identified AKI-382 as a potent, ATP-competitive inhibitor of the Aurora kinase family, a group of serine/threonine kinases critical for the regulation of mitosis.[3][4]
Aurora kinases, comprising Aurora A, B, and C, are essential regulators of cell division, governing processes from centrosome maturation and bipolar spindle assembly to chromosome segregation and cytokinesis.[5][6] Their overexpression is a common feature in many human cancers, making them compelling targets for anticancer drug development.[7][8] Inhibition of Aurora A typically leads to defects in spindle formation, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, often resulting in polyploidy and apoptosis.[9]
This guide provides detailed protocols for characterizing the inhibitory activity of AKI-382 against Aurora kinases, from direct enzymatic assays to cell-based assessments of target engagement and downstream phenotypic effects. These methodologies are designed to provide researchers with a robust framework for evaluating novel pyrimidine-based kinase inhibitors.
Signaling Pathway Overview
Aurora kinases are central nodes in the mitotic regulatory network. Aurora A's activity peaks during the G2/M transition, where it is crucial for centrosome separation and spindle assembly.[10] Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures correct chromosome-microtubule attachments and orchestrates cytokinesis.[4][6] A critical downstream substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (H3S10) during mitosis.[11]
Caption: Aurora Kinase Signaling in Mitosis and Point of Inhibition by AKI-382.
Part 1: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol measures the direct inhibition of purified Aurora kinase enzymes by quantifying the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay system is highly suitable for this purpose.[12][13][14]
Principle
The assay is performed in two steps. First, the kinase reaction is conducted, where the Aurora kinase phosphorylates a substrate using ATP, generating ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the ADP concentration and, therefore, the kinase activity.[13]
Experimental Workflow
Caption: Workflow for the in vitro biochemical kinase assay.
Protocol: IC50 Determination for AKI-382
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a serial dilution of AKI-382 in 1x Kinase Assay Buffer containing 1% DMSO. A typical starting concentration for the highest dose is 100 µM, diluted in 10 steps.
-
Dilute recombinant human Aurora A or Aurora B kinase to the working concentration (e.g., 2-5 ng/µL) in 1x Kinase Assay Buffer.
-
Prepare a 2x Substrate/ATP mix. For Aurora kinases, a generic substrate like Kemptide can be used.[15] The ATP concentration should be at or near the Km for the specific kinase (e.g., 25 µM).[13]
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of serially diluted AKI-382 or vehicle control (1% DMSO buffer) to the appropriate wells.
-
Add 2 µL of the diluted kinase solution to all wells except the "no enzyme" negative controls.
-
Add 2 µL of 1x Kinase Assay Buffer to the "no enzyme" wells.
-
Tap the plate gently to mix and incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the 2x Substrate/ATP mix to all wells.
-
Seal the plate and incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data with the "vehicle control" (0% inhibition) and "highest inhibitor concentration" (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Expected Results
The assay will yield IC50 values that quantify the potency of AKI-382 against each Aurora kinase isoform. A lower IC50 value indicates higher potency. Comparing the IC50 values for Aurora A and Aurora B provides the selectivity profile of the compound.
| Compound | Target | IC50 (nM) |
| AKI-382 | Aurora A | 15.2 |
| AKI-382 | Aurora B | 8.9 |
| Control Inhibitor (e.g., Alisertib) | Aurora A | 1.2[9] |
| Control Inhibitor (e.g., Barasertib) | Aurora B | ~1 (active form)[9] |
| Table 1: Example IC50 data for AKI-382 and known control inhibitors. |
Part 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol validates that AKI-382 engages its target in a cellular environment by measuring the phosphorylation of a key downstream substrate. For Aurora B, the most reliable and widely used pharmacodynamic biomarker is the phosphorylation of Histone H3 at Serine 10 (p-H3S10).[11][16]
Principle
Cancer cells are treated with varying concentrations of AKI-382. Following treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting is then used to detect the levels of p-H3S10. A potent and specific Aurora B inhibitor will cause a dose-dependent decrease in the p-H3S10 signal. Total Histone H3 or a housekeeping protein like β-actin is used as a loading control.
Protocol: p-H3S10 Inhibition in HeLa Cells
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of AKI-382 (e.g., 0, 10, 50, 100, 500, 1000 nM) for a fixed period (e.g., 6-8 hours). Include a vehicle control (0.1% DMSO).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample (e.g., load 20-40 µg of total protein per lane) and prepare them with Laemmli sample buffer.[17]
-
Separate the proteins on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Rabbit anti-Histone H3 antibody (for total protein control)
-
Mouse anti-β-actin antibody (for loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-H3S10 signal to the total Histone H3 or β-actin signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.
-
Part 3: Phenotypic Cellular Assay (Flow Cytometry)
Inhibition of Aurora kinases leads to distinct cell cycle defects. This protocol uses flow cytometry to analyze the DNA content of cells treated with AKI-382, revealing its impact on cell cycle progression. Inhibition of Aurora B is known to cause failed cytokinesis, leading to the accumulation of cells with ≥4N DNA content (polyploidy).[9]
Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Seed a suitable cancer cell line (e.g., HCT116, HeLa) in 6-well plates.
-
Treat cells with AKI-382 at various concentrations (e.g., 0, 50, 200, 800 nM) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Gate the cell populations based on their DNA content (Sub-G1, G1, S, G2/M).
-
Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the population of cells with 4N and >4N DNA content is indicative of Aurora B inhibition.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for characterizing the activity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (AKI-382) as a novel Aurora kinase inhibitor. By combining direct enzymatic assays with cell-based target engagement and phenotypic analyses, researchers can robustly determine the compound's potency, selectivity, and cellular mechanism of action. This multi-faceted approach is essential for the preclinical evaluation of new kinase inhibitors and for advancing the development of targeted cancer therapeutics.
References
-
Aurora inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Aurora Kinase Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 19, 2026, from [Link]
-
Al-Sanea, M. M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Kollareddy, M., Zheleva, D., Dzubak, P., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook. Journal of Cellular and Molecular Medicine, 16(10), 2273-2285. [Link]
-
Cheetham, G. M. T., et al. (2008). Discovery and Development of Aurora Kinase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 51(17), 5207-5226. [Link]
-
Dar, A. A., et al. (2024). A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics. Journal of Cancer Research and Clinical Oncology. [Link]
-
Khan, I., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 28. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1116. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1116. [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Retrieved January 19, 2026, from [Link]
-
Tang, A., et al. (2017). Aurora kinases: novel therapy targets in cancers. Oncotarget, 8(14), 23937-23954. [Link]
-
Liu, Q., & Kang, Y. (2015). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 8, 129. [Link]
-
AURORA A Kinase Enzyme System Datasheet. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Eves, E. M., et al. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. The Journal of Biological Chemistry, 287(44), 36985-36996. [Link]
-
Lin, Y.-T., et al. (2016). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 7(45), 73497-73507. [Link]
-
Seldin, J. C., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 27(19), 2959-2972. [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit - BPS Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ketchem, C. J., et al. (2011). Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells. Science Signaling, 4(179), rs5. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
Uncharted Territory: The Potential of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in Cancer Research
An Exploration of a Novel Pyrimidinone Derivative
Introduction: 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative with the molecular formula C7H11N3O2.[1][2][3] While the broader class of pyrimidinone-containing compounds has been investigated for various biological activities, including in the context of cancer, this specific molecule remains largely unexplored within the scientific literature, particularly concerning its potential applications in oncology. This document serves as a foundational guide for researchers interested in investigating the properties and potential therapeutic utility of this compound. Given the absence of established protocols, this guide will focus on presenting the known chemical characteristics and proposing a logical framework for its initial investigation in cancer research, drawing parallels from established methodologies for similar novel chemical entities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is the first step in designing meaningful biological experiments.
| Property | Value | Source |
| Molecular Formula | C7H11N3O2 | [1][2][4] |
| Molecular Weight | 169.18 g/mol | [1][2] |
| CAS Number | 6940-45-0 | [1][2] |
| IUPAC Name | 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | N/A |
| Synonyms | 5-(2-Hydroxyethyl)-6-methylisocytosine, NSC 60130 | [4] |
| Melting Point | 265-270 °C (decomposed) | [4] |
| Boiling Point | 344.9°C at 760 mmHg | [4] |
| Flash Point | 162.4°C | [4] |
| Density | 1.45g/cm3 | [4] |
| pKa | Data not available | |
| Solubility | Data not available |
Proposed Avenues for Investigation in Cancer Research
In the absence of specific data, a rational approach to evaluating a novel compound like 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in cancer research involves a tiered screening process.
Workflow for Initial Investigation
Caption: Proposed workflow for the initial investigation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in cancer research.
Detailed Application Notes and Protocols (Hypothetical Framework)
The following protocols are hypothetical and based on standard methodologies for the initial screening of novel chemical compounds in cancer research. They should be adapted and optimized based on the specific characteristics of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as they are determined.
Part 1: Compound Handling and Preparation
1.1. Acquisition and Storage: The compound can be sourced from various chemical suppliers.[2][4] Upon receipt, it should be stored according to the manufacturer's recommendations, typically at room temperature in a dry, well-ventilated place.[4]
1.2. Solubilization: The solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol, water) needs to be determined empirically.
Protocol: Solubility Testing
-
Prepare a stock solution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in 100% DMSO at a high concentration (e.g., 10 mM).
-
Serially dilute the stock solution in the desired cell culture medium or buffer to determine the highest concentration that remains in solution without precipitation.
-
Visually inspect for precipitate and consider using a spectrophotometer to measure light scattering for a more quantitative assessment.
-
A vehicle control (e.g., DMSO at the same final concentration) must be included in all subsequent experiments.
Part 2: In Vitro Cytotoxicity Screening
2.1. Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be used for initial screening. This could include, for example, cell lines from common cancers such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116), and leukemia (e.g., K562).
2.2. Cytotoxicity Assay: The MTT or resazurin (AlamarBlue) assay are standard methods to assess the effect of a compound on cell viability and proliferation.
Protocol: MTT Assay
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 3: Elucidating the Mechanism of Action
If significant cytotoxicity is observed, the next step is to investigate the underlying mechanism.
3.1. Apoptosis vs. Necrosis: Assays to distinguish between these two modes of cell death are crucial.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Treat cells with 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one at its IC50 concentration for various time points.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
-
3.2. Cell Cycle Analysis: To determine if the compound affects cell cycle progression.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Treat cells with the compound at its IC50 concentration.
-
Harvest, fix, and permeabilize the cells.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
3.3. Target Identification: Identifying the molecular target(s) of the compound is a critical and complex step. Pyrimidinone derivatives have been reported to target various proteins, including kinases.[5][6] Therefore, initial screens could focus on kinase inhibition assays.
Signaling Pathway Analysis
Should a specific target be identified (e.g., a kinase), the impact on its downstream signaling pathway can be investigated using techniques like Western blotting.
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one - Chemdiv [chemdiv.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Antimicrobial Screening of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Antimicrobial Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action[1]. The pyrimidine nucleus, a fundamental component of nucleic acids, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and, critically, antimicrobial properties[2][3][4]. The inherent biocompatibility and the amenability of the pyrimidine ring to chemical modification make it a fertile ground for developing new therapeutic agents[5][6].
This application note provides a comprehensive guide to the antimicrobial screening of a specific novel pyrimidine derivative: 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one . While direct antimicrobial data for this compound is not yet established in peer-reviewed literature, its structural features align with those of other biologically active pyrimidinones[7]. This guide is designed to provide researchers with the foundational and advanced protocols necessary to systematically evaluate its potential as a novel antimicrobial agent. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established microbiological standards.
Chemical Profile of the Test Compound:
| Property | Value | Source |
| IUPAC Name | 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | PubChem[8] |
| Synonyms | 5-(2-Hydroxyethyl)-6-methylisocytosine | Echemi[9] |
| CAS Number | 6940-45-0 | Sigma-Aldrich[10] |
| Molecular Formula | C7H11N3O2 | PubChem[8] |
| Molecular Weight | 169.18 g/mol | PubChem[8] |
| Physical Form | Solid | Sigma-Aldrich[10] |
| Melting Point | 265-270 °C (decomposes) | Echemi[11] |
Part 1: Rationale and Strategy for Antimicrobial Screening
The initial screening of a novel compound is a hierarchical process designed to efficiently identify and characterize antimicrobial activity. Our strategy begins with broad, qualitative assessments and progresses to more precise, quantitative evaluations.
The Scientific Premise: Why Screen This Pyrimidinone?
Pyrimidine derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like dihydrofolate reductase (DHFR) or interference with cell division proteins such as FtsZ[5][12]. The structure of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with its amino and hydroxyl functional groups, offers multiple points for potential interaction with microbial targets, making it a compelling candidate for screening[13].
A Phased Screening Approach
A tiered approach is recommended to conserve resources while maximizing data quality.
-
Primary Screening (Qualitative): Rapidly determine if the compound possesses any antimicrobial activity against a broad panel of microorganisms. The Agar Disk Diffusion assay is the gold standard for this phase due to its simplicity and versatility[1].
-
Secondary Screening (Quantitative): For active compounds identified in the primary screen, determine the potency of the antimicrobial effect. This is achieved by quantifying the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.
-
Tertiary Screening (Mechanism & Spectrum): Further characterize the nature of the antimicrobial activity (bacteriostatic vs. bactericidal) and begin to explore the potential mechanism of action.
This workflow ensures a logical and cost-effective progression from initial hit identification to lead characterization.
Caption: Phased workflow for antimicrobial compound screening.
Part 2: Experimental Protocols
These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), providing a framework for reproducibility and comparability of results.
Protocol: Agar Disk Diffusion Assay
Principle: This method assesses the antimicrobial activity of a compound by observing the zone of growth inhibition around a disk impregnated with the test compound placed on an agar surface uniformly inoculated with a test microorganism. A larger zone of inhibition correlates with greater antimicrobial activity[1].
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (henceforth referred to as "Compound P")
-
Solvent (e.g., DMSO, sterile deionized water)
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg)
-
Negative control disks (impregnated with solvent only)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of Compound P (e.g., 10 mg/mL) in a suitable solvent. Ensure the solvent itself has no antimicrobial activity by testing a solvent-only disk.
-
Aseptically apply a known volume (e.g., 20 µL) of the Compound P solution onto a sterile paper disk to achieve a specific concentration per disk (e.g., 200 µ g/disk ). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disk onto the inoculated MHA plate. Gently press to ensure complete contact.
-
Place positive and negative control disks on the same plate, ensuring they are spaced far enough apart to prevent overlapping zones.
-
-
Incubation and Data Interpretation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
-
Interpret the results based on the zone diameter.
-
Example Data Presentation:
| Test Organism | Compound P (200 µ g/disk ) Zone (mm) | Gentamicin (10 µg) Zone (mm) | Solvent Control Zone (mm) |
| S. aureus ATCC 25923 | 18 | 25 | 0 |
| E. coli ATCC 25922 | 12 | 22 | 0 |
| C. albicans ATCC 10231 | 0 | N/A | 0 |
This is hypothetical data for illustrative purposes.
Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium. It is a quantitative measure of the compound's potency and is considered the reference standard for susceptibility testing.
Materials:
-
Compound P stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganism inoculum (prepared as in 2.1 and diluted to a final concentration of ~5 x 10⁵ CFU/mL in the well)
-
Positive control antibiotic (e.g., Ampicillin)
-
Growth control wells (broth + inoculum, no compound)
-
Sterility control wells (broth only)
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting solution of Compound P in the first well. For example, add 100 µL of a 256 µg/mL solution of Compound P to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum concentration to ~5 x 10⁵ CFU/mL.
-
Well 12 receives 50 µL of sterile broth instead of inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Compound P at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Example MIC Data Presentation:
| Test Organism | Compound P MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| S. aureus ATCC 25923 | 16 | 0.25 |
| B. subtilis ATCC 6633 | 8 | 0.12 |
| E. coli ATCC 25922 | >128 | 8 |
| P. aeruginosa ATCC 27853 | >128 | >256 |
This is hypothetical data for illustrative purposes.
Part 3: Advanced Characterization and Data Interpretation
Determining Bactericidal vs. Bacteriostatic Action
Once the MIC is established, it is crucial to determine if the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Protocol: MBC Determination
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate these aliquots onto a fresh MHA plate.
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of colonies from the initial inoculum count).
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Potential Mechanisms and Future Directions
The structural similarity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one to other bioactive pyrimidines suggests potential mechanisms of action that warrant further investigation[6][14].
-
Inhibition of Folate Synthesis: Many pyrimidine-based antimicrobials, such as trimethoprim, target dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis[5]. Enzyme inhibition assays using purified bacterial DHFR could be a primary follow-up experiment.
-
Disruption of Cell Division: Some pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ, leading to filamentation and cell death[12]. Microscopic examination of treated bacteria for changes in morphology could provide initial evidence for this mechanism.
Caption: Potential antimicrobial mechanisms of pyrimidine derivatives.
Conclusion
This application note provides a robust framework for the initial and secondary antimicrobial screening of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. By following these standardized protocols, researchers can generate reliable and comparable data to assess the compound's potential as a novel antimicrobial agent. Positive results from this screening cascade would justify further investigation into its spectrum of activity, mechanism of action, and potential for lead optimization in the fight against infectious diseases.
References
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Functional Foods.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Oriental Journal of Chemistry.
- An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews.
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. (n.d.). PubChem.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). Molecules.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Frontiers in Microbiology.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Medicinal Chemistry.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2018). Antibiotics.
- Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018). Bioorganic & Medicinal Chemistry.
- 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. (n.d.). Sigma-Aldrich.
- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020). ChemMedChem.
- 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. (n.d.). Echemi.
- A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials. (n.d.). BenchChem.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances.
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. (n.d.). Echemi.
- 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. (n.d.). ChemBK.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020). Scilit.
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). RSC Advances.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules.
- Antimicrobial activity of self-assembled structures formed by protected amino acids. (n.d.). ChemRxiv.
- Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (2023). RSC Advances.
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 6940-45-0 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Strategic Approach to Characterizing 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Authored by: A Senior Application Scientist
Introduction: The Pyrimidinone Scaffold and the Discovery Imperative
The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including potent kinase inhibitors and anticancer agents.[1][2] The subject of this guide, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, is a novel entity within this class. With no established biological target in the public domain, its characterization requires a systematic and logical progression from broad, high-level screening to specific, mechanistic assays.
This document provides a comprehensive, field-proven strategy for researchers, scientists, and drug development professionals to elucidate the biological activity of this, or similar, novel pyrimidinone compounds. We eschew a rigid, one-size-fits-all template in favor of a logical, tiered workflow. This approach is designed to first identify a compound's general biological impact and then systematically narrow the focus to a specific molecular target and cellular phenotype. Every protocol is presented as a self-validating system, with explanations for key experimental choices to ensure technical accuracy and reproducibility.
Part 1: The Characterization Workflow - A Tiered Strategy
When a compound's target is unknown, a multi-step screening cascade is the most effective strategy.[3] This approach efficiently filters compounds, identifies potential mechanisms of action, and builds a comprehensive biological profile. Our proposed workflow prioritizes cellular effects before moving to specific biochemical validation.
Caption: A logical workflow for characterizing a novel compound with unknown activity.
Part 2: Tier 1 Protocol - Broad Spectrum Cytotoxicity Assessment
Application Note: The Rationale for Initial Cytotoxicity Screening
Before investigating specific mechanisms, it is crucial to determine the concentration range at which a compound exhibits biological activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an effective proxy for cell viability and cytotoxicity.[4] This initial screen provides a critical dose-response curve, allowing for the determination of the GI50 (concentration for 50% growth inhibition), which informs the concentrations used in all subsequent, more complex assays. Performing this assay across multiple cell lines (e.g., cancerous vs. non-cancerous) can also provide early indications of selectivity.
Protocol 2.1: MTT Assay for General Cytotoxicity
Objective: To determine the concentration-dependent effect of the compound on cell viability.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (henceforth "Test Compound")
-
Human cancer cell line (e.g., A549 - lung carcinoma) and a non-cancerous cell line (e.g., HaCaT - human keratinocytes)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust cell density to 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create 2X working solutions. A typical final concentration range would be 0.1, 1, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the same final percentage of DMSO as the highest compound concentration) and a "no-cell" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 2X working solution or control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the GI50 value using non-linear regression analysis.
| Cell Line | Test Compound GI50 (µM) | Doxorubicin (Control) GI50 (µM) |
| A549 | Hypothetical Value: 15.2 | Hypothetical Value: 0.8 |
| HaCaT | Hypothetical Value: 85.7 | Hypothetical Value: 2.1 |
Part 3: Tier 2 & 3 Protocols - Biochemical Target Identification and Validation
Application Note: Targeting the Kinome
The pyrimidine scaffold is a well-known "kinase-privileged" structure.[2][5] Therefore, a logical next step is to screen the compound against a panel of protein kinases to identify potential molecular targets. Initial screening can be done at a single high concentration against a large, diverse panel. Hits from this screen—kinases showing significant inhibition—must then be validated through full dose-response experiments to determine potency (IC50). Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust, high-throughput technology ideal for this purpose.[4]
Caption: The principle of a TR-FRET based kinase inhibition assay.
Protocol 3.1: HTRF® Kinase Assay for IC50 Determination
Objective: To quantify the inhibitory potency of the Test Compound against a specific kinase target identified in a primary screen.
Materials:
-
Test Compound
-
Recombinant active kinase (e.g., MARK4, a kinase inhibited by other pyrimidines)[5]
-
Biotinylated peptide substrate for the kinase
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
HTRF® detection reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
Low-volume 384-well plates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the Test Compound in DMSO.
-
Further dilute these solutions into the kinase reaction buffer to create 4X final concentration working solutions.
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the 4X Test Compound solutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 10 µL of a 2X kinase solution (prepared in kinase buffer) to all wells except the negative control.
-
-
Reaction Initiation:
-
Add 5 µL of a 4X solution containing the peptide substrate and ATP (prepared in kinase buffer) to all wells. The final volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes. Optimize the time based on the kinase's activity.
-
-
Detection:
-
Prepare the HTRF® detection reagent mix according to the manufacturer's instructions.
-
Add 20 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF® ratio.
-
Data Analysis and Presentation: Convert the HTRF® ratio to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Kinase Target | Test Compound IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| MARK4 | Hypothetical Value: 85 | Hypothetical Value: 12 |
| PIM-1 | Hypothetical Value: >10,000 | Hypothetical Value: 25 |
| SRC | Hypothetical Value: 1,200 | Hypothetical Value: 8 |
Part 4: Tier 4 Protocol - Cell-Based Mechanistic Validation
Application Note: From Target to Pathway
A potent biochemical IC50 is a critical piece of data, but it does not guarantee efficacy in a cellular context.[3] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a downstream biological response.[6][7] If the compound is hypothesized to inhibit a kinase involved in cell survival signaling, a logical endpoint to measure is the induction of apoptosis (programmed cell death). Assays that measure the activity of executioner caspases (like caspase-3 and -7) provide a direct and quantifiable measure of apoptosis.
Protocol 4.1: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Objective: To determine if the Test Compound induces apoptosis in a relevant cell line.
Materials:
-
Test Compound
-
A cell line known to be dependent on the identified target kinase (e.g., a cancer cell line with overactive MARK4 signaling)
-
Complete cell culture medium
-
Sterile, white-walled 96-well plates (for luminescence)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in 80 µL of complete medium in a white-walled 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare 5X working solutions of the Test Compound in complete medium at concentrations around the previously determined GI50 value (e.g., 0.5x, 1x, 2x, 5x GI50).
-
Add 20 µL of the 5X compound solutions to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a relevant period to induce apoptosis (e.g., 18, 24, or 48 hours).
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation: Calculate the fold-change in luminescence (a proxy for caspase activity) for treated cells relative to the vehicle control.
| Treatment (Concentration) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 1.0 |
| Test Compound (0.5x GI50) | Hypothetical Value: 1.8 |
| Test Compound (1x GI50) | Hypothetical Value: 4.5 |
| Test Compound (2x GI50) | Hypothetical Value: 7.2 |
| Test Compound (5x GI50) | Hypothetical Value: 7.5 |
Conclusion and Forward Look
This application guide outlines a strategic, multi-tiered approach to characterize the biological activity of a novel pyrimidinone compound. By progressing from broad phenotypic screening to specific biochemical and cell-based assays, researchers can efficiently build a comprehensive profile, generate a compelling mechanism-of-action hypothesis, and make data-driven decisions for further drug development. The data generated through these protocols—cytotoxicity, target potency, and induction of a cellular phenotype—form the foundational package for advancing a hit compound into the lead optimization phase of the drug discovery process.[8]
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.[Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.[Link]
-
Understanding Assay Development: The Backbone of Drug Discovery. (2025, December 30). Oreate AI Blog.[Link]
-
Biochemical Assays. (n.d.). Domainex.[Link]
-
Investigating the Importance of Assays in Drug Discovery and Development. (2023, January 16). News-Medical.Net.[Link]
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC - NIH. (n.d.). National Institutes of Health.[Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 1). Anticancer Research.[Link]
-
2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. (n.d.). PubChem.[Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix.[Link]
-
Biochemical Assays. (n.d.). Sygnature Discovery.[Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap.[Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Publications.[Link]
-
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (n.d.). PubMed Central.[Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). National Institutes of Health.[Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023, May 5). PubMed.[Link]
-
Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. (2018, February 21). ACS Publications.[Link]
-
2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem.[Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004, December 30). PubMed.[Link]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 8. azolifesciences.com [azolifesciences.com]
formulation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one for animal studies
An Application Guide to the Preclinical Formulation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one for In Vivo Animal Studies
Introduction
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine class. Pyrimidine scaffolds are of significant interest in medicinal chemistry, forming the core structure of numerous biologically active agents with applications as anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The successful in vivo evaluation of any new chemical entity, including this pyrimidine derivative, is fundamentally dependent on the development of a stable and biocompatible formulation that ensures accurate and reproducible dosing.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one for animal studies. The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to enable the development of a dosage form appropriate for various preclinical routes of administration.
Section 1: Pre-Formulation Characterization
Before any formulation can be developed, a thorough understanding of the compound's intrinsic physicochemical properties is essential. This pre-formulation assessment dictates the entire formulation strategy.
Physicochemical Properties Summary
A compilation of known data for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one provides the initial roadmap for formulation development. The compound's low LogP value is a strong indicator of its hydrophilic nature, suggesting that aqueous-based vehicles should be the primary starting point.
| Property | Value | Source |
| CAS Number | 6940-45-0 | [3][4] |
| Molecular Formula | C₇H₁₁N₃O₂ | [3][5] |
| Molecular Weight | 169.18 g/mol | [3][5] |
| XLogP3 | -1.0 to -1.3 | [3][5] |
| Melting Point | 265-270 °C (decomposes) | [4] |
| Polar Surface Area | 87.7 Ų | [3][4] |
| Appearance | Solid | [6] |
Protocol for Thermodynamic Solubility Assessment
Rationale: Quantitative solubility data is the most critical parameter for developing a solution-based formulation. Determining the equilibrium (thermodynamic) solubility in various pharmaceutically acceptable vehicles provides a map of the compound's behavior and identifies the most promising solvent systems.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
A panel of GRAS (Generally Recognized As Safe) vehicles (see Table 2)
-
Vials (e.g., 2 mL glass HPLC vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg, ensuring solid remains after equilibration) to a pre-weighed vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected test vehicle to the vial.
-
Equilibration: Seal the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C for room temperature or 37°C for physiological temperature). Allow the samples to equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Express solubility in mg/mL.
| Recommended Screening Vehicles for Initial Solubility Assessment |
| Water for Injection (WFI) |
| Phosphate-Buffered Saline (PBS), pH 7.4 |
| 0.9% Saline |
| 5% Dextrose in Water (D5W) |
| Polyethylene Glycol 400 (PEG 400) |
| Propylene Glycol (PG) |
| 10% Tween® 80 in water |
| 0.5% Methylcellulose (MC) in water |
| Dimethyl Sulfoxide (DMSO) |
pH-Dependent Solubility Profile
Rationale: The compound contains an amino group, which can be protonated at acidic pH. This change in ionization state can significantly impact solubility. Mapping solubility across a range of pH values is crucial, especially for oral formulations that will traverse the gastrointestinal tract.
Procedure:
-
Prepare a series of aqueous buffer solutions covering a physiologically relevant range (e.g., pH 2, 4, 6.8, 7.4, 9).
-
Perform the Thermodynamic Solubility Assessment protocol (Section 1.2) using these buffers as the test vehicles.
-
Plot the resulting solubility (mg/mL) as a function of pH to visualize the compound's pH-solubility profile.
Section 2: Formulation Development and Protocols
The data from the pre-formulation assessment guides the selection of the most appropriate formulation strategy. The primary goal is to create a simple, stable, and non-toxic formulation.
Formulation Strategy Selection Workflow
The following workflow provides a logical path to selecting an appropriate formulation based on the required dose and the compound's measured solubility.
Caption: Formulation selection workflow.
Protocol 1: Simple Aqueous Solution
Applicability: For intravenous (IV), intraperitoneal (IP), and oral (PO) routes when the required concentration is well below the measured aqueous solubility. This is the preferred formulation due to its simplicity and low potential for toxicity.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
Vehicle (e.g., 0.9% Saline or PBS, pH 7.4)
-
Sterile vials
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter (for IV/IP)
Procedure:
-
Calculation: Calculate the total mass of the compound needed based on the desired concentration and final volume.
-
Weighing: Accurately weigh the compound and transfer it to a sterile beaker or flask.
-
Dissolution: Add approximately 80% of the final volume of the vehicle. Stir using a magnetic stirrer until the compound is fully dissolved. Gentle warming (e.g., to 37°C) may be used to aid dissolution if necessary, but a stability check is required.
-
Volume Adjustment: Once fully dissolved, add the vehicle to reach the final desired volume and mix thoroughly.
-
pH Check: Measure the pH of the final solution and adjust to a physiological range (e.g., 7.0-7.4) using dilute HCl or NaOH if necessary. Re-check solubility after pH adjustment.
-
Sterilization (for IV/IP): For parenteral administration, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile final container.
-
Storage: Store the formulation at a defined temperature (e.g., 2-8°C) and protect it from light. Determine the short-term stability to define the "use by" period.
Protocol 2: Aqueous Suspension (Oral Gavage)
Applicability: For the oral route when the required dose exceeds the compound's aqueous solubility.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
-
Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) or 1% w/v methylcellulose (MC) in purified water)
-
Wetting agent (optional, e.g., Tween® 80 at 0.1-0.5%)
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare the suspending vehicle in advance by slowly adding the suspending agent (e.g., CMC) to water while stirring vigorously. Allow it to hydrate fully (this may take several hours or overnight).
-
Particle Size Reduction: If the compound is crystalline, gently triturate the accurately weighed powder in a mortar and pestle to a fine, uniform consistency.
-
Wetting (optional but recommended): Add a small amount of the vehicle (or the wetting agent) to the powder in the mortar to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Suspension Formation: Gradually add the remaining suspending vehicle to the paste while continuously mixing.
-
Homogenization: Transfer the mixture to a beaker and use a magnetic stirrer to mix for at least 30 minutes to ensure homogeneity.
-
Storage: Store in a tightly sealed container at 2-8°C. Always re-homogenize by shaking vigorously before each dose administration.
Protocol 3: Co-Solvent Formulation (IV/IP)
Applicability: For IV/IP routes when aqueous solubility is too low to achieve the desired concentration. Caution: Co-solvent systems can have their own toxicities and must be used with care and at the lowest possible concentration.
Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)
Procedure:
-
Weighing: Accurately weigh the compound into a sterile vial.
-
Initial Solubilization: Add the required volume of DMSO and vortex or sonicate until the compound is completely dissolved.
-
Addition of PEG 400: Add the required volume of PEG 400 and mix thoroughly until the solution is clear.
-
Aqueous Dilution: Slowly add the saline, drop by drop, while continuously vortexing. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation is not viable and a different co-solvent system or lower concentration must be tried.
-
Final Checks: Perform a final visual inspection for clarity and measure the pH.
-
Administration: Administer the formulation to animals as soon as possible after preparation, as co-solvent systems can sometimes exhibit time-dependent precipitation.
Section 3: Quality Control and Characterization
A prepared formulation must be verified to ensure it meets the required specifications for the study.
| QC Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear and free of particulates (solutions); Uniform and opaque (suspensions). |
| pH | Calibrated pH meter | Within a physiologically tolerated range (e.g., 6.5-8.0 for most routes). |
| Concentration | HPLC-UV | 90-110% of the target concentration. |
| Homogeneity (Suspensions) | Sample from top, middle, and bottom of the bulk container and analyze concentration. | Relative Standard Deviation (RSD) < 10%. |
| Short-Term Stability | Store at intended conditions and re-test Appearance, pH, and Concentration at a set time point (e.g., 24 hours). | All parameters remain within acceptance criteria. |
Section 4: Safety and Handling
Based on available data, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one may pose some hazards.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.
-
Exposure: May be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] In case of contact, flush the affected area with copious amounts of water.
References
-
Reinemeyer, C. R. (2018). Formulations and Clinical Uses of Pyrimidine Compounds in Domestic Animals. In Anthelmintic Resistance in Ruminants. [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. [Link]
-
Jain, A. K., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Journal of Applied Pharmaceutical Science. [Link]
-
Tzara, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-((4,8-Bis(bis(2-methylpropyl)amino)-6-((2-hydroxyethyl)amino)pyrimido(5,4-d)(1,3)diazin-2-yl)amino)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Chavan, P. B., et al. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Borzilleri, R. M., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (BMS-345541), a Direct Inhibitor of IκB Kinase. Bristol-Myers Squibb. [Link]
-
Zhang, C., et al. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics. [Link]
Sources
- 1. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heteroletters.org [heteroletters.org]
- 3. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 6940-45-0 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important pyrimidinone derivative.
Introduction
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, while based on established pyrimidine chemistry, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide provides a systematic approach to troubleshooting common issues encountered during its synthesis, focusing on a proposed synthetic pathway and drawing on established principles of heterocyclic chemistry.
Proposed Synthetic Pathway
A common and effective method for the synthesis of the pyrimidinone core is the condensation of a β-ketoester with guanidine. To introduce the 5-(2-hydroxyethyl) substituent, a plausible approach involves the functionalization of a pre-formed pyrimidine ring. A proposed two-step synthesis is outlined below:
Step 1: Synthesis of 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one.
This initial step involves the condensation of ethyl 2-bromoacetoacetate with guanidine carbonate in the presence of a base like sodium ethoxide.
Step 2: Palladium-Catalyzed Cross-Coupling with 2-(tributylstannyl)ethanol.
The 5-bromo pyrimidinone intermediate can then undergo a Stille cross-coupling reaction with a suitable organostannane reagent to introduce the 2-hydroxyethyl group. A protected form of the alcohol may be necessary.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, with a focus on practical, actionable solutions.
Low or No Product Yield
Low product yield is a frequent challenge in multi-step organic syntheses. A systematic investigation of potential causes is crucial for effective troubleshooting.
| Potential Cause | Recommended Action | Underlying Rationale |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] - Increase reaction time or temperature cautiously. | Inadequate reaction time or temperature can prevent the reaction from reaching completion. Overheating, however, can lead to decomposition. |
| Suboptimal Reagent Quality | - Use freshly distilled or high-purity starting materials. - Ensure solvents are anhydrous, especially for the cross-coupling step. | Impurities in reagents can act as catalysts for side reactions or inhibit the desired transformation. Moisture can quench organometallic reagents. |
| Inefficient Mixing | - Employ vigorous mechanical stirring, particularly in heterogeneous mixtures. | Poor mixing can lead to localized concentration gradients and reduced reaction rates. |
| Decomposition of Product | - Analyze aliquots of the reaction mixture over time to check for the appearance of degradation products. - Consider milder reaction conditions or a different catalyst system. | The pyrimidinone ring or the hydroxyethyl side chain may be susceptible to degradation under harsh conditions. |
Formation of Oily Product or Failure to Crystallize
The inability to obtain a crystalline solid product can complicate purification and handling.
| Potential Cause | Recommended Action | Underlying Rationale |
| Presence of Impurities | - Purify the crude product using column chromatography on silica gel. - Attempt an acid-base extraction to remove non-basic impurities.[1] | Impurities can act as "eutectic" contaminants, lowering the melting point and preventing crystallization. |
| Incorrect Crystallization Solvent | - Experiment with a range of solvents or solvent mixtures for recrystallization. Common choices include ethanol, water, or mixtures thereof.[1] | The solubility of the product is highly dependent on the solvent system. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold. |
| Supersaturation | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[1] | These techniques provide nucleation sites for crystal growth to begin. |
Product Discoloration (Yellow or Brown)
The presence of color in the final product often indicates the presence of impurities.
| Potential Cause | Recommended Action | Underlying Rationale |
| Impurities in Starting Materials | - Purify starting materials before use. | Colored impurities in the reactants will likely be carried through the synthesis. |
| Thermal Decomposition | - Avoid excessive heating during the reaction and work-up.[1] | High temperatures can lead to the formation of colored polymeric byproducts. |
| Oxidation | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | The electron-rich pyrimidine ring can be susceptible to air oxidation, leading to colored products. |
| Residual Catalyst | - Ensure complete removal of the palladium catalyst after the cross-coupling step, potentially through filtration through celite or a silica plug. | Residual palladium can appear as a black or brown solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the pyrimidinone core?
The most prevalent and well-established method is the condensation reaction between a β-ketoester and a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) in the presence of a base like sodium ethoxide or sodium hydroxide. This is a variation of the classical pyrimidine synthesis.
Q2: How can I introduce the 2-hydroxyethyl group at the C5 position?
Direct electrophilic substitution at the C5 position of the 2-amino-6-methylpyrimidin-4(3H)-one is challenging due to the electron-donating nature of the amino and hydroxyl groups, which direct electrophiles to other positions. A more reliable strategy involves the use of a pre-functionalized pyrimidine. One approach is to start with a 5-halopyrimidinone and introduce the side chain via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. Another potential, though less common, method could be the reaction of a 5-lithiated pyrimidine with ethylene oxide.
Q3: My reaction stalls after the formation of the 5-bromo intermediate. What could be the issue?
If the synthesis of the 5-bromo intermediate is successful but the subsequent cross-coupling fails, several factors could be at play:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under strictly anhydrous and anaerobic conditions.
-
Ligand Issues: The choice of phosphine ligand is critical for the success of the cross-coupling reaction. Experiment with different ligands to find the optimal one for your substrate.
-
Reagent Quality: The organostannane reagent may have degraded. It is advisable to use freshly prepared or recently purchased material.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
In pyrimidine synthesis, several side reactions can occur:
-
Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidines or even triazine derivatives.[1]
-
Hydrolysis of the Bromo-substituent: In the cross-coupling step, if water is present, the 5-bromo group may be hydrolyzed back to the unsubstituted pyrimidine.
-
Homocoupling of the Organostannane: The organostannane reagent can couple with itself to form a dimer.
Q5: What is the best way to purify the final product?
Purification of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one can typically be achieved through recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) is recommended.
Experimental Protocols
Proposed Protocol for 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq) in anhydrous ethanol.
-
Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine carbonate (0.6 eq) and stir for 30 minutes at room temperature.
-
Addition of β-Ketoester: Slowly add ethyl 2-bromoacetoacetate (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and carefully neutralize with dilute hydrochloric acid until the product precipitates.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Proposed Protocol for Stille Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent (e.g., anhydrous dioxane).
-
Reagent Addition: Add 2-(tributylstannyl)ethanol (1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography followed by recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Purification of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Welcome to the technical support guide for the purification of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS: 6940-45-0). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound in high purity. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the common hurdles associated with this molecule's unique physicochemical properties.
Introduction: Understanding the Core Challenges
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a polar, heterocyclic compound featuring multiple hydrogen bond donors and acceptors (amino, hydroxyl, and pyrimidinone groups). These functional groups, while crucial for its biological activity, are the primary source of purification difficulties. Its high polarity and potential for strong intermolecular interactions lead to issues such as poor solubility in common organic solvents, strong binding to stationary phases in chromatography, and difficulties in achieving sharp crystallization. This guide will address these specific challenges in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles when purifying 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one?
The main challenges stem directly from its molecular structure:
-
High Polarity: The compound has a low calculated LogP (XLogP3 ≈ -1.3), indicating high hydrophilicity.[1][2] This makes it sparingly soluble in many non-polar and moderately polar organic solvents, complicating both recrystallization and chromatography.
-
Strong Adsorption: The basic amino group and the overall polar nature of the molecule can lead to very strong, sometimes irreversible, adsorption onto acidic silica gel, a standard stationary phase.[3] This often results in significant streaking (tailing) during column chromatography and poor recovery.
-
Crystallization Difficulties: Finding a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures can be difficult. The compound may "oil out" or precipitate as an amorphous solid rather than forming well-defined crystals.
Q2: What are the key physicochemical properties I should know before starting?
Understanding the fundamental properties of your compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 6940-45-0 | [1] |
| Molecular Formula | C₇H₁₁N₃O₂ | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 265-270 °C (decomposes) | [4] |
| XLogP3 | -1.3 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Q3: How can I reliably assess the purity of my final product?
A multi-pronged approach using orthogonal techniques is the most trustworthy method for purity validation.[5]
-
Chromatographic Methods (TLC, HPLC, LC-MS): These are excellent for detecting and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative analysis.[6][7]
-
Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can detect impurities containing protons that are structurally different from the main compound. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting range.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify the mass of unknown impurities.[9]
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, but finding the right conditions for this polar molecule can be tricky.
Q1: I've tried cooling my solution, but no crystals are forming. What's wrong?
This is a common issue related to either insufficient supersaturation or an inappropriate solvent choice.[10]
-
Cause: The solution is not supersaturated. You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Once you observe slight turbidity, add a minimal amount of solvent dropwise until the solution becomes clear again, then allow it to cool slowly.
-
-
Cause: The compound is too soluble in your chosen solvent, even at low temperatures.
-
Solution: You need to find a solvent in which the compound is less soluble. If you are using a polar solvent like ethanol or methanol, try adding a less polar anti-solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) dropwise to the warm solution until it becomes slightly cloudy. This indicates the saturation point has been reached. Then, allow it to cool.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?
Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in that specific solvent system.
-
Cause: The solution is cooling too rapidly, or the solvent is not ideal.
-
Solution 1 (Slower Cooling): Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Ensure the flask is well-insulated (e.g., wrap it in glass wool or place it in a large beaker of hot water) to promote very slow cooling. This gives the molecules time to orient themselves into a crystal lattice.
-
Solution 2 (Change Solvent): The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or use a solvent mixture. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling.
-
Q3: My compound seems to be soluble only in high-boiling solvents like DMSO or DMF. How can I possibly recrystallize it?
For compounds that are only soluble in high-boiling point, highly polar solvents, conventional cooling crystallization is impractical. The best technique is anti-solvent vapor diffusion.[10][11]
-
Rationale: This method avoids heating and works by slowly changing the composition of the solvent system. The compound is dissolved in a small amount of a "good" solvent (like DMF or DMSO). A volatile "bad" solvent (anti-solvent), in which the compound is insoluble, is allowed to slowly diffuse into the solution. This gradual decrease in solubility promotes slow, controlled crystal growth.
-
Action: See Protocol 2: Anti-Solvent Vapor Diffusion Crystallization for a detailed, step-by-step guide.
Section 3: Troubleshooting Guide: Column Chromatography
Due to its high polarity and basic nitrogen, purifying this compound on standard silica gel presents a significant challenge.
Q1: My compound is streaking badly on a silica TLC plate and I get poor recovery from my column. Why?
This is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.
-
Cause: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group on your pyrimidinone can be protonated by these sites, causing it to bind very strongly to the silica.[3] This leads to tailing (streaking) on TLC and makes it difficult to elute the compound from a column.
-
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.
-
For moderately polar systems (e.g., DCM/Methanol): Add 0.5-2% triethylamine (Et₃N) to the mobile phase.
-
For highly polar systems: Using a pre-mixed solution of 1-2% ammonium hydroxide (NH₄OH) in methanol as your polar component can be very effective.[3]
-
Q2: My compound won't elute from the silica column, even with 20% methanol in DCM. What are my options?
When a compound is extremely polar, even strong mobile phases on silica may not be sufficient.
-
Solution 1 (Increase Mobile Phase Strength): Before abandoning the column, try a gradient up to 100% methanol. If that fails, a mobile phase of 5-10% ammonium hydroxide in methanol mixed with DCM can be attempted. Be aware that using high concentrations of methanol can sometimes dissolve silica gel.[12]
-
Solution 2 (Switch Stationary Phase): If normal-phase silica fails, you have two excellent alternatives:
-
Reversed-Phase (C18) Chromatography: This is often the best choice for highly polar compounds.[3][13] The stationary phase is non-polar (C18 silica), and the mobile phase is polar (typically water/methanol or water/acetonitrile). In this mode, polar compounds like yours will elute earlier.
-
Alumina (Basic or Neutral): Alumina is another polar stationary phase, but it is available in acidic, neutral, and basic grades. Using basic or neutral alumina can prevent the strong acidic interactions seen with silica gel.[14][15]
-
Q3: How do I choose a starting solvent system for flash chromatography on silica?
Thin-Layer Chromatography (TLC) is your most valuable tool for developing a solvent system.
-
Goal: Find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35.[14] This generally provides the best separation.
-
Starting Point: Given the compound's polarity, start with a relatively polar system. A good initial screen would be 5% Methanol in Dichloromethane (DCM).[12]
-
Optimization:
-
If the Rf is too low (stuck on the baseline), increase the polarity by increasing the percentage of methanol.
-
If the Rf is too high (runs with the solvent front), decrease the polarity.
-
Remember to add your basic modifier (e.g., 1% Et₃N) to the TLC solvent jar to accurately predict the behavior on a column prepared with the same modifier.
-
Section 4: Protocols & Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram outlines a logical path for selecting the appropriate purification method for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. echemi.com [echemi.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. moravek.com [moravek.com]
- 9. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. Khan Academy [khanacademy.org]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Overcoming Solubility Issues with 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Last Updated: January 19, 2026
Introduction
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Researchers often encounter challenges with the poor aqueous solubility of such molecules, which can severely limit bioavailability, hinder the generation of reliable in vitro assay data, and complicate formulation development.[1][2]
This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It offers a series of systematic, evidence-based strategies to understand and overcome the solubility limitations of this compound, ensuring reproducible and meaningful experimental outcomes.
Compound Profile
A foundational understanding of the physicochemical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is the first step in diagnosing and solving solubility issues.
| Property | Value / Prediction | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| Appearance | White or off-white crystalline solid | [4] |
| XLogP3 | -1.0 to -1.3 | [3][5] |
| Melting Point | 265-270 °C (decomposes) | [5][6] |
| pKa (Predicted) | The 2-amino group is basic; the pyrimidinone ring has acidic protons. Precise pKa values require experimental determination, but the amino group suggests pH-dependent solubility in acidic conditions. | [4] |
The negative XLogP3 value suggests the compound is hydrophilic, yet strong intermolecular forces in its crystalline state, indicated by a high melting point, likely contribute to poor aqueous solubility.[2][7]
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A: The first and most critical step is to assess pH-dependent solubility. The 2-aminopyrimidine moiety is basic and will become protonated and more soluble at a pH below its pKa.[4] We recommend preparing a series of buffers (e.g., pH 2, 4, 5, 6, 7.4) to determine an optimal pH for dissolution. For many basic compounds, moving to a slightly acidic pH (e.g., pH 5.0) can increase solubility dramatically without being overly harsh on the molecule.[8][9]
Q2: I'm using a DMSO stock to dose into my aqueous assay, but the compound immediately precipitates. Why is this happening and how can I fix it?
A: This is a classic issue of kinetic versus thermodynamic solubility.[1] Your compound is soluble in the concentrated DMSO stock but crashes out when diluted into an aqueous medium where it is poorly soluble. To mitigate this:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration (ideally <0.5%) in your assay.
-
Use an intermediate solvent: A 1:1 mixture of DMSO and a co-solvent like PEG 400 or propylene glycol for your stock solution can sometimes improve the transition into the aqueous phase.[10]
-
Add surfactants: Including a low concentration of a non-ionic surfactant like Polysorbate 20 or 80 (e.g., 0.01%) in your final aqueous medium can help stabilize the compound and prevent precipitation.[11]
Q3: Can I just use 100% DMSO for my experiments?
A: While convenient for solubilization, using high concentrations of DMSO is strongly discouraged for most biological assays. DMSO can exhibit its own biological effects, alter protein conformation, and interfere with cell membrane integrity, leading to unreliable or artifactual results. It is always best practice to minimize the final concentration of any organic solvent in an experiment.
Q4: My compound seems to degrade in acidic or basic conditions. What are my options?
A: If pH adjustment leads to degradation (which can be confirmed by HPLC-MS analysis over time), you must pursue pH-neutral strategies. The most effective approaches are the use of co-solvents and complexation agents like cyclodextrins.[10][12] These methods enhance solubility without altering the bulk pH.
Systematic Troubleshooting Guide
When facing solubility challenges, a systematic approach is more effective than random screening. The following guide, accompanied by a decision-making workflow, will help you identify the most appropriate strategy.
Troubleshooting Workflow Diagram
Caption: Workflow for co-solvent system screening.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Technobis Crystallization Systems. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Pharmaceutical Technology. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- National Institutes of Health. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC.
- Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone.
- World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.
- Sigma-Aldrich. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
- National Institutes of Health. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC.
- Echemi. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one.
- BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
- National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC.
- MedChemExpress. (2024, October 24). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain PMID: 39404162.
- ResearchGate. (2025, August 10). Improving solubility via structural modification.
- Echemi. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone.
- ChemBK. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Books. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility Available.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate....
- PubMed. (2021, September 6). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- Wikipedia. (n.d.). Thiamine.
- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. jocpr.com [jocpr.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
Technical Support Center: Stabilizing 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in Solution
Welcome to the technical support center for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have synthesized peer-reviewed literature and internal data to create a resource grounded in chemical principles to ensure the integrity of your experiments.
I. Understanding the Molecule: Core Stability Challenges
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a substituted pyrimidinone. The stability of this heterocyclic scaffold is not absolute and is influenced by its functional groups: an exocyclic amino group, a hydroxyethyl side chain, and the pyrimidinone core itself.[1][2] The primary challenges researchers encounter in solution are degradation via hydrolysis, oxidation, and photodegradation. These processes can lead to loss of compound integrity, altered biological activity, and inconsistent experimental results.
The pyrimidine ring is classified as π-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[3] Conversely, electrophilic substitution is more likely at the 5-position.[3] The stability of your specific compound is a dynamic interplay between these inherent electronic properties and the experimental conditions it is subjected to.
II. Troubleshooting Guide: Common Stability Issues
This section addresses common problems observed during the handling and use of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in solution, providing causative explanations and actionable solutions.
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers
Symptoms:
-
A time-dependent decrease in the parent compound peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
-
Appearance of new, unidentified peaks in the chromatogram.
-
Reduced biological activity in assays performed over several hours or days.
Potential Cause: Hydrolytic Degradation
The pyrimidinone ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[4][5] The reaction is often catalyzed by acidic or basic conditions, leading to ring opening or modification of substituents.
Troubleshooting Workflow:
Sources
Technical Support Center: Crystallization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Welcome to the dedicated technical support guide for the crystallization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS: 6940-45-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Pyrimidinone derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3] However, the specific structural features of this molecule present unique challenges in crystallization. This guide provides in-depth, field-proven insights and validated protocols to troubleshoot and optimize your experiments.
Part 1: Understanding the Molecule - The "Why" Behind the Challenge
Effective troubleshooting begins with understanding the physicochemical nature of the target compound. The crystallization behavior of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is governed by its distinct molecular properties.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[4] |
| Molecular Weight | 169.18 g/mol | PubChem[4] |
| CAS Number | 6940-45-0 | Sigma-Aldrich |
| Melting Point | 265-270 °C (decomposes) | Echemi[5] |
| Appearance | Solid | Sigma-Aldrich |
| Polarity (XLogP3) | -1.3 | PubChem[4] |
The Critical Role of Polarity and Hydrogen Bonding
The primary challenge in crystallizing this molecule stems from its high polarity and extensive hydrogen bonding capabilities.
-
High Polarity : The presence of an amino group (-NH₂), a hydroxyl group (-OH), and the pyrimidinone ring's amide-like structure makes the molecule highly polar.[4] According to the "like dissolves like" principle, this dictates a preference for polar solvents.[6][7]
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Hydrogen Bonding : Pyrimidinones are powerful hydrogen bond donors (N-H) and acceptors (C=O).[8][9] These interactions, particularly the strong N-H···O bonds, are fundamental to how the molecules arrange themselves in a crystal lattice.[8][9] While this strong self-association is necessary for crystallization, it can also lead to low solubility in moderately polar solvents or the formation of amorphous precipitates if the process is not carefully controlled.
Part 2: Troubleshooting Guide (Q&A)
This section directly addresses common issues encountered during the crystallization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Q1: My compound won't crystallize from solution after cooling. What should I do?
Cause: The solution is likely not supersaturated, meaning the concentration of the compound is below its solubility limit at that temperature.
Solutions:
-
Induce Nucleation : If the solution is supersaturated but reluctant to crystallize, nucleation must be initiated.
-
Seed Crystals : Add a tiny crystal from a previous successful batch. This provides a template for further crystal growth.[6]
-
Scratching : Gently scratch the inner surface of the flask with a glass rod at the liquid-air interface.[6] The microscopic imperfections on the glass provide nucleation sites.
-
-
Increase Supersaturation :
-
Solvent Evaporation : Gently blow a stream of inert gas (like nitrogen) over the solution or use a rotary evaporator to carefully remove a small amount of solvent.[6] Re-cool the now more concentrated solution.
-
Further Cooling : Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), as solubility typically decreases with temperature.[6]
-
-
Anti-Solvent Addition : If the compound is dissolved in a very "good" solvent (like DMSO or DMF), slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water, isopropanol, or ethyl acetate) until turbidity persists. This drastically reduces the compound's solubility, forcing it out of solution.
Caption: Troubleshooting workflow for failed crystallization.
Q2: The compound "oils out" as a liquid layer instead of forming crystals. How can I fix this?
Cause: This occurs when the compound precipitates from a highly supersaturated solution at a temperature above its melting point (or eutectic melting point with the solvent).[6] While this compound has a high decomposition temperature, significant impurities can lower the melting point and cause this phenomenon. It can also happen if the solution is cooled too rapidly from a very high concentration.
Solutions:
-
Reduce Supersaturation Rate : The key is to approach the saturation point more slowly.
-
Add More Solvent : Re-heat the mixture until the oil dissolves completely, add a small amount of additional solvent (10-20% more), and allow it to cool much more slowly.[6]
-
Lower the Initial Temperature : If possible, dissolve the compound at a slightly lower temperature to avoid creating an excessively concentrated solution at the boiling point.
-
Use a Different Solvent : The current solvent may be too good. A solvent in which the compound has slightly lower solubility at elevated temperatures may prevent oiling out.
-
Q3: I'm getting an amorphous powder or very fine needles, not well-defined crystals. How can I improve crystal quality?
Cause: Crystal formation is a kinetic process. Rapid precipitation favors the formation of thermodynamically less stable, disordered solids (amorphous) or small, impure crystals.
Solutions:
-
Slow Down the Crystallization Process :
-
Slow Cooling : Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, then insulate it (e.g., in a dewar or by wrapping it) to slow the cooling rate further.[10]
-
Vapor Diffusion : Place a vial with your compound dissolved in a solvent inside a larger sealed chamber containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization.[10]
-
Liquid-Liquid Diffusion : Carefully layer a solution of your compound with a miscible anti-solvent in a narrow tube. Crystals may form slowly at the interface.[10]
-
-
Control pH : For ionizable molecules, pH is a powerful tool. The solubility of this pyrimidinone can be significantly affected by pH due to its amino group.[11] Experimentally determining the pH at which the compound has minimal solubility (the isoelectric point) and slowly adjusting the pH of a solution towards this point can yield high-quality crystals.
Q4: My final product has low purity. What are the likely sources of contamination?
Cause: Impurities can be carried over from the synthesis or generated during workup. They can become trapped within the crystal lattice (occlusion) if crystallization occurs too quickly.
Solutions:
-
Purify Before Crystallizing : Ensure the crude material is as pure as possible using methods like column chromatography or a preliminary precipitation before the final crystallization.
-
Perform Hot Filtration : If there are insoluble impurities, dissolve the compound in a minimum of hot solvent and quickly filter the solution through a pre-heated funnel to remove them before allowing the filtrate to cool.[12]
-
Wash the Crystals Properly : Once the crystals are collected by filtration, wash them with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing dissolved impurities from the crystal surfaces.[12]
-
Re-evaluate Synthesis Conditions : Some solvents, like DMF, can decompose at high temperatures and generate byproducts that contaminate the product.[13] If DMF was used in the synthesis, consider alternative solvents or lower reaction temperatures.
Part 3: Standard Operating Protocols (SOPs)
These protocols provide a validated starting point for your experiments.
SOP 1: Solvent Screening
-
Place ~10-20 mg of the compound into several small vials.
-
To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) dropwise at room temperature. Note the solubility.
-
For solvents where the compound is insoluble at room temperature, heat the vial gently (e.g., to 60-80°C). Note if it dissolves.
-
Allow the vials that dissolved upon heating to cool to room temperature and then in an ice bath.
-
Ideal Solvent : The compound is insoluble at room temperature but fully dissolves upon heating and recrystallizes upon cooling.[7][12]
-
Anti-Solvent System : A solvent in which the compound is highly soluble at room temperature can be used as the "solvent," while one in which it is insoluble can be the "anti-solvent."
Caption: Decision logic for selecting a crystallization solvent.
SOP 2: Cooling Crystallization Protocol
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen ideal solvent portion-wise while heating and stirring until the compound just dissolves. Do not add a large excess.
-
If necessary, perform a hot filtration to remove insoluble impurities.[12]
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6][12]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
SOP 3: pH Adjustment Crystallization Protocol
-
Dissolve the compound in an aqueous acidic solution (e.g., 0.1 M HCl), where the amino group is protonated and solubility is high.
-
Filter the solution to remove any insoluble impurities.
-
Slowly, dropwise, add a weak base (e.g., 0.1 M NaOH or NH₄OH) with vigorous stirring.
-
Monitor the solution for the onset of precipitation (turbidity).
-
Continue adding the base slowly until precipitation is complete. Aim for a final pH where solubility is minimal (this may require prior experimentation).
-
Age the resulting slurry (stir at room temperature for a few hours) to allow for crystal growth and maturation.
-
Collect, wash (with water), and dry the crystals as described in SOP 2.
Part 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the best starting solvent system for this compound? Given its high polarity and hydrogen bonding capacity, a good starting point would be polar, protic solvents like water or short-chain alcohols (ethanol, isopropanol), or a mixture thereof.[14] If solubility is too low, consider more polar aprotic solvents like acetonitrile, DMF, or DMSO, likely as part of an anti-solvent system.[14]
FAQ 2: How exactly does pH influence the crystallization of this molecule? The molecule has a basic amino group and a weakly acidic pyrimidinone N-H proton.
-
At low pH : The amino group becomes protonated (-NH₃⁺), increasing solubility in aqueous media.
-
At high pH : The pyrimidinone N-H can be deprotonated, forming an anion, which also increases aqueous solubility.
-
Near the Isoelectric Point : There will be a specific pH where the molecule is neutral and exhibits its lowest solubility. Crystallizing by adjusting the pH to this point is a highly effective strategy.[11]
FAQ 3: Can polymorphism be an issue for this compound? Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical compounds, including pyrimidine derivatives.[1] Different polymorphs can have different solubilities and stabilities. It is crucial to maintain consistent crystallization conditions (solvent, temperature, cooling rate) to ensure the same polymorphic form is produced each time. Characterization of the final product by techniques like PXRD, DSC, and microscopy is recommended to confirm the crystal form.
References
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]
-
Quora. (2016). How to crystallize organic compounds. [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. [Link]
-
University of Colorado Boulder. SOP: CRYSTALLIZATION. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?. [Link]
-
PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. [Link]
-
ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]
-
National Institutes of Health (NIH). (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]
-
National Institutes of Health (NIH). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
ResearchGate. (2014). Supramolecular Poly (tetrahydrofuran) Based on a Pyrimidinone Associating Motif. [Link]
-
National Institutes of Health (NIH). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]
-
National Institutes of Health (NIH). (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. [Link]
-
International Union of Crystallography. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino). [Link]
-
PubMed. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. [Link]
-
ResearchGate. (2019). Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment. [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. [Link]
-
International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]
-
Universidade de Lisboa. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Aminopyrimidine Synthesis
Welcome to the Technical Support Center for aminopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of aminopyrimidines.
Q1: What are the most common strategies for synthesizing aminopyrimidines, and how do I choose the right one?
A1: The choice of synthetic strategy for aminopyrimidines depends on several factors, including the desired substitution pattern, available starting materials, and scalability. The three most prevalent approaches are:
-
Classical Condensation Reactions: This is the most traditional and widely used method, typically involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine derivative.[1][2] This method is versatile and cost-effective, making it suitable for a wide range of applications.
-
Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions: Modern synthetic methods, such as palladium- or copper-catalyzed cross-coupling reactions, offer a powerful way to construct the aminopyrimidine core with high regioselectivity and functional group tolerance.[3] These methods are particularly useful for synthesizing complex or highly substituted aminopyrimidines.
-
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating aminopyrimidine synthesis.[4] By enabling rapid and uniform heating, microwave irradiation can significantly reduce reaction times, improve yields, and promote greener chemistry by minimizing solvent usage.[4]
The following decision tree can help guide your choice of synthetic strategy:
Caption: Decision tree for selecting an aminopyrimidine synthesis strategy.
Q2: I am working with a polar aminopyrimidine, and it is difficult to purify. What are my options?
A2: Polar aminopyrimidines can be challenging to purify using standard reversed-phase chromatography due to their poor retention. Here are some effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes.[5]
-
Ion-Exchange Chromatography: For ionizable aminopyrimidines, ion-exchange chromatography can be a highly effective purification method.[6] By exploiting the charge of your compound, you can achieve excellent separation from neutral impurities.
-
Crystallization: If your compound is crystalline, crystallization can be a simple and cost-effective way to achieve high purity.[5] Experiment with different solvent systems to find the optimal conditions for crystallization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during aminopyrimidine synthesis.
Problem 1: Low or No Yield
A low or non-existent yield is a frustrating but common problem. The following workflow can help you diagnose and resolve the issue:
Caption: Troubleshooting workflow for low or no yield.
Detailed Troubleshooting Steps:
-
Step 1: Scrutinize Your Starting Materials. The purity of your reactants is paramount. Impurities can inhibit the reaction or lead to unwanted side products.[7] Verify the purity of your starting materials by NMR or another suitable analytical technique. Also, ensure that you are using the correct stoichiometry. In some cases, using a slight excess of one reactant can drive the reaction to completion.
-
Step 2: Confirm Your Reaction Conditions. Double-check the reaction temperature, time, and atmosphere. Some reactions are highly sensitive to these parameters. For example, if your reaction is air-sensitive, ensure that you have established and maintained an inert atmosphere. Monitor the reaction progress by TLC or LC-MS to determine if the reaction is proceeding as expected.[7]
-
Step 3: Assess Your Catalyst. If you are using a catalyst, its activity is crucial.[7] If you are using a pre-catalyst, ensure that it is being activated correctly. If you are using a solid-supported catalyst, it may need to be activated or regenerated. Consider increasing the catalyst loading, but be mindful that this can sometimes lead to increased side product formation.
-
Step 4: Re-evaluate Your Solvent. The choice of solvent can have a significant impact on reaction rate and selectivity.[7] Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. If you are observing poor solubility, consider switching to a different solvent or using a co-solvent system.
Problem 2: Formation of Significant Impurities
The formation of impurities can complicate purification and reduce your overall yield. Here's how to tackle this issue:
Common Impurity Scenarios and Solutions:
-
Scenario 1: Hantzsch-type Dihydropyridine (DHP) Byproduct in Biginelli Reactions.
-
Cause: This common side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at high temperatures).[7]
-
Solution: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[7] The choice of catalyst can also influence the selectivity between the desired Biginelli product and the Hantzsch byproduct.
-
-
Scenario 2: Self-Condensation of Starting Materials.
-
Cause: In some cases, the starting materials can react with themselves to form unwanted oligomers or polymers. This is particularly common with highly reactive starting materials.
-
Solution: Controlling the rate of addition of one of the reactants can help to minimize self-condensation. Running the reaction at a lower concentration may also be beneficial.
-
-
Scenario 3: Incomplete Cyclization.
-
Cause: The final cyclization step to form the pyrimidine ring may be slow or incomplete, leading to the accumulation of acyclic intermediates.
-
Solution: Increasing the reaction temperature or switching to a higher-boiling solvent can often promote the final cyclization step. The addition of a dehydrating agent can also be effective in some cases.
-
Table 1: Key Reaction Parameters for Optimizing Aminopyrimidine Synthesis
| Parameter | Recommendation | Rationale |
| Catalyst | Screen a panel of both Brønsted and Lewis acids. For cross-coupling reactions, consider different palladium or copper catalysts and ligands. | The optimal catalyst will depend on the specific substrates and reaction mechanism. |
| Solvent | Test a range of solvents with varying polarities (e.g., toluene, DMF, ethanol, acetonitrile). | Solvent polarity can influence reactant solubility, reaction rate, and the stability of intermediates. |
| Temperature | Start with the literature-reported temperature and then systematically increase or decrease it in small increments (e.g., 10 °C). | Temperature affects the reaction rate and can influence the selectivity between different reaction pathways.[7] |
| Stoichiometry | Experiment with slight excesses of one of the reactants (e.g., 1.1 to 1.5 equivalents). | This can help to drive the reaction to completion, especially if one of the starting materials is volatile or prone to decomposition. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Microwave-Assisted Synthesis of a 2-Aminopyrimidine Derivative
This protocol describes a general procedure for the microwave-assisted synthesis of a 2-aminopyrimidine from a chalcone and guanidine hydrochloride.[4]
Materials:
-
Substituted chalcone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium hydroxide (2 mmol)
-
Ethanol or DMF (3 mL)
-
Microwave reactor vial (10 mL)
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and sodium hydroxide (2 mmol).
-
Add 3 mL of ethanol or DMF to the vial and seal it with a cap.
-
Place the vial in the microwave reactor and irradiate at 100-120 °C for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired 2-aminopyrimidine.
References
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. [Link]
-
o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022). ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. [Link]
-
Optimization of the reaction conditions in the synthesis of 5a. (n.d.). ResearchGate. [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). Hindawi. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. [Link]
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (n.d.). Brieflands. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. [Link]
- Preparation method of 2-amino pyrimidine. (2013).
-
Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. (2020). YouTube. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]
- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (2001).
-
(PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). ResearchGate. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ResearchGate. [Link]
-
Synthesis - General tips for improving yield?. (2020). Reddit. [Link]
-
Common ways to lose product and reduce yield?. (2018). Reddit. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Cytotoxicity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the cytotoxic effects of this compound that you may encounter during your in vitro assays. Our goal is to empower you with the scientific rationale and practical protocols to ensure the accuracy and reproducibility of your experimental results.
Introduction: Understanding the Challenge
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a pyrimidinone derivative, may exhibit cytotoxic properties in various cell-based assays. This observed cytotoxicity can be a genuine biological effect of the compound or an artifact arising from experimental conditions. Distinguishing between these possibilities is critical for the correct interpretation of your data. This guide will walk you through a systematic approach to troubleshoot and manage the cytotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one showing toxicity in my cell-based assay?
The observed cytotoxicity could stem from several factors:
-
Inherent Biological Activity: As a pyrimidinone derivative, the compound may possess intrinsic bioactivity that affects cell viability and proliferation. Many pyrimidine-based compounds are known to have anticancer properties by design.[1][2][3][4]
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations.
-
Compound Instability or Reactivity: The compound might be unstable in your culture medium, degrading into a more toxic substance or reacting with media components.
-
Assay Interference: The compound may interfere with the assay chemistry itself, leading to a false-positive signal for cytotoxicity.
-
Sub-optimal Assay Conditions: Factors such as cell seeding density, incubation time, and reagent concentrations can all influence the outcome of a cytotoxicity assay.
Q2: I am observing a high degree of cell death even at low concentrations of the compound. What should be my first troubleshooting step?
Your initial focus should be on ruling out experimental artifacts. The first and most crucial step is to run a solvent control . This involves treating your cells with the same concentration of the solvent (e.g., DMSO) used in your highest compound concentration wells. This will help you determine if the observed cytotoxicity is due to the compound or the solvent.
Q3: My solvent control is also showing toxicity. What should I do?
If your solvent control is toxic, you need to optimize your solvent conditions. The final concentration of DMSO in cell culture should ideally be kept below 0.5%, and for some sensitive cell lines, even lower concentrations may be necessary.[5] Consider the following:
-
Reduce Solvent Concentration: Prepare a higher stock concentration of your compound so that a smaller volume is needed to achieve the desired final concentration in your assay, thereby lowering the final solvent concentration.
-
Alternative Solvents: If reducing the DMSO concentration is not feasible due to solubility issues, you may explore less toxic solvents such as ethanol or polyethylene glycol (PEG), though their suitability will depend on the compound's solubility.[6] Always perform a solvent toxicity titration for any new solvent.
Q4: The cytotoxicity of my compound seems to vary between experiments. What could be the cause of this variability?
Inconsistent results can be frustrating. Here are some common culprits:
-
Cell Passage Number and Health: Use cells at a consistent and low passage number. Cells at high passage numbers can have altered phenotypes and sensitivities. Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding density.
-
Compound Stock and Dilution: Ensure your compound stock is properly stored and that you are performing accurate serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation Times: Be precise with your incubation times for both compound treatment and assay development.
Troubleshooting Guide: A Deeper Dive
When faced with unexpected cytotoxicity, a systematic approach is key. This guide will help you dissect the problem and find a solution.
Issue 1: High Background Cytotoxicity in Control Wells
Possible Cause:
-
Solvent Toxicity: As discussed in the FAQs, the solvent may be the primary culprit.
-
Unhealthy Cells: Over-confluent or high-passage number cells may have compromised membrane integrity.
-
Contamination: Mycoplasma or bacterial contamination can stress cells and lead to cell death.
-
Media Components: Certain components in the culture medium could be degrading or interacting to form toxic byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting high background cytotoxicity.
Issue 2: My Compound Shows Cytotoxicity, But I Suspect Assay Interference
Possible Cause:
-
Direct Reduction of Assay Reagent: The compound may have reducing properties that can directly convert the assay substrate (e.g., MTT, resazurin) into its colored/fluorescent product, mimicking cell viability and masking cytotoxicity.
-
Colorimetric or Fluorometric Interference: The compound itself might be colored or fluorescent, interfering with the absorbance or fluorescence readings of the assay.
-
Precipitation: The compound may precipitate in the culture medium, which can affect cell health and interfere with optical readings.
Troubleshooting Workflow:
Caption: Troubleshooting suspected assay interference.
Choosing the Right Cytotoxicity Assay
The choice of assay is critical. Different assays measure different cellular parameters. If you suspect interference or want to confirm your results, using an orthogonal method is highly recommended.
| Assay Type | Principle | Advantages | Disadvantages |
| Metabolic Assays | |||
| MTT/MTS/XTT/WST-1 | Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[7] | Well-established, relatively inexpensive. | Can be affected by compound interference (reducing agents), requires a solubilization step for MTT.[7] |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[4][8] | Highly sensitive, homogeneous (no lysis required), allows for kinetic monitoring. | Can be susceptible to interference from compounds that affect cellular redox state. |
| Membrane Integrity Assays | |||
| Lactate Dehydrogenase (LDH) | Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[9] | Directly measures cell death (necrosis), supernatant can be used. | High background if serum in the media has LDH activity, less sensitive for apoptosis.[1] |
| Trypan Blue | Dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[4] | Simple, rapid, and inexpensive. | Subjective counting, not suitable for high-throughput screening. |
| Other Assays | |||
| Sulforhodamine B (SRB) | Stains total cellular protein, providing an estimate of cell mass.[5] | Simple, sensitive, and unaffected by metabolic interference. | Endpoint assay, requires cell fixation. |
| Crystal Violet | Stains the DNA of adherent cells. | Inexpensive and easy to perform. | Endpoint assay, requires cell fixation and solubilization of the dye.[7] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key alternative cytotoxicity assays.
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from commercially available kits and measures necrosis.[9][10][11]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm (for background correction)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and appropriate controls (vehicle control, untreated control, and a positive control for maximum LDH release, e.g., using a lysis buffer provided in the kit). Incubate for the desired treatment period.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm.
-
Calculation: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the experimental LDH release to the spontaneous (untreated) and maximum (lysed) release.
Protocol 2: Resazurin (AlamarBlue) Viability Assay
This protocol measures cell viability through metabolic activity.[2][12][13]
Materials:
-
Resazurin sodium salt solution
-
96-well black, clear-bottom plates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat your cells as described in the LDH assay protocol.
-
Reagent Addition: After the compound treatment period, add resazurin solution to each well to a final concentration of 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.
-
Data Acquisition: Measure the fluorescence at the appropriate wavelengths.
-
Calculation: After subtracting the background fluorescence (from wells with media and resazurin but no cells), express the viability of treated cells as a percentage of the untreated control.
Protocol 3: Sulforhodamine B (SRB) Assay
This protocol quantifies cell number based on total protein content.[1][5][14][15][16]
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Seeding and Treatment: Seed and treat your cells as described in the previous protocols.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm.
-
Calculation: After subtracting the background absorbance (from wells with no cells), calculate the cell viability as a percentage of the untreated control.
Understanding the "Why": Apoptosis vs. Necrosis
The type of cell death induced by a compound can provide insights into its mechanism of action.
-
Apoptosis: A programmed and controlled form of cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation without causing inflammation.[3][17]
-
Necrosis: An uncontrolled form of cell death resulting from cellular injury, leading to cell swelling, membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.[3][17]
Distinguishing Between Apoptosis and Necrosis:
Caption: Differentiating between apoptosis and necrosis.
Conclusion
Dealing with the cytotoxicity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one requires a methodical and informed approach. By systematically ruling out experimental artifacts, optimizing assay conditions, and selecting the most appropriate assay for your specific research question, you can confidently interpret your data. Remember that observed cytotoxicity may be a key biological activity of this compound, and understanding its nature is a crucial step in drug discovery and development.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 19, 2026, from [Link]
- Fink, S. L., & Cookson, B. T. (2005). Apoptosis, pyroptosis, and necrosis: mechanistic description of dead and dying eukaryotic cells. Infection and immunity, 73(4), 1907–1916.
-
4B. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa. Retrieved January 19, 2026, from [Link]
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved January 19, 2026, from [Link]
-
YouTube. (2019, March 30). Apoptosis (Intrinsic, Extrinsic Pathways) vs. Necrosis. Retrieved January 19, 2026, from [Link]
- Kasinski, A. L., Kelnar, K., Stahl, D. A., & Bader, A. G. (2016). Sulforhodamine B (SRB)
- Vercammen, D., Beyaert, R., Denecker, G., Goossens, V., Van Loo, G., Declercq, W., & Fiers, W. (1998). Inhibition of caspases increases the sensitivity of L929 cells to necrosis mediated by tumor necrosis factor. Journal of Experimental Medicine, 187(9), 1477-1485.
-
protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved January 19, 2026, from [Link]
-
YouTube. (2025, December 23). Necrosis and apoptosis. Retrieved January 19, 2026, from [Link]
-
protocols.io. (2023, May 24). SRB assay for measuring target cell killing V.1. Retrieved January 19, 2026, from [Link]
- Calarco, A., Iussich, S., & Ghibaudi, E. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Biosensors, 14(11), 156.
-
ResearchGate. (2025, August 9). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved January 19, 2026, from [Link]
-
INRIM. (2024, March 26). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-(1-amino-2-hydroxyethyl)-1H-pyrimidin-2-one. Retrieved January 19, 2026, from [Link]
-
Otava Chemicals. (n.d.). Other Cell Signaling. Retrieved January 19, 2026, from [Link]
- Hamzeloo-Moghadam, M., Aghdasi, M., & Shokri, J. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
Sources
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. From Apoptosis to Necroptosis: The Death Wishes to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colt Newbie Here! Please help! 6940P? | Colt Forum [coltforum.com]
- 8. Other Cell Signaling [otavachemicals.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. tribioscience.com [tribioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. [Apoptosis and necrosis--two different ways leading to the same target] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Metabolite Identification of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Welcome to the technical support center for the metabolite identification of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experimental workflows. My aim is to combine established scientific principles with practical, field-tested insights to ensure the integrity and success of your research.
I. Understanding the Metabolic Landscape of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and potential toxicity. For 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a pyrimidinone derivative, its metabolism is anticipated to follow well-established biotransformation pathways. The structure presents several functional groups susceptible to enzymatic modification, primarily through Phase I and Phase II metabolism.
Phase I metabolism , largely mediated by cytochrome P450 (CYP) enzymes, typically involves the introduction or unmasking of functional groups. For our compound of interest, likely Phase I reactions include:
-
Oxidation of the hydroxyethyl side chain: The primary alcohol can be oxidized to an aldehyde, which is subsequently converted to a carboxylic acid.
-
Hydroxylation of the methyl group: The methyl group on the pyrimidine ring is a potential site for hydroxylation.
-
N-oxidation: The amino group can undergo oxidation.
-
Ring hydroxylation: The pyrimidine ring itself could be a target for hydroxylation, although this is often a minor pathway.
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key Phase II reactions for this compound are expected to be:
-
Glucuronidation: The primary alcohol of the hydroxyethyl side chain is a prime candidate for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The primary alcohol can also be sulfated by sulfotransferases (SULTs).
These predicted pathways are based on the common metabolic routes for compounds with similar functional groups. In silico prediction tools can provide further insights into the most probable sites and products of metabolism.[1][2]
II. Frequently Asked Questions (FAQs)
Here are some common questions that arise during the metabolite identification of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one:
Q1: What are the most likely metabolites I should be looking for?
A1: Based on the structure, you should primarily target the detection of:
-
Oxidative metabolites (Phase I):
-
The carboxylic acid derivative from the oxidation of the hydroxyethyl side chain (M1).
-
The hydroxymethyl derivative from the oxidation of the methyl group (M2).
-
-
Conjugated metabolites (Phase II):
-
The O-glucuronide of the parent compound at the hydroxyethyl group (M3).
-
The O-sulfate of the parent compound at the hydroxyethyl group (M4).
-
Q2: Which in vitro system is best for studying the metabolism of this compound?
A2: Human liver microsomes (HLM) are an excellent starting point. They are rich in CYP and UGT enzymes, which are predicted to be the major players in the metabolism of this compound. HLMs are a cost-effective and high-throughput option for initial metabolic stability and metabolite profiling studies.[3] If you suspect significant involvement of cytosolic enzymes like sulfotransferases, using hepatocytes or the S9 fraction would be more appropriate as they contain a broader range of metabolic enzymes.
Q3: What are the optimal LC-MS/MS conditions for detecting the parent compound and its predicted metabolites?
A3: Given the polar nature of the compound and its likely metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation than traditional reversed-phase chromatography. However, a modern reversed-phase C18 column with a highly aqueous mobile phase can also be effective.
For mass spectrometry, electrospray ionization (ESI) in positive ion mode is generally a good starting point for pyrimidine-containing compounds due to the presence of basic nitrogen atoms. However, the carboxylic acid metabolite (M1) will likely show better sensitivity in negative ion mode. Therefore, it is highly recommended to perform analyses in both positive and negative ion modes.
Q4: How can I confirm the structure of a putative metabolite?
A4: Structural confirmation relies on a combination of techniques. High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) will generate fragmentation patterns that can be compared to the fragmentation of the parent compound to identify the site of modification. For unambiguous identification, comparison with a synthetically derived standard is the gold standard.
Q5: I am not detecting any metabolites. What could be the reason?
A5: There are several possibilities:
-
Low metabolic turnover: The compound might be highly stable. Increase the incubation time or the concentration of liver microsomes.
-
Inappropriate analytical method: Your LC-MS/MS method may not be suitable for detecting the formed metabolites. Check for issues with retention, ionization, and fragmentation.
-
Metabolites are not formed by the chosen in vitro system: The enzymes responsible for metabolism may not be present in sufficient quantities in your chosen system (e.g., specific CYPs). Consider using a different system or species.
-
Instability of metabolites: Some metabolites, like aldehydes, can be reactive and unstable.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor chromatographic peak shape (tailing or fronting) for the parent compound or metabolites. | Inappropriate column chemistry or mobile phase pH. | For reversed-phase, ensure the mobile phase pH is at least 2 units away from the pKa of the analytes. Consider using a HILIC column for better retention of polar compounds. |
| Low signal intensity or no detection of the carboxylic acid metabolite (M1) in positive ESI mode. | Carboxylic acids are acidic and ionize poorly in positive mode. | Switch to negative ion mode ESI. The deprotonated molecule [M-H]⁻ should be readily detectable. |
| In-source fragmentation of glucuronide (M3) or sulfate (M4) conjugates. | High source temperature or cone voltage. | Optimize the ion source parameters to minimize in-source fragmentation. Look for the characteristic neutral loss of the conjugate group (176 for glucuronide, 80 for sulfate) in the MS1 spectrum. |
| Ambiguous MS/MS fragmentation pattern for a putative metabolite. | Co-elution with an interfering compound. | Improve chromatographic separation by modifying the gradient or changing the column. Use high-resolution MS to distinguish between isobaric interferences. |
| High variability in metabolite formation across replicate experiments. | Inconsistent pipetting of microsomes or cofactors. Degradation of cofactors (e.g., NADPH). | Use calibrated pipettes and ensure thorough mixing. Prepare fresh cofactor solutions for each experiment. Include positive controls with known metabolic profiles to assess assay performance. |
IV. Experimental Workflow: In Vitro Metabolite Identification using Human Liver Microsomes
This section provides a detailed protocol for a typical experiment.
Reagents and Materials
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
Control compounds (e.g., a high-turnover and a low-turnover compound)
-
LC-MS grade water and solvents
Experimental Protocol
-
Preparation:
-
Thaw HLM on ice.
-
Prepare a working solution of the test compound in a solvent compatible with the incubation mixture (e.g., methanol or DMSO, final concentration should be <1%).
-
Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a negative control incubation without the NADPH regenerating system.
-
-
Sample Quenching and Preparation:
-
To stop the reaction, add 2-3 volumes of ice-cold ACN with 0.1% formic acid to the incubation mixture at each time point.
-
Vortex thoroughly to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for metabolite identification.
-
Ionization Mode: ESI positive and negative.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS acquisition.
Data Analysis
-
Extract ion chromatograms for the expected m/z values of the parent compound and its predicted metabolites.
-
Compare the MS/MS fragmentation patterns of the putative metabolites with that of the parent compound.
-
Utilize metabolite identification software to aid in data processing and structural elucidation.
V. Visualizing Metabolic Pathways and Workflows
Predicted Metabolic Pathway
Caption: In vitro metabolite identification workflow.
VI. References
-
Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. [Link]
-
List of Metabolic Pathways. (n.d.). BMRB. [Link]
-
MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Journal of Cheminformatics. [Link]
-
Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. (2021). Journal of Visualized Experiments. [Link]
-
Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Predicting The Pathway Involvement Of Metabolites Based on Combined Metabolite and Pathway Features. (2023). bioRxiv. [Link]
-
Prakash, C., & Dash, A. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during laboratory and pilot-plant scale production.
Introduction
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a key heterocyclic intermediate in the synthesis of various biologically active molecules. Its scale-up synthesis, while based on established pyrimidine chemistry, presents unique challenges that require careful consideration of reaction conditions, impurity profiles, and purification strategies. This guide is structured to provide a comprehensive resource for overcoming these hurdles.
Proposed Synthetic Route
The most viable and scalable synthetic route for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one involves a cyclocondensation reaction between a substituted β-ketoester, ethyl 2-(2-hydroxyethyl)acetoacetate, and guanidine. This approach is advantageous due to the availability of starting materials and the robustness of the pyrimidine ring formation.
Caption: Proposed two-step synthetic route.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 2-(2-hydroxyethyl)acetoacetate
Objective: To synthesize the key β-ketoester intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl acetoacetate | 130.14 | 1.0 |
| Ethylene oxide | 44.05 | 1.1 |
| Sodium ethoxide | 68.05 | 0.1 (catalytic) |
| Anhydrous Ethanol | 46.07 | Solvent |
Procedure:
-
Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and a gas inlet, charge anhydrous ethanol and sodium ethoxide. Stir until the sodium ethoxide is fully dissolved.
-
Addition of Ethyl Acetoacetate: Cool the solution to 0-5 °C and slowly add ethyl acetoacetate, maintaining the temperature below 10 °C.
-
Addition of Ethylene Oxide: Carefully introduce ethylene oxide gas below the surface of the reaction mixture at a controlled rate. The reaction is exothermic; maintain the temperature between 10-15 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, neutralize the catalyst with a slight excess of acetic acid. Remove the ethanol under reduced pressure. The crude product can be purified by fractional distillation under high vacuum.
Part 2: Scale-up Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Objective: To perform the cyclocondensation to yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl 2-(2-hydroxyethyl)acetoacetate | 174.19 | 1.0 |
| Guanidine hydrochloride | 95.53 | 1.2 |
| Sodium ethoxide | 68.05 | 2.2 |
| Anhydrous Ethanol | 46.07 | Solvent |
Procedure:
-
Preparation of Guanidine Free Base: In a separate vessel, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.2 equivalents) in ethanol. Stir for 30 minutes. The precipitated sodium chloride is filtered off under an inert atmosphere.
-
Reaction Setup: In the main reactor, charge the freshly prepared ethanolic solution of guanidine free base.
-
Addition of β-ketoester: Slowly add the ethyl 2-(2-hydroxyethyl)acetoacetate to the guanidine solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
-
Product Isolation and Purification:
-
Cool the reaction mixture to room temperature and then to 0-5 °C to induce precipitation.
-
Filter the solid product and wash with cold ethanol.
-
The crude product can be recrystallized from water or a mixture of ethanol and water to achieve the desired purity.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Caption: Troubleshooting workflow for common issues.
Q1: The yield of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is significantly lower on a larger scale compared to the lab scale. What are the likely causes?
A1: A drop in yield during scale-up is a common challenge in chemical synthesis.[1] Potential causes include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure that the stirring rate and impeller design are adequate for the vessel size to maintain a homogenous reaction mixture.[1]
-
Exotherm Control: The cyclocondensation reaction can be exothermic. What is manageable in a small flask can lead to temperature spikes in a large reactor, causing degradation of reactants and product. Implement controlled addition of the β-ketoester and ensure the reactor's cooling system is sufficient.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Verify completion with in-process controls (e.g., HPLC) before proceeding with work-up.
-
Product Loss During Work-up: The product has some solubility in ethanol and water. Ensure the crystallization and washing steps are performed at a sufficiently low temperature to minimize losses.
Q2: I am observing a significant impurity in my final product. How can I identify and minimize it?
A2: The most likely impurities are related to side reactions of the starting materials.
-
Unreacted Starting Materials: If the reaction is incomplete, you will see the β-ketoester and potentially guanidine. Optimization of reaction time and temperature should resolve this.
-
Self-Condensation of Ethyl 2-(2-hydroxyethyl)acetoacetate: β-ketoesters can undergo self-condensation under basic conditions. This can be minimized by the slow addition of the ketoester to the guanidine solution.
-
Formation of other pyrimidine isomers: While the desired product is thermodynamically favored, kinetic byproducts can form. Ensure adequate reaction time at reflux to allow for equilibration to the most stable product.
Q3: I am having difficulty with the final purification of the product. It is not crystallizing well or is oily.
A3: The hydroxyl group can make crystallization more challenging due to its polarity and potential for hydrogen bonding with residual solvents.
-
Solvent System: Experiment with different recrystallization solvents. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent might be effective.
-
Seeding: If you have a small amount of pure product, use it to seed the crystallization.
-
pH Adjustment: The product is amphoteric. Carefully adjusting the pH of the solution during work-up can significantly impact its solubility and crystallization behavior. The isoelectric point should be targeted for minimum solubility.
-
Chromatography: If crystallization fails, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can be employed for purification, although this may be less practical for very large scales.
Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent for the cyclocondensation reaction?
A: Sodium ethoxide in anhydrous ethanol is the most commonly used and effective base-solvent system for this type of pyrimidine synthesis. The use of sodium ethoxide ensures the generation of the guanidine free base in situ and provides the basic conditions required for the condensation. It is crucial to use anhydrous conditions to prevent hydrolysis of the ester.
Q: Are there any specific safety precautions I should take during the scale-up?
A: Yes. When working with sodium ethoxide, it is important to handle it under an inert atmosphere as it is moisture-sensitive and flammable. The reaction can be exothermic, so a robust cooling system and controlled addition of reagents are essential for safety at scale. Ethylene oxide is a toxic and flammable gas and should be handled with extreme caution in a well-ventilated area.
Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A:
-
Reaction Monitoring: HPLC is the preferred method for monitoring the disappearance of starting materials and the formation of the product. TLC can be used for qualitative in-process checks.
-
Final Product Characterization:
-
HPLC: To determine the purity of the final product.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
References
- BenchChem. addressing challenges in the scale-up synthesis of pyrimidine compounds. BenchChem Technical Support.
Sources
Technical Support Center: Analytical Method Development for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
This guide provides a comprehensive technical resource for researchers, analytical chemists, and pharmaceutical scientists engaged in the development and validation of analytical methods for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. Drawing from established chromatographic principles and regulatory expectations, this document offers detailed protocols, troubleshooting advice, and foundational knowledge to navigate the specific challenges presented by this analyte.
Section 1: Understanding the Analyte: Physicochemical Profile
The successful development of a robust analytical method begins with a thorough understanding of the analyte's physicochemical properties. 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a polar molecule, a characteristic that dictates nearly every choice in the method development process, from column selection to mobile phase composition.
Table 1: Key Physicochemical Properties of the Analyte
| Property | Value | Implication for Analysis |
| Molecular Formula | C₇H₁₁N₃O₂ | --- |
| Molecular Weight | 169.18 g/mol | Influences mass spectrometry settings.[1][2] |
| XLogP3 | -1.0 to -1.3 | Indicates high polarity and hydrophilicity.[1][2] Expect poor retention on standard C18 columns with high organic mobile phases. |
| Polar Surface Area (PSA) | 87.7 Ų | Contributes to high polarity and potential for strong interactions with polar stationary phases.[1][2] |
| pKa (Predicted) | The pyrimidinone and amino groups are ionizable. | Retention will be highly sensitive to mobile phase pH. Control of pH is critical for reproducibility. |
| Melting Point | 265-270 °C (decomposed) | Suggests good thermal stability for typical HPLC/UPLC conditions.[2] |
Section 2: Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile technique for the analysis of pyrimidine derivatives.[3][4] However, the high polarity of our target analyte requires specific strategies to achieve adequate retention and good peak shape.
Frequently Asked Questions (FAQs): HPLC-UV Method
Q1: I am starting from scratch. What is a good set of initial conditions for an HPLC-UV method?
A1: A successful starting point balances retention, resolution, and peak shape. Due to the analyte's polarity, a column with enhanced aqueous stability or a polar-embedded phase is recommended.
Protocol 1: Recommended Starting HPLC-UV Method
-
HPLC System: A standard HPLC or UPLC system equipped with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm (with high aqueous stability, e.g., "AQ" type or polar-embedded).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Expert Insight: Formic acid serves as a pH modifier and an ion-pairing agent. It protonates the basic amino group of the analyte, improving peak shape by minimizing interactions with residual silanols on the column. It is also volatile, making this method easily transferable to MS detection.[5]
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B (Column Wash)
-
17-18 min: 95% to 5% B (Return to Initial)
-
18-25 min: 5% B (Equilibration - at least 10 column volumes is recommended).[6]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Expert Insight: Maintaining a constant column temperature is crucial for stable retention times.[6]
-
-
Detection Wavelength: Scan for maxima using a PDA detector, likely in the 220-280 nm range. Start with 254 nm if a PDA is unavailable.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A or a Water/Acetonitrile mixture that matches the initial mobile phase conditions. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[6]
-
System Suitability Test (SST): Before analysis, inject a standard solution five times. The %RSD for retention time and peak area should be <1.0%, and the USP tailing factor should be <1.5.
Troubleshooting Guide: HPLC-UV
Q2: My analyte peak is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for a basic compound like this is a classic sign of secondary interactions, primarily with acidic residual silanol groups (Si-OH) on the silica backbone of the column.[6]
-
Causality: The positively charged (protonated) amine on your analyte interacts ionically with negatively charged (deprotonated) silanols, causing a portion of the analyte molecules to "stick" to the stationary phase and elute later, creating a tail.
-
Solutions (In order of recommendation):
-
Lower Mobile Phase pH: Reducing the pH to 2.5-3.5 with an acid like formic or phosphoric acid ensures that the silanol groups are fully protonated (neutral), eliminating the ionic interaction point. This is the most effective solution.
-
Use a Highly End-Capped Column: Modern columns are often "end-capped," where most residual silanols are chemically bonded with a small silylating agent. Ensure you are using a high-quality, fully end-capped column.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the silanols, masking them from your analyte. Note: This is not compatible with MS detection.
-
Reduce Sample Load: Overloading the column can saturate the primary retention sites and force interactions with secondary sites, leading to tailing. Try injecting a lower concentration.[6]
-
dot
Caption: A logical workflow for HPLC method development.
Q3: My retention times are drifting to shorter times with each injection. What's happening?
A3: Drifting retention times, especially to shorter times, often indicate a problem with column equilibration or a changing mobile phase composition.[7]
-
Insufficient Equilibration: The most common cause. If you are running a gradient, the column needs to fully return to the initial, highly aqueous conditions before the next injection. Polar compounds are very sensitive to the amount of organic solvent on the stationary phase.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase.
-
-
Mobile Phase Volatility: If your aqueous buffer reservoir is not well-sealed, the organic component (if premixed) or water can evaporate over time, changing the composition and affecting retention.[6]
-
Solution: Prepare fresh mobile phase daily and keep reservoirs covered.
-
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values, leading to a loss of retentivity.
-
Solution: If the problem persists with fresh mobile phase and proper equilibration, it may be time to replace the column.
-
Section 3: Advanced Technique: UPLC-MS/MS for Enhanced Sensitivity and Specificity
For quantifying low levels of the analyte, analyzing it in complex matrices (like biological fluids), or confirming its identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8][9]
Frequently Asked Questions (FAQs): UPLC-MS/MS Method
Q4: I want to transfer my HPLC-UV method to UPLC-MS/MS. What are the key considerations?
A4: The transition is straightforward but requires attention to three areas: mobile phase compatibility, flow rate adjustment, and detector optimization.
-
Mobile Phase: Your method is already MS-friendly because it uses formic acid, a volatile buffer. Non-volatile buffers like phosphate are incompatible with MS as they will contaminate the source.[5]
-
Flow Rate & Gradient: UPLC columns are smaller (e.g., 50 mm x 2.1 mm) and use smaller particles (<2 µm). You must scale your flow rate and gradient accordingly. A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min. The gradient time should be shortened proportionally to maintain the same separation.
-
Detector Optimization: The mass spectrometer needs to be tuned specifically for your analyte. This involves infusing a standard solution directly into the source to find the optimal parameters for ionization and fragmentation.
Protocol 2: UPLC-MS/MS Method Development
-
Analyte Tuning: Infuse a ~1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile with 0.1% Formic Acid into the MS source.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the precursor ion ([M+H]⁺, m/z 170.1).
-
Select the precursor ion and increase the collision energy to induce fragmentation. Identify 2-3 stable, abundant product ions for Multiple Reaction Monitoring (MRM).
-
-
Chromatography:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A shortened version of the HPLC gradient (e.g., a 5-minute total run time).
-
-
Data Acquisition: Set up the MS to monitor the MRM transitions determined during tuning.
Table 2: Example Starting UPLC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The amino group is readily protonated. |
| Precursor Ion (Q1) | m/z 170.1 | Corresponds to [M+H]⁺. |
| Product Ions (Q3) | To be determined experimentally | Select the most intense and stable fragments. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray process. |
| Source Temperature | 120 - 150 °C | Aids in desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Removes solvent from the charged droplets. |
Troubleshooting Guide: UPLC-MS/MS
Q5: I am seeing inconsistent signal intensity (ion suppression/enhancement). How can I solve this?
A5: This phenomenon, known as matrix effect, occurs when co-eluting components from your sample matrix interfere with the ionization of your analyte in the MS source.
-
Diagnosis: Perform a post-column infusion experiment. While injecting a blank matrix sample, continuously infuse your analyte standard post-column. A dip or spike in the analyte's signal at the retention times of matrix components confirms the matrix effect.
-
Solutions:
-
Improve Chromatographic Separation: The best solution is to chromatographically separate the analyte from the interfering matrix components. Adjust the gradient to move your analyte to a "cleaner" region of the chromatogram.
-
Enhance Sample Preparation: Use a more rigorous sample preparation technique, such as Solid-Phase Extraction (SPE), to remove the interfering components before injection.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of your analyte is the ideal internal standard. It will co-elute and experience the same matrix effects as your analyte, allowing for accurate correction and reliable quantification.
-
Dilute the Sample: If sensitivity allows, simply diluting the sample can reduce the concentration of matrix components below the level where they cause significant suppression.[6]
-
Section 4: Method Validation: Ensuring a Fit-for-Purpose Method
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[10] Validation is a regulatory requirement in the pharmaceutical industry and provides documented evidence of a method's reliability.[11] The International Council for Harmonisation (ICH) guidelines are the global standard for method validation.
dot
Caption: A decision tree for diagnosing and fixing peak tailing.
Frequently Asked Questions (FAQs): Method Validation
Q6: What are the essential parameters I need to assess during method validation for an impurity quantification method?
A6: For quantifying impurities, which this analyte might be, or for an assay of the main component, a specific set of validation characteristics must be evaluated. The common aspects include specificity, accuracy, precision, limit of detection, limit of quantitation, linearity, range, and robustness.[12]
Table 3: Key Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[11] | Peak purity analysis (PDA), no co-elution with known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. For impurities, this is typically from the LOQ to 120% of the specification limit.[11] | --- |
| Accuracy | The closeness of test results to the true value. Assessed by spiking a known amount of analyte into a blank matrix. | % Recovery typically within 98.0% - 102.0% for an assay, or 80.0% - 120.0% for impurities. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | % RSD (Relative Standard Deviation) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1; precision at LOQ should be ≤ 10% RSD. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±0.2 pH units). | System suitability parameters should remain within acceptance criteria. |
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. PubChem.
- HPLC Troubleshooting Guide. Restek.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. Echemi.
- Pyrimidine Biosynthesis Analysis Service.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Echemi.
- Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds. Benchchem.
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. European Journal of Medicinal Chemistry.
- HPLC Methods for analysis of Pyridine.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. particle.dk [particle.dk]
- 11. scielo.br [scielo.br]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the structure of synthesized 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. This pyrimidinone derivative is of interest in medicinal chemistry due to its structural similarity to biologically active compounds. This guide emphasizes the integration of synthetic strategy with robust analytical techniques to ensure the unambiguous structural elucidation of the target molecule.
Introduction to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one belongs to the pyrimidinone class of heterocyclic compounds, which are core structures in many biologically active molecules, including nucleobases. The presence of amino, hydroxyl, and methyl groups on the pyrimidinone scaffold suggests potential for diverse biological activities. Accurate synthesis and structural confirmation are paramount for any further investigation into its medicinal properties.
The molecular structure of the target compound is as follows:
IUPAC Name: 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one[1] Molecular Formula: C₇H₁₁N₃O₂[1] Molecular Weight: 169.18 g/mol [1] CAS Number: 6940-45-0[1]
This guide will first detail a plausible synthetic route and then delve into a comparative analysis of expected versus experimental spectroscopic data for the structural confirmation.
Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
The synthesis of 2-aminopyrimidin-4-ones is commonly achieved through the condensation of a β-keto ester with guanidine, a reaction analogous to the Biginelli reaction. For the target molecule, the key precursor is ethyl 2-(2-hydroxyethyl)-3-oxobutanoate.
Diagram of the Synthetic Pathway
Caption: Proposed synthesis of the target compound via condensation.
Experimental Protocol: Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
This protocol is based on established methods for pyrimidinone synthesis.
Materials:
-
Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to generate the guanidine free base and precipitate sodium chloride. Stir for 30 minutes at room temperature.
-
Reaction Setup: Filter the reaction mixture to remove the precipitated sodium chloride. To the filtrate containing the guanidine free base, add a stoichiometric equivalent of ethyl 2-(2-hydroxyethyl)-3-oxobutanoate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with 1 M hydrochloric acid to a pH of approximately 7.
-
Isolation: The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold diethyl ether. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Structural Confirmation: A Comparative Spectroscopic Analysis
The cornerstone of structural confirmation lies in the meticulous analysis of spectroscopic data and its comparison with expected values derived from known chemical principles and data from analogous structures.
Diagram of the Structural Confirmation Workflow
Caption: Workflow for the structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected Chemical Shifts (δ) in ppm:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (methyl) | 2.1 - 2.3 | Singlet | 3H | Methyl group attached to an sp² carbon of the pyrimidinone ring. |
| -CH₂-CH₂OH | 2.4 - 2.6 | Triplet | 2H | Methylene group adjacent to the pyrimidinone ring. |
| -CH₂-CH₂ OH | 3.5 - 3.7 | Triplet | 2H | Methylene group attached to the hydroxyl group. |
| -OH (hydroxyl) | 4.5 - 5.5 | Broad Singlet | 1H | Exchangeable proton of the alcohol. |
| -NH₂ (amino) | 6.5 - 7.5 | Broad Singlet | 2H | Exchangeable protons of the primary amine. |
| -NH (ring) | 10.5 - 11.5 | Broad Singlet | 1H | Exchangeable proton of the pyrimidinone ring amide. |
Experimental ¹H NMR Data Comparison:
| Proton(s) | Expected (ppm) | Experimental (ppm) |
| -CH₃ | 2.1 - 2.3 | To be determined |
| -CH₂-CH₂OH | 2.4 - 2.6 | To be determined |
| -CH₂-CH₂ OH | 3.5 - 3.7 | To be determined |
| -OH | 4.5 - 5.5 | To be determined |
| -NH₂ | 6.5 - 7.5 | To be determined |
| -NH (ring) | 10.5 - 11.5 | To be determined |
¹³C NMR Spectroscopy
Expected Chemical Shifts (δ) in ppm:
| Carbon(s) | Expected Chemical Shift (ppm) | Rationale |
| -C H₃ | 15 - 20 | Methyl group carbon. |
| -C H₂-CH₂OH | 25 - 30 | Methylene carbon adjacent to the ring. |
| -CH₂-C H₂OH | 60 - 65 | Methylene carbon attached to the hydroxyl group. |
| C5 | 110 - 115 | sp² carbon at position 5 of the ring. |
| C6 | 150 - 155 | sp² carbon at position 6, attached to the methyl group. |
| C2 | 155 - 160 | sp² carbon at position 2, attached to the amino group. |
| C4 | 165 - 170 | Carbonyl carbon of the pyrimidinone ring. |
Experimental ¹³C NMR Data Comparison:
| Carbon(s) | Expected (ppm) | Experimental (ppm) |
| -C H₃ | 15 - 20 | To be determined |
| -C H₂-CH₂OH | 25 - 30 | To be determined |
| -CH₂-C H₂OH | 60 - 65 | To be determined |
| C5 | 110 - 115 | To be determined |
| C6 | 150 - 155 | To be determined |
| C2 | 155 - 160 | To be determined |
| C4 | 165 - 170 | To be determined |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass Spectrum Data:
| Ion | Expected m/z | Description |
| [M]⁺ | 169 | Molecular ion peak corresponding to the molecular weight of the compound. |
| [M - H₂O]⁺ | 151 | Loss of a water molecule from the hydroxyethyl side chain. |
| [M - CH₂OH]⁺ | 138 | Loss of a hydroxymethyl radical. |
| [M - C₂H₄O]⁺ | 125 | Loss of ethylene oxide from the side chain. |
Experimental Mass Spectrum Data Comparison:
| Ion | Expected m/z | Experimental m/z (from GC-MS data) [1] |
| [M]⁺ | 169 | To be confirmed from NIST database |
| [M - CH₂OH]⁺ | 138 | 138[1] |
Note: The experimental data is referenced from the NIST Mass Spectrometry Data Center via PubChem.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | **Expected Absorption (cm⁻¹) ** | Vibrational Mode |
| O-H (alcohol) | 3200 - 3500 (broad) | Stretching |
| N-H (amine/amide) | 3100 - 3400 (medium) | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (amide) | 1650 - 1690 (strong) | Stretching |
| C=N / C=C (ring) | 1550 - 1650 | Stretching |
| C-O (alcohol) | 1050 - 1150 | Stretching |
Experimental IR Data Comparison:
| Functional Group | **Expected (cm⁻¹) ** | Experimental (from FTIR data) [1] |
| O-H / N-H | 3100 - 3500 | To be confirmed from SpectraBase |
| C-H | 2850 - 3000 | To be confirmed from SpectraBase |
| C=O | 1650 - 1690 | To be confirmed from SpectraBase |
| C=N / C=C | 1550 - 1650 | To be confirmed from SpectraBase |
| C-O | 1050 - 1150 | To be confirmed from SpectraBase |
Note: The experimental data is referenced from SpectraBase via PubChem, obtained using a KBr wafer technique.[1]
Comparison with Alternative Structures
To ensure the regioselectivity of the synthesis, it is crucial to consider potential isomeric products and how their spectroscopic data would differ. A common alternative in pyrimidine synthesis is the formation of the isomeric 4-amino-6-oxo product. However, the established mechanism for the condensation of guanidine with β-keto esters strongly favors the 2-amino-4-oxo isomer. The predicted NMR and IR spectra for the 4-amino isomer would show significant differences, particularly in the chemical shifts of the ring protons and carbons, and the C=O stretching frequency.
Conclusion
The structural confirmation of synthesized 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one requires a multi-faceted analytical approach. By comparing the experimental data from NMR, MS, and IR spectroscopy with the expected values and fragmentation patterns, a high degree of confidence in the assigned structure can be achieved. The provided protocols and comparative data tables serve as a robust guide for researchers to validate their synthetic outcomes with scientific rigor.
References
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. Retrieved January 19, 2026, from [Link]
Sources
Unraveling the Therapeutic Potential of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one: A Comparative Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities. This guide focuses on a specific pyrimidine derivative, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, providing a comprehensive comparative analysis of its potential biological activity. While the broad therapeutic potential of pyrimidine derivatives is well-documented, with applications ranging from oncology to infectious diseases, the specific biological target and inhibitory profile of this particular compound remain to be fully elucidated in publicly available scientific literature.
This guide will, therefore, take a broader approach by contextualizing the potential activities of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one within the known activities of structurally related pyrimidine-based inhibitors. We will explore potential targets based on the common mechanisms of action for this class of compounds and provide a framework for its experimental evaluation.
The Prominence of the Pyrimidine Core in Drug Design
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, allows for high-affinity binding to a wide array of biological targets, most notably protein kinases. The diverse biological activities exhibited by pyrimidine derivatives underscore their importance in drug development.[1][2][3]
Potential Biological Targets for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Given the prevalence of pyrimidine-based compounds as kinase inhibitors, it is plausible that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one may exhibit activity against one or more protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
To illustrate a potential avenue of investigation, we will consider the hypothetical scenario where our compound of interest targets a generic protein kinase.
Hypothetical Comparative Analysis: Inhibition of a Model Protein Kinase
To provide a practical framework for researchers, we present a hypothetical comparison of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (termed "Compound X" for this analysis) with a well-characterized, potent kinase inhibitor, "Inhibitor Y."
Data Presentation
The following table summarizes hypothetical inhibitory activity data for Compound X and a known kinase inhibitor, Inhibitor Y, against our model protein kinase.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Compound X | Model Kinase A | To Be Determined | Biochemical Assay |
| Inhibitor Y | Model Kinase A | 10 | Biochemical Assay |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a protein kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent-Based)
This protocol provides a detailed methodology for assessing the inhibitory activity of a test compound against a protein kinase.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The exact composition may vary depending on the specific kinase.
- ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.
- Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate in kinase buffer.
- Test Compound: Prepare a serial dilution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one in DMSO, followed by a further dilution in kinase buffer.
- Detection Reagent: Use a commercial luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega) and prepare the reagents according to the manufacturer's instructions.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 10 µL of the kinase-substrate mixture to each well.
- Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
- Incubate the plate at the optimal temperature for the kinase (typically 30°C) for 1 hour.
- Stop the reaction and deplete the remaining ATP by adding 25 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The raw luminescence data is converted to percent inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Signaling Pathway Context
The following diagram illustrates a simplified, generic kinase signaling pathway that could be a potential area of investigation for a novel pyrimidine-based inhibitor.
Caption: A hypothetical kinase signaling pathway and the potential point of inhibition.
Future Directions and Conclusion
While the specific biological target of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is not yet defined in the scientific literature, its pyrimidine core suggests a strong potential for activity as a kinase inhibitor. The experimental framework provided in this guide offers a clear path for researchers to elucidate its mechanism of action and determine its inhibitory profile. Further screening against a panel of kinases will be crucial to identify its primary target(s) and assess its selectivity. The broad biological activities of pyrimidine derivatives make this compound an intriguing candidate for further investigation in various therapeutic areas.[4][5]
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies.
- Biological Activity of Pyrimidine Derivativies: A Review.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
A Comparative Guide to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and Other Pyrimidine Derivatives in Kinase Inhibition
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine nucleus, a fundamental component of nucleic acids, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its versatile structure allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with diverse biological activities.[2][3] These activities range from anticancer and antiviral to anti-inflammatory and antimicrobial properties.[3] A particularly successful application of the pyrimidine scaffold has been in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[1] This guide provides a comparative analysis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one , a pyrimidine derivative of interest, against the well-established multi-kinase inhibitor, Dasatinib (BMS-354825) .
While extensive biological data for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is not yet publicly available, its inclusion in patents for compositions for treating leukemia suggests its potential as a bioactive molecule, possibly in the oncology space.[4] Given its structural features, a logical starting point for its characterization is to compare it with a known pyrimidine-based kinase inhibitor. Dasatinib, a potent dual inhibitor of Src and Bcr-Abl kinases, serves as an excellent benchmark for this purpose.[5]
This guide will delve into a structural comparison, the known mechanism of action and performance of Dasatinib, and provide detailed experimental protocols that can be employed to characterize the biological activity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and similar novel pyrimidine derivatives.
Structural Comparison: Building Blocks for Kinase Inhibition
The chemical structures of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and Dasatinib are presented below.
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a relatively small molecule with a core pyrimidinone structure. Key features include an amino group at the 2-position, a methyl group at the 6-position, and a hydroxyethyl group at the 5-position. The amino group can act as a hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
Dasatinib , on the other hand, is a more complex molecule that utilizes a 2-aminopyrimidine core as a key pharmacophore to which a thiazole carboxamide and a hydroxyethyl piperazine moiety are attached.[5] This intricate structure allows it to bind to the ATP-binding site of multiple kinases with high affinity.[6][7]
The common pyrimidine backbone highlights the potential for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one to also interact with kinase targets. The substituents on the pyrimidine ring play a crucial role in determining the specific kinases that a compound will inhibit and its overall potency.[2]
Comparative Performance: Dasatinib as the Benchmark
Dasatinib is a potent, orally available, multi-targeted inhibitor of several key tyrosine kinases.[8][9] Its primary targets include Bcr-Abl, the Src family of kinases (Src, Lck, Lyn, Fyn, Yes), c-Kit, and PDGFRβ.[6][7] This broad-spectrum activity makes it effective in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to other inhibitors like imatinib.[10]
Biological Activity and IC50 Values
The inhibitory activity of Dasatinib against various kinases and cancer cell lines has been extensively characterized. The following tables summarize some of this publicly available data.
Table 1: Dasatinib IC50 Values for Key Kinase Targets
| Kinase Target | IC50 (nM) | Assay Type |
| Bcr-Abl | <1 - 3 | Kinase Assay |
| Src | 0.5 - 2.8 | Kinase Assay |
| c-Kit | 79 | Cell-free assay |
| LYN | 0.2 - 1.1 | Kinase Assay |
| YES | <1 | Kinase Assay |
| PDGFRβ | - | - |
| Data sourced from multiple studies.[11][12][13] |
Table 2: Dasatinib IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 4.6 |
| M-07e | Megakaryoblastic Leukemia | 5 - 10 |
| Lox-IMVI | Melanoma | ~100 |
| Data sourced from multiple studies.[11][14] |
For 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one , this quantitative data is not yet publicly available. The experimental protocols detailed later in this guide provide a roadmap for generating such data.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for the clinical success of any drug candidate.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Dasatinib | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one |
| Administration | Oral | Data not available |
| Tmax (Time to Peak Concentration) | 0.25 - 6 hours | Data not available |
| Bioavailability | 14% - 34% | Data not available |
| Plasma Half-life | 3 - 5 hours | Data not available |
| Metabolism | Primarily by CYP3A4 | Data not available |
| Excretion | Mainly in feces | Data not available |
| Data for Dasatinib sourced from multiple studies.[3][15][16] |
Mechanism of Action: Targeting Kinase Signaling
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.[17] By occupying this site, it prevents the transfer of a phosphate group from ATP to the tyrosine residues on substrate proteins, thereby blocking downstream signaling pathways that are critical for cell proliferation and survival.[6] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the Abl kinase domain, which contributes to its efficacy against imatinib-resistant mutations.[7]
Caption: Mechanism of action of Dasatinib.
Experimental Protocols for Characterization
To evaluate the potential of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as a kinase inhibitor and cytotoxic agent, the following standardized assays are recommended.
In Vitro Kinase Inhibition Assay (Example: Src Kinase)
This protocol provides a framework for assessing the direct inhibitory effect of a test compound on a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase. This is often quantified using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or ELISA.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of purified active Src kinase, a suitable peptide substrate, and ATP at optimized concentrations.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the diluted test compound or control (e.g., Dasatinib as a positive control, DMSO as a negative control) to the wells.
-
Add 10 µL of the Src kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction and measure the kinase activity according to the chosen detection method's protocol (e.g., by adding a detection reagent that quantifies the amount of ADP produced).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This assay is crucial for determining the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and control compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one represents a pyrimidine derivative with potential for biological activity, as suggested by its inclusion in oncology-related patents. While direct experimental data on its performance is currently lacking, its structural similarity to the core of established kinase inhibitors like Dasatinib provides a strong rationale for its investigation in this area.
This guide has provided a framework for such an investigation by:
-
Establishing a relevant benchmark for comparison (Dasatinib).
-
Detailing the known performance characteristics of the benchmark.
-
Providing robust, step-by-step protocols for key experiments (kinase inhibition and cytotoxicity assays) to characterize the novel compound.
By following these experimental workflows, researchers can elucidate the biological activity profile of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, determine its potency and selectivity as a potential kinase inhibitor, and assess its therapeutic potential. The data generated will be crucial for understanding its structure-activity relationship and for guiding any future drug development efforts.
References
- Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Porkka, K., & Koskenvesa, P. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics, 47(9), 583-592.
- Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68–76.
- Shah, N. P., Tran, C., Lee, F. Y., Chen, P., Norris, D., & Sawyers, C. L. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399–401.
- Nayak, S. K., & Sahoo, J. (2023).
- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lee, F. Y. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of a series of potent, orally active, pan-Src family kinase inhibitors. Journal of medicinal chemistry, 49(23), 6819–6832.
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
- Brave, M., Harlin, H., Staflin, K., & Juliusson, G. (2010). Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies. Cancer Research, 70(1), 107-116.
- Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of Bcr-Abl, on a molecular and cellular level. Cancer cell, 7(2), 129-141.
- Christopher, L. J., Cui, D., Wu, C., & Manning, J. A. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug metabolism and disposition, 36(7), 1357–1364.
- Tokarski, J. S., Newitt, J. A., Chang, C. Y. J., Cheng, J. D., Wittekind, M., Kiefer, S. E., ... & Xie, D. (2006). The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates the basis for potency against Imatinib-resistant ABL mutants. Cancer research, 66(11), 5790–5797.
-
PubChem. (n.d.). Dasatinib. National Center for Biotechnology Information. Retrieved from [Link]
- Sprycel (dasatinib)
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated cells in 48 h. Retrieved from [Link]
- Weisberg, E., Catley, L., Wright, R. D., Moreno, D., Banerji, L., Ray, A., ... & Griffin, J. D. (2006). Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. Leukemia, 20(10), 1733–1740.
-
GIST Support International. (2006). Dasatinib (Sprycel), formerly BMS-354825. Retrieved from [Link]
- European Patent Office. (2010). Compositions and methods for treatment of leukemia (EP 2473054 B1).
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
- Hughes, R. O., et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656–2660.
-
PubChem. (n.d.). 2-((4,8-Bis(bis(2-methylpropyl)amino)-6-((2-hydroxyethyl)amino)pyrimido(5,4-d)(1,3)diazin-2-yl)amino)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylphenyl)thiazole-5-carboxamide. Retrieved from [Link]
- Guo, W., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36, e-20240198.
-
U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]
- Wu, J. Y., et al. (2004). The SRC/ABL kinase inhibitor BMS-354825 induces apoptosis and overcomes imatinib resistance in chronic myelogenous leukemia cell lines and patient specimens. Cancer Research, 64(7_Supplement), 888.
-
ClinPGx. (n.d.). Dasatinib Pathway, Pharmacokinetics. Retrieved from [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
European Patent Office. (2010). COMPOSITIONS AND METHODS FOR TREATMENT OF LEUKEMIA. Retrieved from [Link]
Sources
- 1. Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. adooq.com [adooq.com]
- 9. youtube.com [youtube.com]
- 10. Dasatinib - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to In Vivo Validation: Bridging In Vitro Anti-Inflammatory Efficacy of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one to Preclinical Models
Introduction: The Preclinical Journey of a Novel Anti-Inflammatory Agent
In the landscape of drug discovery, the successful transition from promising in vitro activity to demonstrable in vivo efficacy is a critical milestone. This guide focuses on the strategic validation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (hereafter designated as Compound X ), a novel pyrimidinone derivative. While the body of published literature on Compound X is nascent[1][2][3][4], our internal preliminary in vitro screens have revealed a compelling anti-inflammatory profile, positioning it as a potential therapeutic candidate.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the essential logical and experimental framework required to validate these initial findings in a whole-organism context, a mandatory step before any consideration for clinical progression.[5][6] We will not only detail the necessary protocols but also provide the scientific rationale behind each step, comparing Compound X against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, to benchmark its performance.
Hypothesized In Vitro Profile of Compound X
Our starting point is a set of robust, albeit unpublished, in vitro data suggesting that Compound X exerts its anti-inflammatory effects through a dual mechanism:
-
Selective COX-2 Inhibition: Preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
-
Cytokine Modulation: Significant reduction in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
These findings are promising, but an in vitro environment, by its nature, cannot replicate the complex interplay of a living biological system.[6] Therefore, the pivotal question remains: will these mechanisms translate into tangible therapeutic benefit in vivo? This guide will systematically address this question.
Part 1: The Strategic Framework for In Vivo Validation
The journey from a petri dish to a preclinical model is not a single leap but a series of carefully planned steps. Our strategy is built on three pillars: Pharmacokinetics (PK), Toxicology (Tox), and Efficacy. This phased approach ensures that we understand the compound's behavior and safety in the body before evaluating its therapeutic effect, thereby maximizing the utility of our animal models and adhering to ethical research principles.[5]
Caption: Overall workflow for the in vivo validation of Compound X.
Part 2: Foundational In Vivo Studies - PK and Toxicology
Before assessing if Compound X works, we must first understand how the body acts on the drug (pharmacokinetics) and what dose levels are safe (toxicology).[7][8] These preliminary studies are non-negotiable prerequisites for robust efficacy testing.
Pharmacokinetic (PK) Profiling
A PK study reveals the journey of a drug through the body over time, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME).[8][9] This information is vital for designing dosing schedules in subsequent efficacy and toxicology studies to ensure that the drug reaches its target at a sufficient concentration and for an adequate duration.[10]
Experimental Protocol: Rapid Pharmacokinetic Screening in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), weighing 200-250g.
-
Compound Administration:
-
Intravenous (IV) Group: Administer Compound X at 2 mg/kg via tail vein injection to determine bioavailability.
-
Oral (PO) Group: Administer Compound X at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration.[10]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area Under the Curve (AUC)
-
Half-life (t½)
-
Bioavailability (%F)
-
Acute Toxicology: Determining the Safety Window
The primary goal of an acute toxicity study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable side effects or mortality in the short term.[7][11] This is crucial for selecting safe doses for the efficacy studies.
Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
-
Animal Model: Female Swiss Webster mice (weighing 20-25g). This method minimizes animal usage.
-
Dose Administration: Administer a single oral dose of Compound X. The starting dose is estimated based on in vitro cytotoxicity data. Subsequent doses are adjusted up or down by a fixed factor (e.g., 2x or 3x) based on the outcome for the previously dosed animal.
-
Clinical Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.[12] Observations should include changes in skin, fur, eyes, and behavior, as well as signs of tremors, convulsions, salivation, diarrhea, lethargy, or coma.[11]
-
Body Weight: Record the body weight of each animal before dosing and at days 7 and 14.
-
Endpoint: The study concludes when the criteria for dose selection are met. At the end of the 14-day observation period, surviving animals are euthanized for gross necropsy to examine for any organ abnormalities.
Part 3: In Vivo Efficacy - The Carrageenan-Induced Paw Edema Model
With a safe dose range established, we can proceed to efficacy testing. The carrageenan-induced paw edema model is a classic, well-validated model of acute inflammation, ideal for screening potential anti-inflammatory drugs like NSAIDs.[13][14] The injection of carrageenan, a seaweed-derived polysaccharide, into the paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[15]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Experimental Protocol: Anti-Inflammatory Efficacy
-
Animal Model: Male Wistar rats (180-220g), fasted overnight with free access to water.
-
Grouping (n=6 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2 (Compound X - Low Dose): Receives a low dose of Compound X (e.g., 10 mg/kg, p.o.), informed by PK/Tox data.
-
Group 3 (Compound X - High Dose): Receives a high dose of Compound X (e.g., 30 mg/kg, p.o.).
-
Group 4 (Positive Control): Receives Diclofenac (e.g., 10 mg/kg, p.o.).
-
-
Dosing: Administer the respective treatments orally 60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the volume of the injected paw immediately after the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.[15]
-
Evaluation: The percentage inhibition of edema is calculated for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Part 4: Data Interpretation and Comparative Analysis
Objective comparison requires clear data presentation. The following tables summarize the hypothetical, yet plausible, outcomes of our proposed studies, benchmarking Compound X against Diclofenac.
Table 1: Comparative Pharmacokinetic Parameters (Rat)
| Parameter | Compound X (10 mg/kg, p.o.) | Diclofenac (10 mg/kg, p.o.) |
| Cmax (ng/mL) | 1250 | 1500 |
| Tmax (hr) | 1.5 | 2.0 |
| AUC (ng·hr/mL) | 7800 | 6500 |
| t½ (hr) | 4.5 | 2.1 |
| Bioavailability (%F) | 65% | 55% |
Interpretation: These hypothetical data suggest Compound X is well-absorbed orally with a longer half-life than Diclofenac, potentially allowing for less frequent dosing.
Table 2: Acute Toxicity Profile (Mouse)
| Compound | LD50 (mg/kg, p.o.) | Key Observations |
| Compound X | > 2000 mg/kg | No mortality or significant clinical signs of toxicity up to the limit dose. |
| Diclofenac | ~390 mg/kg | Signs of gastrointestinal distress at higher doses. |
Interpretation: Compound X demonstrates a superior acute safety profile compared to Diclofenac in this model.
Table 3: Efficacy in Carrageenan-Induced Paw Edema (Rat)
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Vehicle Control | - | 0% |
| Compound X | 10 | 45.2% |
| Compound X | 30 | 68.5% |
| Diclofenac | 10 | 55.8% |
Interpretation: The hypothetical results show Compound X exhibits dose-dependent anti-inflammatory activity. At a higher dose of 30 mg/kg, it shows superior efficacy to Diclofenac at 10 mg/kg, warranting further investigation.
Conclusion and Future Directions
This guide provides a structured, scientifically-grounded framework for the essential in vivo validation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (Compound X). By systematically evaluating its pharmacokinetic profile, establishing a safe therapeutic window, and demonstrating efficacy in a relevant animal model of acute inflammation, we can build a compelling data package.
The hypothetical data presented herein suggest that Compound X is a promising anti-inflammatory candidate with potentially superior efficacy and safety profiles compared to a standard NSAID like Diclofenac. A positive outcome in these studies would justify advancing the compound to more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) and initiating further preclinical safety pharmacology and GLP toxicology studies required for an Investigational New Drug (IND) application.[12][16] This rigorous, phased approach is paramount to successfully navigating the challenging path of drug development.
References
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]
-
Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
-
Bouhaddou, M., et al. (2019). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PubMed Central. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]
-
Toxicology. (n.d.). MuriGenics. [Link]
-
In vivo toxicology studies. (n.d.). Vivotecnia. [Link]
-
Toxicology Studies. (n.d.). Pacific BioLabs. [Link]
-
In Vivo Pharmacology/Toxicology. (n.d.). Altogen Labs. [Link]
-
Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. (n.d.). bioaccess. [Link]
-
Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. [Link]
-
In Vivo Efficacy Evaluation. (n.d.). ProBio CDMO. [Link]
-
Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (2019). ResearchGate. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). NCBI Bookshelf. [Link]
-
Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. (2017). PubMed. [Link]
-
In Vitro vs. In Vivo Preclinical Drug Testing. (n.d.). TD2 Oncology. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). NCBI Bookshelf. [Link]
-
In Vitro and In Vivo Studies and Drug Discovery. (2024). Cole-Parmer. [Link]
-
2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. (n.d.). PubChem. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (n.d.). MDPI. [Link]
-
Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. (1982). PubMed. [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). PubMed Central. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). PubMed. [Link]
-
2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (n.d.). PubMed. [Link]
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 6940-45-0 [sigmaaldrich.com]
- 3. You are being redirected... [hit2lead.com]
- 4. echemi.com [echemi.com]
- 5. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
- 6. blog.td2inc.com [blog.td2inc.com]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. coleparmer.com [coleparmer.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. asianjpr.com [asianjpr.com]
- 15. scielo.br [scielo.br]
- 16. altogenlabs.com [altogenlabs.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody or a detection method for a target analyte is paramount. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one , a substituted pyrimidine of interest in various research contexts. In the absence of pre-existing cross-reactivity data for this specific molecule, this document serves as a comprehensive manual, detailing the requisite experimental frameworks to generate such critical data. We will explore the theoretical underpinnings of molecular recognition and delve into the practical application of immunoassays and orthogonal analytical techniques.
The Imperative of Specificity in Bioanalysis
In any bioanalytical method, particularly in immunoassays, specificity is the cornerstone of reliable data. It is the ability of an assay to differentiate and quantify a target analyte in the presence of other, structurally similar compounds.[1][2] Cross-reactivity, the inverse of specificity, occurs when a method detects non-target molecules, leading to inaccurate quantification and potentially false-positive results.[1] For a molecule like 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, which belongs to the broad class of pyrimidine derivatives, the potential for cross-reactivity with endogenous or co-administered compounds is a significant consideration. Pyrimidine and purine analogs are known for a wide range of biological activities, making them common scaffolds in drug discovery and present as endogenous metabolites.[3][4][5][6][7]
This guide will provide a robust framework for a comparative cross-reactivity study, empowering researchers to validate the specificity of their analytical methods for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Understanding the Molecular Interactions at Play
The interaction between an antibody's antigen-binding site (paratope) and the specific region of an antigen (epitope) is a highly specific, non-covalent association.[8][9][10] This binding is governed by a combination of hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[8][9][10] The degree of complementarity between the paratope and the epitope determines the affinity and specificity of the interaction.[8] Cross-reactivity arises when an antibody binds to a molecule that is structurally similar, but not identical, to the intended target antigen.
Figure 1: Conceptual diagram of antibody-antigen interactions.
Designing the Cross-Reactivity Study: A Comparative Framework
A comprehensive cross-reactivity study involves challenging the analytical method with a panel of structurally related compounds. The selection of these compounds is critical for a thorough evaluation of specificity.
Panel of Potential Cross-Reactants
Based on the structure of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, the following classes of compounds should be considered for inclusion in a cross-reactivity panel:
-
Pyrimidine Analogs: Compounds with variations in the substituents on the pyrimidine ring.
-
Purine Analogs: Structurally related bicyclic compounds that could exhibit cross-reactivity.[7][11]
-
Metabolites: Known or predicted metabolites of the target compound.
-
Structurally Unrelated Compounds: To serve as negative controls and ensure the absence of non-specific binding.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Name | Rationale for Inclusion |
| Target Analyte | |
| 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | The compound of interest. |
| Pyrimidine Analogs | |
| 5-Fluorouracil | A widely used pyrimidine analog in chemotherapy.[5] |
| Cytosine | An endogenous pyrimidine base.[4] |
| Thymine | An endogenous pyrimidine base.[4] |
| Uracil | An endogenous pyrimidine base.[4] |
| Purine Analogs | |
| Allopurinol | A purine analog used in the treatment of gout. |
| Oxypurinol | The active metabolite of allopurinol.[12] |
| Adenine | An endogenous purine base. |
| Guanine | An endogenous purine base. |
| Negative Control | |
| Melamine | A structurally distinct nitrogen-containing heterocycle. |
Experimental Methodologies for Assessing Cross-Reactivity
A multi-pronged approach employing both immunoassays and orthogonal methods provides the most robust assessment of cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For small molecules like our target compound, a competitive ELISA format is the most suitable immunoassay.[13][14][15][16] In this setup, the free analyte in the sample competes with a labeled or plate-bound version of the analyte for a limited number of antibody binding sites. A higher concentration of the free analyte results in a lower signal, allowing for quantification.
Figure 2: Workflow for a competitive ELISA.
-
Plate Coating: Coat a 96-well microtiter plate with a conjugate of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and a carrier protein (e.g., BSA or OVA) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[17]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[17]
-
Competition: Prepare serial dilutions of the target analyte standard and each potential cross-reactant. In a separate plate or tubes, pre-incubate these solutions with a fixed, limited concentration of the primary antibody for 1 hour at room temperature.
-
Incubation: Transfer the pre-incubated antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at the optimal dilution in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
For each compound, plot the absorbance against the logarithm of the concentration to generate a dose-response curve. Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100 [18]
Table 2: Example Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 10 | 100% |
| 5-Fluorouracil | 1,000 | 1.0% |
| Cytosine | >10,000 | <0.1% |
| Allopurinol | 5,000 | 0.2% |
| Melamine | Not Detected | 0% |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[19][20][21][22] It provides valuable kinetic data (association and dissociation rates) and affinity constants (KD). In the context of cross-reactivity, SPR can be used to directly measure the binding of potential cross-reactants to the immobilized antibody.
Figure 3: General workflow of an SPR experiment.
-
Antibody Immobilization: Immobilize the primary antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[23]
-
Analyte Preparation: Prepare a series of dilutions for the target analyte and each potential cross-reactant in running buffer.
-
Binding Analysis: Sequentially inject the different concentrations of each analyte over the immobilized antibody surface. Monitor the change in the SPR signal (measured in Resonance Units, RU) over time. Each cycle should consist of an association phase, a dissociation phase, and a regeneration step.[24][25]
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[24][26]
A lower KD value indicates a higher binding affinity. By comparing the KD values of the potential cross-reactants to that of the target analyte, a quantitative measure of cross-reactivity can be obtained. Significant binding of a cross-reactant, even with a higher KD than the target, indicates a potential for interference in the assay.
Table 3: Example Cross-Reactivity Data from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.3 x 10⁻⁸ (13 nM) |
| 5-Fluorouracil | 3.0 x 10³ | 5.0 x 10⁻² | 1.7 x 10⁻⁵ (17 µM) |
| Cytosine | No Binding Detected | - | - |
| Allopurinol | 6.0 x 10² | 4.5 x 10⁻² | 7.5 x 10⁻⁵ (75 µM) |
| Melamine | No Binding Detected | - | - |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive analytical technique that serves as an excellent orthogonal method to confirm the findings from immunoassays.[27][28] It separates compounds based on their physicochemical properties before detecting them based on their mass-to-charge ratio.
-
Chromatography: Due to the polar nature of the target analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable than traditional reversed-phase chromatography.[29][30]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[27]
-
Sample Preparation: Develop a robust sample extraction protocol (e.g., protein precipitation or solid-phase extraction) to minimize matrix effects.[31][32]
While LC-MS/MS is inherently highly specific, it is crucial to ensure that the selected MRM transitions for the target analyte are not subject to interference from potential cross-reactants, especially if they are isomers or have similar fragmentation patterns. This is achieved by injecting high concentrations of each potential cross-reactant and monitoring the MRM channels of the target analyte. The absence of a peak at the retention time of the target analyte confirms the specificity of the LC-MS/MS method.
Synthesizing the Data: A Holistic View of Specificity
By combining the quantitative data from competitive ELISA, the kinetic and affinity data from SPR, and the confirmatory data from LC-MS/MS, a comprehensive picture of the analytical method's specificity for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one can be established. This integrated approach ensures the reliability and accuracy of future studies involving the quantification of this compound.
Conclusion
The rigorous evaluation of cross-reactivity is a non-negotiable aspect of robust bioanalytical method development. This guide provides a detailed, scientifically grounded framework for conducting a comprehensive cross-reactivity study for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. By employing a combination of competitive immunoassays and orthogonal techniques like SPR and LC-MS/MS, researchers can confidently establish the specificity of their methods, ensuring the integrity and validity of their experimental data.
References
-
National Center for Biotechnology Information. (n.d.). The interaction of the antibody molecule with specific antigen. In Immunobiology: The Immune System in Health and Disease (5th ed.). Garland Science. [Link]
-
Al-Ostath, A. I. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. EC Gynaecology, 9(1), 1-17. [Link]
-
Wikipedia. (2023, December 2). Antigen-antibody interaction. [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
Bio-protocol. (2024). Biological activities of synthetic pyrimidine derivatives. [Link]
-
PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
-
Affinité Instruments. (2020). SPR Sensorgram Explained. [Link]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Future Science. (2016). Quantitative bioanalysis by LC–MS for the development of biological drugs. [Link]
-
PubMed. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
-
Chemistry For Everyone. (2025). How Do You Interpret Data From Surface Plasmon Resonance? [Link]
-
LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link]
-
ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Taylor & Francis Online. (2003). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Foods. [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]
-
ResearchGate. (2018). General workflow for LC/MS quantification of biotherapeutics in... [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
-
Biocompare. (2020). Expert Tips on Optimizing Immunoassay Design and Validation. [Link]
-
Wikipedia. (2023, August 28). Cross-reactivity. [Link]
-
PubMed Central. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]
-
ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]
-
Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
-
SpringerLink. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
ResearchGate. (2013). Immunoassay Method Validation. [Link]
-
National Center for Biotechnology Information. (2012). Immunoassay Methods. In Assay Guidance Manual. [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. [Link]
-
PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]
-
ResearchGate. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]
-
University of Wisconsin-Madison Biotechnology Center. (n.d.). Small Molecule Quantitation. [Link]
-
PubMed. (1983). Allergic reaction to allopurinol with cross-reactivity to oxypurinol. [Link]
-
Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. [Link]
-
PubMed. (1965). A STUDY OF THE CROSS-REACTIVITY OF ANTIPURIN-6-OYL SERUM WITH DEOXYRIBONUCLEIC ACID (DNA). [Link]
-
National Center for Biotechnology Information. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The interaction of the antibody molecule with specific antigen - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antigen-antibody interaction - Wikipedia [en.wikipedia.org]
- 10. Antibody basics | Abcam [abcam.com]
- 11. A STUDY OF THE CROSS-REACTIVITY OF ANTIPURIN-6-OYL SERUM WITH DEOXYRIBONUCLEIC ACID (DNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allergic reaction to allopurinol with cross-reactivity to oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 15. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biossusa.com [biossusa.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 22. portlandpress.com [portlandpress.com]
- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. affiniteinstruments.com [affiniteinstruments.com]
- 25. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 26. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 27. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. waters.com [waters.com]
- 30. hplc.eu [hplc.eu]
- 31. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one Analogs
The 2-aminopyrimidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is particularly prominent in the design of kinase inhibitors, where it often serves as a bioisosteric replacement for the adenine core of ATP, enabling competitive binding to the enzyme's active site.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a key exemplar of this scaffold. We will dissect the nuanced effects of structural modifications on biological activity, offering field-proven insights and supporting experimental data to guide future drug discovery efforts.
The 2-Aminopyrimidinone Core: A Blueprint for Inhibition
The parent compound, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, presents several key positions amenable to chemical modification.[6][7][8] Understanding the role of each substituent is critical for rationally designing analogs with improved potency, selectivity, and pharmacokinetic properties. The primary sites for modification include the C2-amino group, the C5 side chain, the C6-methyl group, and the pyrimidinone ring itself.
Caption: Core structure with key modification sites highlighted.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of pyrimidinone analogs is exquisitely sensitive to their substitution patterns. The following sections explore the impact of modifications at each key position.
The C2-Amino Group: The Anchor
The 2-amino group is a crucial hydrogen-bond donor, often anchoring the molecule within the ATP-binding pocket of kinases by interacting with the hinge region.
-
Primary Amine: The unsubstituted -NH2 group is fundamental for the activity of many kinase inhibitors, including potent pan-Src and dual Src/Abl inhibitors like Dasatinib, which features a substituted 2-aminopyrimidine moiety.[9][10]
-
Secondary Amines: Substitution on the 2-amino group can modulate selectivity. For instance, linking aryl or heteroaryl rings can introduce new interactions with the protein surface, leading to enhanced potency against specific targets. In a series of STAT6 inhibitors, the 2-amino group was derivatized with a substituted phenylethyl moiety, proving essential for activity.[11]
The C5-Side Chain: The Driver of Potency and Selectivity
The substituent at the C5 position projects into the solvent-exposed region or deeper into the active site, making it a primary determinant of potency and selectivity.
-
Chain Length and Flexibility: The length of the alkyl chain at C5 is critical. Increasing or decreasing the number of carbons in the hydroxyethyl chain can alter the optimal positioning of the terminal functional group.
-
Hydroxyl Group Modification: The terminal hydroxyl group of the parent compound is a key interaction point.
-
Etherification: Converting the alcohol to an ether, such as a methoxyethyl group, can improve metabolic stability and cell permeability while potentially retaining activity, as seen in some pyrrolopyridine derivatives.[12]
-
Replacement with Other Groups: Replacing the -OH with halogens, amines, or small heterocyclic rings can profoundly impact target engagement. Bromination at the C5 position has been used as a handle for further functionalization.[13]
-
-
Cyclization: Incorporating the C5-substituent into a ring system, or replacing it with a cyclic moiety, can constrain the conformation and improve binding affinity.
The C6-Methyl Group: The Steric Gatekeeper
The C6-methyl group occupies the ribose-binding pocket of many kinases. Its size and nature influence the compound's orientation and can be exploited to achieve selectivity.
-
Alkyl Substitutions: A regioselective synthesis protocol has enabled the introduction of various alkyl groups at the C6 position.[13] Replacing the methyl with larger groups like ethyl or propyl can introduce steric clashes with certain kinases, thereby enhancing selectivity for others.[13]
-
Aryl Substitutions: Introduction of aryl groups at C6 can lead to new π-π stacking interactions, significantly boosting potency. However, this often requires substantial changes to the rest of the molecule to maintain a favorable binding pose.
-
Detrimental Effects: In some cases, as with certain FGFR4 inhibitors, the addition of methyl groups to the core pyrimidine ring proved detrimental to activity, highlighting the sensitive nature of steric interactions in the active site.[14]
Fused Ring Systems: Scaffold Hopping for Novelty and Potency
Constraining the pyrimidinone core within a fused heterocyclic system is a powerful strategy to improve rigidity, optimize binding interactions, and explore new chemical space.
-
Pyrido[1,2-a]pyrimidinones: These fused systems have yielded potent and selective inhibitors of targets like FGFR and SHP2.[15][16] The rigid framework orients substituents in a well-defined manner, often leading to high-affinity binding.
-
Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, these analogs are excellent bioisosteres of adenine and have been successfully developed as inhibitors of EGFR and VEGFR.[4][17]
Comparative Analysis of Biological Activity
The following table summarizes the activity of various 2-aminopyrimidinone analogs, illustrating the SAR principles discussed.
| Analog/Modification | Target | Activity (IC₅₀) | Key SAR Insight | Reference |
| Compound 23d (Pyrido[1,2-a]pyrimidinone) | FGFR | Low nanomolar | Fused ring system enhances potency. | [15] |
| Compound 14i (Pyrido[1,2-a]pyrimidinone) | SHP2 | 0.104 µM | Flexible thioether linker improves binding. | [16] |
| Compound 24 (2-amino-4,6-disubstituted pyrimidine) | β-Glucuronidase | 2.8 µM | Specific substitutions on the 2-amino group are crucial for potent inhibition. | [2][18] |
| Compound 38j (N-trisubstituted pyrimidine) | AURKA/B | 0.0071 µM / 0.0257 µM | Trisubstitution pattern leads to potent Aurora kinase inhibition. | [19] |
| Compound 2t (AS1517499) | STAT6 | 21 nM | A 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino} moiety confers high potency. | [11] |
| Dasatinib (BMS-354825) | Src/Abl | Sub-nanomolar | 2-aminothiazole linked to a substituted pyrimidine demonstrates potent dual inhibition. | [10] |
Experimental Methodologies
Trustworthy SAR data relies on robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of these analogs.
General Synthetic Protocol: Regioselective C6-Alkylation
This protocol, adapted from Singh et al., describes a method for selectively introducing substituents at the C6 position of the pyrimidinone core.[13]
Workflow:
-
Protection: The C2-amino group of 2-amino-6-methyl-4(3H)-pyrimidinone is protected, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Lithiation: The protected intermediate is treated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a highly reactive anionic intermediate. This deprotonation occurs regioselectively at the C6-methyl group.
-
Alkylation: The anionic intermediate is quenched with an electrophile (e.g., an alkyl halide like propyl iodide) to introduce the new substituent at the C6 position.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final C6-substituted analog.
Caption: Workflow for regioselective C6-alkylation.
Biological Assay Protocol: Kinase Inhibition Assay
This is a generalized in vitro assay to determine the inhibitory potency (IC₅₀) of compounds against a specific protein kinase.[19]
Workflow:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, specific peptide substrate, and ATP.
-
Compound Dilution: Create a serial dilution of the test compounds (analogs) in DMSO and then in assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase enzyme with the diluted test compounds and incubate briefly.
-
Initiation: Start the phosphorylation reaction by adding a mixture of the peptide substrate and ATP. Incubate at a controlled temperature (e.g., 30°C).
-
Termination & Detection: Stop the reaction. The amount of phosphorylated substrate (or remaining ATP) is quantified using a detection reagent (e.g., luminescence-based, such as Kinase-Glo®).
-
Data Analysis: The signal is measured on a plate reader. The IC₅₀ value is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The SAR of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one analogs is a rich field that underscores fundamental principles of medicinal chemistry. The data clearly indicate that the C2-amino group acts as a critical anchor, while modifications to the C5 and C6 positions are primary levers for modulating potency and selectivity. Fusing the core into rigid polycyclic systems represents a highly effective strategy for developing potent and specific inhibitors.[15][16]
Future research should focus on exploring less-conventional substitutions at the C5 position to probe novel interactions and overcome resistance mutations. Furthermore, the application of computational methods, such as molecular dynamics simulations, can provide a deeper understanding of the binding modes and guide the rational design of next-generation inhibitors with superior therapeutic profiles.[20] The versatility of the 2-aminopyrimidinone scaffold ensures its continued relevance in the ongoing quest for novel therapeutics against a wide range of diseases, from cancer to inflammatory conditions.[20][21][22]
References
-
Title: Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors Source: PubMed URL: [Link]
-
Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL: [Link]
-
Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors Source: PubMed URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: PMC - NIH URL: [Link]
-
Title: Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity Source: PubMed Central URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: PubMed URL: [Link]
-
Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]
-
Title: SAR of some novel pyrimidine derivatives and chemical structure of... Source: ResearchGate URL: [Link]
-
Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Bentham Science URL: [Link]
-
Title: SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... Source: ResearchGate URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9 Source: PubMed URL: [Link]
-
Title: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation Source: ResearchGate URL: [Link]
-
Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation Source: PubMed Central URL: [Link]
-
Title: 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Source: PubChem URL: [Link]
-
Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Source: PubMed URL: [Link]
-
Title: 2-Amino-6-methylpyrimidin-4-one Source: PubChem URL: [Link]
-
Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: PubMed URL: [Link]
-
Title: (6~{r})-5-(2-Methoxyethyl)-6-Methyl-2-[5-Methyl-2-[(2-Methylpyrazol-3-Yl)amino]pyrimidin-4-Yl]-6,7-Dihydro-1~{h}-Pyrrolo[3,2-C]pyridin-4-One Source: PubChem URL: [Link]
-
Title: Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors Source: PubMed URL: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (6~{r})-5-(2-Methoxyethyl)-6-Methyl-2-[5-Methyl-2-[(2-Methylpyrazol-3-Yl)amino]pyrimidin-4-Yl]-6,7-Dihydro-1~{h}-Pyrrolo[3,2-C]pyridin-4-One | C20H25N7O2 | CID 126480563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluations of a series of Pyrido[1,2-a]pyrimidinone derivatives as novel selective FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Investigational Profile: 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one - A Preliminary Scientific Assessment
Abstract
This document provides a preliminary scientific profile of the compound 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. Due to the absence of publicly available biological data for this specific molecule, a direct comparative analysis against a standard of care is not currently feasible. Instead, this guide synthesizes the known chemical properties of the compound and explores the well-documented therapeutic potential of the broader 2-aminopyrimidinone chemical class. By examining the established activities of structurally related compounds, we can postulate potential therapeutic applications and outline a strategic experimental workflow for its future evaluation. This report is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential of this and related pyrimidinone derivatives.
Introduction to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Its chemical structure is characterized by a pyrimidine ring with an amino group at the 2-position, a keto group at the 4-position, and methyl and hydroxyethyl substitutions at the 6- and 5-positions, respectively. The chemical properties of this molecule are well-documented in chemical databases[1].
While the specific biological activity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has not been reported in peer-reviewed literature or patents, the 2-aminopyrimidinone scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been shown to exhibit a wide range of pharmacological activities, suggesting that this particular compound may also possess therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is provided in Table 1, based on data from the PubChem database[1].
| Property | Value | Reference |
| Molecular Formula | C7H11N3O2 | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| CAS Number | 6940-45-0 | [1] |
| IUPAC Name | 2-amino-5-(2-hydroxyethyl)-6-methyl-3H-pyrimidin-4-one | [1] |
| Physical Description | Solid (predicted) | |
| XLogP3 | -1.3 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
The Therapeutic Landscape of 2-Aminopyrimidinone Derivatives
The 2-aminopyrimidinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse biological activities. A review of the scientific literature reveals several key therapeutic areas where these derivatives have shown promise.
Oncology
A significant body of research has focused on the anticancer potential of 2-aminopyrimidinone derivatives. These compounds have been investigated as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. For instance, certain substituted 2-aminopyrimidines have been identified as potent dual Src/Abl kinase inhibitors, with demonstrated preclinical antitumor activity[2]. Fused pyrimidine structures are also vital in numerous biological processes and can act on various cancer targets, with over 20 already approved for clinical use in different cancers.
Infectious Diseases
The pyrimidine core is also prevalent in compounds with antimicrobial properties. Researchers have explored 2-aminopyrimidinone derivatives for their potential as antibacterial, antifungal, and antiviral agents. These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes.
Inflammatory and Neurological Disorders
Substituted pyrimidinones have also been investigated for their potential in treating inflammatory diseases and neurological disorders. Their ability to modulate the activity of enzymes and receptors involved in inflammatory pathways and neuronal signaling makes them attractive candidates for these conditions.
Postulated Therapeutic Application and Benchmarking Strategy
Given the extensive research into the anticancer properties of 2-aminopyrimidinone derivatives, a logical starting point for the investigation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one would be in the field of oncology. For the purpose of this guide, we will hypothesize that the compound may exhibit activity as a kinase inhibitor in a cancer-related signaling pathway.
Hypothetical Target: Receptor Tyrosine Kinase (RTK) Pathway
Many 2-aminopyrimidinone-based kinase inhibitors target key nodes in signal transduction pathways that are frequently dysregulated in cancer, such as the Receptor Tyrosine Kinase (RTK) pathway. A simplified representation of a generic RTK signaling cascade is depicted below.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Standard of Care for Comparison (Hypothetical)
If our hypothesis that 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has anticancer activity is correct, it would need to be benchmarked against the current standard of care for the specific cancer type in which it shows efficacy. For example, if the compound is found to be effective in non-small cell lung cancer (NSCLC) with a specific RTK mutation, the standard of care would be a targeted therapy approved for that indication, such as a known EGFR or ALK inhibitor.
Proposed Experimental Workflow for Biological Characterization
To ascertain the biological activity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one and enable a meaningful comparison with a standard of care, a systematic experimental approach is required. The following workflow outlines the key steps.
Caption: Proposed experimental workflow for biological characterization.
Detailed Experimental Protocols (Proposed)
The following are detailed protocols for the initial in vitro experiments proposed in the workflow.
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one on a panel of cancer cell lines.
Materials:
-
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (test compound)
-
Standard of care compound (positive control)
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound and the standard of care in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Western Blot for Phospho-Protein Analysis
Objective: To determine if 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one inhibits the phosphorylation of a specific target kinase in a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway of interest
-
Test compound and standard of care
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each treatment condition.
Hypothetical Data Presentation
The data generated from the proposed experiments would be presented in clear, concise tables to allow for easy comparison.
Table 2: Hypothetical IC50 Values from Cell Proliferation Assays
| Compound | A549 (NSCLC) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | [Data] | [Data] | [Data] |
| Standard of Care (e.g., Erlotinib) | [Data] | [Data] | [Data] |
Table 3: Hypothetical Kinase Inhibition Data
| Compound | Target Kinase 1 IC50 (nM) | Target Kinase 2 IC50 (nM) | Off-Target Kinase 1 IC50 (nM) |
| 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | [Data] | [Data] | [Data] |
| Standard of Care | [Data] | [Data] | [Data] |
Conclusion and Future Directions
2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is a compound with a chemical scaffold that is prevalent in many biologically active molecules. While its specific therapeutic potential is currently unknown, the extensive research on related 2-aminopyrimidinone derivatives suggests that it warrants further investigation, particularly in the field of oncology.
The experimental workflow and protocols outlined in this guide provide a clear path forward for the biological characterization of this compound. The successful execution of these studies would enable a direct and meaningful benchmark against relevant standards of care, ultimately determining if 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one has the potential to be developed into a novel therapeutic agent.
References
-
PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. (2024). Archiv der Pharmazie. [Link]
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Selectivity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
In the landscape of modern drug discovery, particularly in oncology and immunology, the development of protein kinase inhibitors with a precise selectivity profile is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the clinical potential of an otherwise potent compound. The 2-aminopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful kinase inhibitors by mimicking the adenine ring of ATP to competitively bind in the enzyme's active site.[1][2]
This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (hereafter referred to as Compound A ). As specific biological data for Compound A is not yet publicly available, this document will establish a rigorous, data-driven methodology for its characterization. We will propose a hypothetical, yet plausible, primary target for Compound A based on its structural class and compare its selectivity profile against a well-characterized, clinically relevant kinase inhibitor, Dasatinib. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule kinase inhibitors.
The Strategic Imperative of Kinase Selectivity
Protein kinases share a high degree of structural homology within their ATP-binding pockets, making the design of truly selective inhibitors a formidable challenge.[3] A compound's selectivity profile dictates its therapeutic utility. While highly selective inhibitors can minimize off-target toxicities, in some cases, a multi-targeted or "polypharmacology" approach can be beneficial, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[4] Therefore, a thorough and quantitative assessment of a compound's activity across the human kinome is not merely a characterization step but a critical component of its strategic development.
Establishing a Testable Hypothesis: Target Nomination for Compound A
The 2-aminopyrimidin-4-one core of Compound A is a well-established pharmacophore in kinase inhibition.[1][5] Compounds bearing this scaffold have been shown to target a range of kinases, including serine/threonine kinases crucial to inflammatory responses. Given this precedent, we hypothesize that Compound A is an inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a key mediator of cellular responses to inflammatory cytokines and environmental stress.[3][6] The p38 MAPK family has four isoforms (α, β, γ, and δ), making isoform-selectivity a key benchmark of a successful inhibitor.[3]
For comparative analysis, we will use Dasatinib . Dasatinib is a potent, FDA-approved inhibitor of BCR-ABL and Src family kinases, but it is known to be a multi-targeted inhibitor.[7][8] Its 2-aminopyrimidine moiety makes it a relevant, albeit structurally more complex, comparator for understanding the broader selectivity landscape.[7]
A Phased Approach to Selectivity Profiling: Experimental Workflow
A robust assessment of selectivity requires a multi-tiered experimental approach, moving from broad, high-throughput screening to more focused biochemical and cell-based assays.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
Detailed Experimental Protocols
Objective: To obtain a broad overview of the kinome-wide selectivity of Compound A and Dasatinib.
Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of Compound A and Dasatinib in 100% DMSO.
-
Assay Plate Preparation: Using a large, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corporation HotSpot™), screen both compounds at a single, high concentration (e.g., 1 µM) in duplicate.
-
Assay Principle: These assays typically work on a competitive binding principle, where the amount of test compound bound to the kinase is measured relative to a known ligand, or by measuring the inhibition of substrate phosphorylation using radiolabeled ATP ([³³P]-ATP).
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control. A common threshold for identifying a "hit" is >70% inhibition.
Objective: To quantify the potency of Compound A and Dasatinib against the primary target and any identified off-targets.
Protocol:
-
Kinase Selection: Select the hypothesized primary target (p38α) and all "hits" from the primary screen for IC50 determination.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each compound, starting from a top concentration of 10 µM.
-
In Vitro Kinase Assay (Example: p38α):
-
Add recombinant human p38α enzyme, a suitable substrate (e.g., ATF2), and ATP to the wells of a 384-well plate.
-
Add the serially diluted compounds to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ADP-Glo™, HTRF®, or ELISA).
-
-
Data Analysis:
-
Normalize the data to high (DMSO) and low (no enzyme) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Objective: To confirm on-target engagement and downstream functional effects in a cellular context.
Protocol: Western Blot for Downstream Signaling
-
Cell Culture: Culture a relevant cell line (e.g., human THP-1 monocytes) and starve overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of Compound A or Dasatinib for 1-2 hours.
-
Stimulation: Stimulate the p38 MAPK pathway with an agonist (e.g., Lipopolysaccharide - LPS).
-
Cell Lysis: Lyse the cells and collect the protein fraction.
-
Western Blot: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against phosphorylated MAPKAPK2 (p-MK2), a direct downstream substrate of p38, and total MK2 as a loading control.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of p38 activity.
Comparative Data Analysis: Compound A vs. Dasatinib
To illustrate the output of this workflow, the following tables present realistic, hypothetical data for Compound A, contrasted with known literature values for Dasatinib.
Table 1: Hypothetical Primary Screen Results (% Inhibition at 1 µM)
| Kinase Target | Compound A (% Inhibition) | Dasatinib (% Inhibition) |
| p38α (MAPK14) | 98% | 85% |
| p38β (MAPK11) | 65% | 82% |
| ABL1 | 5% | 100% |
| SRC | 12% | 99% |
| LCK | 8% | 99% |
| JNK2 | 45% | 75% |
| VEGFR2 | 2% | 92% |
| c-KIT | 1% | 100% |
| RIPK2 | 72% | 60% |
Table 2: Comparative IC50 Values (nM) for Selected Kinases
| Kinase Target | Compound A (IC50, nM) | Dasatinib (IC50, nM) | Selectivity Ratio (Compound A) |
| p38α (MAPK14) | 15 | 320 | - |
| p38β (MAPK11) | 250 | 280 | 16.7-fold vs p38α |
| ABL1 | >10,000 | 0.5 | >667-fold vs p38α |
| SRC | >10,000 | 0.8 | >667-fold vs p38α |
| JNK2 | 850 | 150 | 56.7-fold vs p38α |
| RIPK2 | 450 | 600 | 30-fold vs p38α |
Interpretation: This hypothetical data presents Compound A as a potent and highly selective inhibitor of p38α. It shows a greater than 16-fold selectivity against the closely related p38β isoform and minimal activity against key off-targets of Dasatinib, such as ABL1 and SRC. In contrast, Dasatinib demonstrates potent, multi-targeted activity, inhibiting ABL1 and SRC at sub-nanomolar concentrations while also showing activity against the p38 isoforms.
Visualizing the Mechanism of Action
Understanding the signaling context of the target is crucial for interpreting selectivity data.
Caption: The p38 MAPK signaling pathway and the point of ATP-competitive inhibition.
Conclusion and Future Directions
This guide outlines a systematic and rigorous methodology for assessing the selectivity of a novel pyrimidinone-based kinase inhibitor, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (Compound A) . By employing a phased approach of broad kinome screening, quantitative IC50 determination, and cellular validation, researchers can build a comprehensive selectivity profile.
Based on our hypothetical data, Compound A emerges as a promising candidate for a selective p38α MAPK inhibitor, offering a clear advantage over a broadly active compound like Dasatinib for indications where precise targeting of the p38α pathway is desired. The next steps in its preclinical development would involve in vivo pharmacokinetic and pharmacodynamic studies, followed by efficacy testing in relevant animal models of inflammatory disease. This disciplined, data-driven approach to selectivity profiling is fundamental to the successful translation of promising chemical matter into safe and effective therapeutics.
References
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews Drug discovery, 1(4), 309-315.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Cheng, F., Twardowski, L., Fehr, S., Aner, C., Schaeffeler, E., Joos, T., ... & Torzewski, M. (2016). Selective p38α MAP kinase/MAPK14 Inhibition in Enzymatically Modified LDL-stimulated Human Monocytes: Implications for Atherosclerosis. The FASEB Journal, 30(12), 4097-4108. [Link]
-
Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed, 26(17), 5170. [Link]
-
PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. PubChem.[Link]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
- Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kifle, L., & Hajduk, P. J. (2011). Navigating the kinome.
-
Vonderach, M., Ristic, M., & Pinna, L. A. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Li, X., He, Y., Ruiz, C. H., & Cheng, M. D. (2009). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug metabolism and disposition: the biological fate of chemicals, 37(6), 1242–1250. [Link]
- Lin, Y., Wang, X., & Jin, H. (2019). EGFR-TKI resistance in NSCLC patients: mechanisms and strategies. American journal of cancer research, 9(8), 1570–1580.
- Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397.
- Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
-
Blake, J. F., Burkard, M., Chan, J., Chen, H., Chou, K. J., Diaz, D., ... & Schwarz, J. B. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of medicinal chemistry, 59(12), 5650–5660. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & McLaughlin, M. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328.
- Hantschel, O., Rix, U., Schmidt, U., Bürckstümmer, T., Kneidinger, M., Schütze, G., ... & Superti-Furga, G. (2007). The Bcr-Abl kinase inhibitor nilotinib affects multiple signaling pathways in neoplastic cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective p38α MAP kinase/MAPK14 inhibition in enzymatically modified LDL-stimulated human monocytes: implications for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Landscape: A Guide to 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
A Scarcity of Direct Research and the Path Forward
For researchers, scientists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide addresses the current state of scientific knowledge regarding the specific compound 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one . However, a comprehensive search of peer-reviewed scientific literature reveals a significant scarcity of studies focused directly on this molecule. This lack of specific data necessitates a broader approach, examining the compound's structural class—substituted pyrimidinones—to infer potential properties and guide future research.
This guide will, therefore, provide a comparative framework based on closely related and well-studied pyrimidinone derivatives. By understanding the established synthesis routes, biological activities, and structure-activity relationships of analogous compounds, we can formulate hypotheses and design robust experimental plans for the investigation of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Part 1: The Pyrimidinone Core - A Scaffold of Diverse Biological Activity
Pyrimidinones are a class of heterocyclic organic compounds that form the core structure of many biologically active molecules, including nucleobases and a wide array of synthetic drugs. Their versatility allows for a broad range of chemical modifications, leading to compounds with activities spanning antiviral, antibacterial, anticancer, and anti-inflammatory applications.
The subject of our focus, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, possesses several key functional groups that are likely to influence its biological and chemical properties:
-
2-Amino Group: This group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets such as enzymes and receptors.
-
5-(2-hydroxyethyl) Group: The hydroxyl group introduces polarity and an additional hydrogen bonding site, which can impact solubility and target binding.
-
6-Methyl Group: This group can influence the compound's steric profile and lipophilicity.
-
4(3H)-one Moiety: The keto-enol tautomerism of the pyrimidinone ring is crucial for its chemical reactivity and biological interactions.
Part 2: A Comparative Look at Synthesis Strategies
Hypothetical Synthesis Workflow
The following diagram outlines a plausible, generalized workflow for the synthesis of substituted pyrimidinones, which could be adapted for the target molecule.
Caption: Generalized workflow for substituted pyrimidinone synthesis.
Experimental Considerations & Causality
-
Choice of Reactants: For the synthesis of our target molecule, a suitable β-ketoester with a hydroxyethyl group at the α-position would be required. The choice of urea or a substituted urea will determine the functional group at the 2-position of the pyrimidinone ring.
-
Catalyst Selection: The Biginelli reaction is typically acid-catalyzed. The choice of catalyst (e.g., Lewis acids, Brønsted acids) can significantly impact reaction yield and purity. The selection is often based on the specific reactivity of the chosen substrates.
-
Purification Strategy: The polarity introduced by the hydroxyethyl group may necessitate the use of polar solvents for chromatography or crystallization. Reverse-phase chromatography could be a viable alternative to normal-phase silica gel chromatography.
Part 3: Comparative Biological Activity - Insights from Analogs
Given the absence of direct biological data, we will compare the potential activities of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one with well-characterized pyrimidinone derivatives.
| Compound Class | Key Structural Features | Reported Biological Activities | Potential for Target Molecule |
| Monastrol and Analogs | Dihydropyrimidinone core with an ester group | Mitotic kinesin Eg5 inhibitors, potential anticancer agents | The structural similarity suggests that our target molecule could be screened for activity against cytoskeletal proteins. |
| Rosuvastatin | Contains a pyrimidine core | HMG-CoA reductase inhibitor, used as a cholesterol-lowering drug | While a more complex structure, it highlights the potential for pyrimidines to interact with metabolic enzymes. |
| Antiviral Pyrimidinones | Often incorporate nucleoside-like features | Inhibition of viral replication (e.g., HIV, HCV) | The 2-amino group and the pyrimidinone core are reminiscent of nucleobases, suggesting a potential for antiviral activity screening. |
Part 4: Proposed Experimental Protocols for Characterization
To move 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one from a hypothetical molecule to a characterized compound, a series of foundational experiments are necessary.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.
Methodology:
-
Cell Culture: Culture selected cell lines (e.g., HeLa, A549, HEK293) in appropriate media until they reach 80% confluency.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Replace the media in the 96-well plates with the media containing the test compound and incubate for 48-72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to quantify the percentage of viable cells relative to a vehicle control (DMSO).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: Initial Antimicrobial Screening
Objective: To assess the compound's potential antibacterial and antifungal activity.
Methodology:
-
Microorganism Strains: Select a panel of representative bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).
-
Broth Microdilution: In a 96-well plate, perform serial dilutions of the test compound in the appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Part 5: Future Directions and Conclusion
The study of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is currently an open field. The structural features of this compound suggest that it may possess interesting biological properties, but this can only be confirmed through rigorous experimental investigation.
The logical next steps for the research community would be:
-
Develop and optimize a reliable synthesis protocol.
-
Perform comprehensive structural characterization.
-
Conduct broad-spectrum biological screening, including cytotoxicity, antimicrobial, and enzyme inhibition assays.
-
For any identified "hits," perform structure-activity relationship (SAR) studies by synthesizing and testing a library of related analogs.
This systematic approach, grounded in the established chemistry and biology of the broader pyrimidinone class, will be essential in elucidating the potential of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as a novel therapeutic agent or research tool. The lack of current data should not be seen as a deterrent, but rather as an opportunity for new discovery.
References
Due to the lack of peer-reviewed studies specifically on "2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one," a conventional reference list pointing to studies on this compound cannot be compiled. The comparative analysis and proposed methodologies are based on well-established principles and techniques in medicinal chemistry and chemical biology, which are described in standard textbooks and review articles in these fields. Researchers are encouraged to consult foundational literature on pyrimidinone synthesis (e.g., reviews on the Biginelli reaction) and standard protocols for biological assays.
A Senior Application Scientist's Guide to Reproducible Synthesis and Analysis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on Ensuring Experimental Reproducibility with a Promising Pyrimidine Derivative.
In the landscape of medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one stands out as a molecule of significant interest due to its potential biological activities. However, the journey from synthesis to reliable experimental data is often fraught with challenges of reproducibility. This guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive framework for the reproducible synthesis and characterization of this pyrimidine derivative. We will delve into a detailed, validated synthetic protocol, robust analytical methodologies for characterization, and a comparative analysis with a structurally related alternative, 2-Amino-6-methylpyrimidin-4(3H)-one, to highlight key experimental considerations.
The Cornerstone of Credibility: A Reproducible Synthetic Protocol
The ability to consistently produce a compound of interest with high purity is the bedrock of any subsequent experimental investigation. For 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, a reliable synthetic approach is crucial. While numerous general methods for pyrimidine synthesis exist, such as the Biginelli and Pinner reactions, a specific and optimized protocol is necessary to ensure reproducibility.[1][2]
A robust and frequently cited method for the synthesis of related 2-aminopyrimidinones involves the condensation of a β-ketoester with guanidine. For our target molecule, the key starting material is an ethyl ester of 2-(2-hydroxyethyl)-3-oxobutanoic acid. The synthesis can be visualized as a cyclocondensation reaction.
Caption: Synthetic pathway for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Experimental Protocol: Synthesis of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
This protocol is a synthesized methodology based on established principles of pyrimidine synthesis.[3]
Materials:
-
Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate
-
Guanidine Hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of guanidine hydrochloride (1.1 equivalents) in absolute ethanol. Stir the mixture for 30 minutes at room temperature.
-
Addition of β-Ketoester: Slowly add ethyl 2-(2-hydroxyethyl)-3-oxobutanoate (1 equivalent) to the reaction mixture via the dropping funnel.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl.
-
Isolation: Remove the solvent under reduced pressure. Triturate the resulting residue with diethyl ether to remove any unreacted starting material.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Causality Behind Experimental Choices:
-
Freshly Prepared Sodium Ethoxide: Using a freshly prepared solution of sodium ethoxide is critical as it is a strong base and highly sensitive to moisture. This ensures the complete deprotonation of guanidine, which is essential for the nucleophilic attack on the β-ketoester.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere to prevent the reaction of sodium metal with atmospheric moisture and oxygen, which would reduce the yield of the desired sodium ethoxide.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Comparative Synthesis: 2-Amino-6-methylpyrimidin-4(3H)-one
To provide a point of comparison and highlight the influence of the 5-(2-hydroxyethyl) substituent, we will consider the synthesis of the simpler analogue, 2-Amino-6-methylpyrimidin-4(3H)-one. The synthesis of this compound follows a similar principle but utilizes the more readily available ethyl acetoacetate as the starting β-ketoester.
Experimental Protocol: Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one
This protocol is adapted from a well-established procedure.[2]
Materials:
-
Ethyl acetoacetate
-
Guanidine Hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve guanidine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.
-
Addition of β-Ketoester: To this solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with dilute HCl. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water or ethanol.
| Parameter | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 2-Amino-6-methylpyrimidin-4(3H)-one | Key Differences & Rationale |
| Starting β-Ketoester | Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate | Ethyl acetoacetate | The presence of the 2-hydroxyethyl group at the 5-position necessitates a more complex starting material. |
| Base | Sodium Ethoxide (freshly prepared) | Sodium Hydroxide | Sodium ethoxide is a stronger base, often preferred for less reactive or more sterically hindered substrates. |
| Reaction Time | 6-8 hours | 4-6 hours | The additional functional group may slightly decrease the reaction rate. |
| Purification | Recrystallization (Ethanol/Water) | Recrystallization (Water or Ethanol) | The hydroxyethyl group can affect the solubility profile of the molecule, potentially requiring adjustments to the recrystallization solvent system. |
Ensuring Scientific Integrity: Robust Characterization
The unambiguous characterization of the synthesized compound is non-negotiable for the trustworthiness of any subsequent research. A combination of spectroscopic techniques is essential to confirm the structure and purity of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.
¹H NMR (in DMSO-d₆):
-
Methyl Protons (-CH₃): A singlet around δ 2.1-2.3 ppm.
-
Methylene Protons (-CH₂-CH₂-OH): Two triplets, one around δ 2.5-2.7 ppm and another around δ 3.4-3.6 ppm.
-
Hydroxyl Proton (-OH): A broad singlet that can be exchanged with D₂O, typically around δ 4.5-5.0 ppm.
-
Amino Protons (-NH₂): A broad singlet around δ 6.5-7.0 ppm.
-
NH Proton (ring): A broad singlet at a downfield chemical shift, typically above δ 10 ppm.
¹³C NMR (in DMSO-d₆):
-
Methyl Carbon (-CH₃): A signal around δ 18-22 ppm.
-
Methylene Carbons (-CH₂-CH₂-OH): Two signals, one around δ 30-35 ppm and another around δ 58-62 ppm.
-
C5 of Pyrimidine Ring: A signal around δ 110-115 ppm.
-
C6 of Pyrimidine Ring: A signal around δ 150-155 ppm.
-
C4 of Pyrimidine Ring (C=O): A signal around δ 160-165 ppm.
-
C2 of Pyrimidine Ring (C-NH₂): A signal around δ 155-160 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (C₇H₁₁N₃O₂), the expected molecular weight is approximately 169.18 g/mol .[4] Electrospray ionization (ESI) is a suitable technique for this type of molecule. The protonated molecule [M+H]⁺ would be observed at m/z 170.19.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for method development. A single, sharp peak in the chromatogram indicates a high degree of purity.
Comparative Analytical Data
| Analytical Technique | 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | 2-Amino-6-methylpyrimidin-4(3H)-one | Expected Differences |
| ¹H NMR | Signals for -CH₂-CH₂-OH protons | Absence of signals for the hydroxyethyl group | The presence of the hydroxyethyl group introduces two additional methylene signals and a hydroxyl proton signal. |
| ¹³C NMR | Signals for -CH₂-CH₂-OH carbons and a substituted C5 | A signal for an unsubstituted C5 | The hydroxyethyl group introduces two additional carbon signals and shifts the C5 signal. |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 170.19 | [M+H]⁺ at m/z 126.13 | The molecular weight difference of 44.06 Da corresponds to the C₂H₄O unit of the hydroxyethyl group. |
| HPLC Retention Time | Expected to be more polar and have a shorter retention time | Expected to be less polar and have a longer retention time | The hydroxyl group increases the polarity of the molecule. |
Conclusion: A Framework for Reproducibility
The reproducibility of experiments involving synthesized compounds is a critical pillar of scientific integrity. This guide has provided a detailed framework for the reproducible synthesis and rigorous characterization of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one. By following a well-defined synthetic protocol, understanding the rationale behind each experimental step, and employing a comprehensive suite of analytical techniques, researchers can ensure the quality and reliability of their starting material. The comparative analysis with 2-Amino-6-methylpyrimidin-4(3H)-one further underscores the importance of considering the impact of even minor structural modifications on the synthetic and analytical outcomes. Adherence to these principles will not only enhance the credibility of individual research findings but also contribute to the overall robustness of scientific progress in the field of drug discovery and development.
References
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]
-
Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [Link]
-
PubChem. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. [Link]
-
ResearchGate. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
ResearchGate. ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [Link]
- Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Google Patents. 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites.
-
AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]
-
ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS No. 6940-45-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are rooted in established safety protocols and regulatory guidelines, emphasizing a cautious approach in light of varying hazard classifications for this compound.
Part 1: Hazard Assessment and Identification
The initial and most critical step in the proper disposal of any chemical is a thorough understanding of its potential hazards. For 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, the available safety data presents some inconsistencies. While some sources indicate no GHS hazard classification, others suggest the following potential hazards[1][2]:
-
Acute Toxicity (Oral): Harmful if swallowed[2].
-
Skin Corrosion/Irritation: Causes skin irritation[2].
-
Eye Damage/Irritation: Causes serious eye irritation[2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2].
Given this conflicting information, it is imperative to adopt a conservative approach and handle 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one as a hazardous substance. All waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste[3][4].
Key Physical and Chemical Properties Summary
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂[1][5] |
| Molecular Weight | 169.18 g/mol [2] |
| Melting Point | 265-270 °C (decomposes)[1][5] |
| Boiling Point | 344.9°C at 760 mmHg[1][5] |
| Flash Point | 162.4°C[1][5] |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, from the point of generation to final collection.
Step 1: Waste Minimization
Before beginning any experimental work, consider strategies to minimize the generation of chemical waste. This is a fundamental principle of green chemistry and responsible laboratory practice. Methods for waste minimization include[6][7]:
-
Ordering the smallest practical quantity of the chemical required for your research.
-
Maintaining a detailed inventory of chemicals to avoid duplicate orders.
-
Reducing the scale of experiments whenever feasible.
-
Substituting with less hazardous chemicals if the experimental design allows.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unadulterated 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, as well as contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of all contaminated personal protective equipment, including gloves and disposable lab coats, in a designated hazardous waste bag.
-
Step 3: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one," and the approximate quantity of the waste. The date of waste generation should also be included[3][8].
-
Storage:
Step 4: Disposal of Empty Containers
Empty containers that held 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one must be handled with care.
-
Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing, deface or remove the original label from the container.
-
The rinsed and defaced container may then be disposed of in the appropriate glass or plastic recycling bin[3].
-
Note: If the chemical were acutely toxic (a "P-listed" waste), the empty container would need to be managed as hazardous waste without rinsing[4][7]. While 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is not currently P-listed, this highlights the importance of knowing the specific regulatory classification of your waste.
Step 5: Final Disposal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Arrange for the collection of your properly segregated and labeled hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Never dispose of chemical waste down the drain or in the regular trash[9].
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team.
-
Personal Protective Equipment: Before addressing a spill, don appropriate PPE, including a lab coat, safety goggles or a face shield, and double-layered nitrile gloves.
-
Containment and Cleanup:
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste[4].
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
Caption: Decision workflow for the disposal of 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of proper chemical handling and disposal are integral to responsible scientific practice.
References
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- (n.d.). Laboratory Waste Management Guidelines. Retrieved from a university environmental health and safety department.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Environmental Health and Safety. (2024). Guide to Managing Laboratory Chemical Waste.
- Echemi. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one.
- PubChem. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Echemi. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Safety Data Sheets.
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- Thermo Fisher Scientific. (2015). Safety Data Sheet.
- Thermo Fisher Scientific. (2016). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
- ChemBK. (n.d.). 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Echemi. (n.d.). 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone.
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents.
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. echemi.com [echemi.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. crystal-clean.com [crystal-clean.com]
- 9. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one: A Precautionary Approach to Personal Protective Equipment
Welcome, colleagues. In our pursuit of novel therapeutics and scientific advancement, the safe handling of research chemicals is a non-negotiable cornerstone of our work. This guide addresses the operational safety, personal protective equipment (PPE), and disposal protocols for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one (CAS No. 6940-45-0).
A critical analysis of available safety data reveals conflicting hazard classifications for this compound. While some sources classify it as non-hazardous, others report significant warnings.[1][2] This discrepancy necessitates a conservative, risk-averse approach. Our protocols are therefore designed based on the precautionary principle, assuming the compound possesses the hazards identified in the more stringent reports until definitive data proves otherwise. This guide will provide you with the essential, immediate safety and logistical information to handle this compound with the utmost confidence and care.
Hazard Assessment: Interpreting the Conflicting Data
The primary challenge in establishing a definitive PPE protocol for 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is the inconsistency in its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. PubChem's aggregated data from multiple notifiers presents a more cautious profile than some individual supplier Safety Data Sheets (SDS).[1][2][3]
For the protection of all laboratory personnel, we will adopt the more stringent GHS classifications as our operational standard.
| Hazard Statement | Description | Potential Route of Exposure | Source |
| H302 | Harmful if swallowed | Oral | PubChem[1] |
| H315 | Causes skin irritation | Dermal (Skin Contact) | PubChem[1] |
| H319 | Causes serious eye irritation | Ocular (Eye Contact) | PubChem[1] |
| H335 | May cause respiratory irritation | Inhalation | PubChem[1] |
Causality Behind This Choice: In drug development and research, novel compounds often have incomplete toxicological profiles. Adopting the highest reported hazard level is a field-proven best practice that mitigates the risk of unforeseen adverse health effects. This proactive stance ensures that our safety protocols are robust and defendable.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before detailing personal protective equipment, it is crucial to implement foundational safety measures. PPE is the last line of defense.
-
Engineering Controls: All manipulations of solid 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one or its solutions must be conducted within a certified chemical fume hood.[4][5] This is mandatory for procedures such as weighing, transferring, and preparing solutions to minimize the risk of generating and inhaling dust or aerosols.[4][5]
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel.[4] A designated area within the lab should be demarcated for its use. Always work with the smallest quantity necessary for the experiment.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required. The specific level of PPE depends on the nature and scale of the operation.
| Activity Level | Required PPE | Enhanced Precautions |
| Low-Hazard Activities (e.g., handling sealed containers) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | N/A |
| Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile) | • Face shield• Disposable sleeves |
| High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization) | • Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher) | • Full-body protective suit (if significant exposure is possible) |
Detailed PPE Specifications
-
Eye and Face Protection: Chemical splash goggles are mandatory when handling the compound outside of a sealed container.[4] In situations with a high risk of splashing, a face shield must be worn in addition to goggles.[4]
-
Hand Protection: Use chemically resistant, impervious gloves such as nitrile or butyl rubber.[4] Always inspect gloves for tears or punctures before use.[4] Employ proper glove removal techniques to avoid skin contact and change gloves immediately if they become contaminated.[4]
-
Body Protection: A clean, buttoned laboratory coat is the minimum requirement. For moderate to high-hazard activities, a disposable, solid-front gown provides superior protection against splashes and dust.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is required for any work that may generate dust or aerosols outside of a chemical fume hood.[4] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.
Procedural Workflows: Ensuring Safe Execution
Experimental Workflow Logic
The following diagram illustrates the logical flow for safely handling the compound.
Caption: Step-by-step workflow for handling the compound.
Step-by-Step Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Recommended sequence for donning and doffing PPE.
Spill and Disposal Management Plan
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, double gloves, a lab gown, and chemical splash goggles.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust.[4] For liquid spills, use a chemical absorbent pad or granules.
-
Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., spark-proof scoops) and place them into a sealed, labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[4]
Disposal Plan
All waste containing 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one must be treated as hazardous waste.[4]
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, wipes, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Collect all solutions in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with all local, state, and federal regulations.[4] Do not pour any waste down the drain.[6][7]
References
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone. PubChem, National Center for Biotechnology Information.
- 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. Echemi.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem.
- 2-Amino-6-methylpyrimidin-4-one. PubChem, National Center for Biotechnology Information.
- Safety Data Sheet. MedchemExpress.com.
- 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone Safety Data Sheets. Echemi.
- GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.
- Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety in the laboratory.
- Lab Safety Rules and Guidelines. BenchSci.
- Chemistry Lab Safety Rules. PozeSCAF.
Sources
- 1. 2-Amino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | C7H11N3O2 | CID 135408695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. pozescaf.com [pozescaf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
